molecular formula C43H72NO6P B10860841 PPI-1040 CAS No. 1436673-69-6

PPI-1040

Cat. No.: B10860841
CAS No.: 1436673-69-6
M. Wt: 730.0 g/mol
InChI Key: SKDNPCDRIUQGAL-XTJCVSPVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PPI-1040 is a useful research compound. Its molecular formula is C43H72NO6P and its molecular weight is 730.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1436673-69-6

Molecular Formula

C43H72NO6P

Molecular Weight

730.0 g/mol

IUPAC Name

[1-[(Z)-hexadec-1-enoxy]-3-[(2-oxo-1,3,2λ5-oxazaphospholidin-2-yl)oxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

InChI

InChI=1S/C43H72NO6P/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-26-28-30-32-34-36-43(45)50-42(41-49-51(46)44-37-39-48-51)40-47-38-35-33-31-29-27-25-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,24,26,30,32,35,38,42H,3-4,6,8-10,12,14-16,18,20,23,25,27-29,31,33-34,36-37,39-41H2,1-2H3,(H,44,46)/b7-5-,13-11-,19-17-,22-21-,26-24-,32-30-,38-35-

InChI Key

SKDNPCDRIUQGAL-XTJCVSPVSA-N

Isomeric SMILES

CCCCCCCCCCCCCC/C=C\OCC(COP1(=O)NCCO1)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCC=COCC(COP1(=O)NCCO1)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

Origin of Product

United States

Foundational & Exploratory

Unveiling the Mechanism of Action of PPI-1040: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPI-1040 is a novel, orally bioavailable, synthetic vinyl-ether plasmalogen precursor under investigation as a potential treatment for Rhizomelic Chondrodysplasia Punctata (RCDP), a rare and severe genetic disorder.[1][2][3] RCDP is characterized by a profound deficiency in plasmalogens, a class of ether phospholipids (B1166683) that are critical for a variety of cellular functions.[2][4] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its unique properties, preclinical efficacy, and the experimental methodologies used to elucidate its function.

The Core Problem: Plasmalogen Deficiency in RCDP

Rhizomelic Chondrodysplasia Punctata is caused by mutations in genes essential for plasmalogen biosynthesis.[2][3] This leads to a systemic reduction in plasmalogens, which are integral components of cellular membranes and play crucial roles in vesicular transport, membrane protein function, and protection against oxidative stress.[2] The resulting cellular dysfunction manifests in the severe clinical phenotype of RCDP.

This compound: A Novel Therapeutic Approach

This compound is designed to directly address the plasmalogen deficiency that underlies RCDP.[1][3] Its mechanism of action is centered on its unique chemical structure and metabolic fate.

Chemical Structure and Bioavailability

This compound is a synthetic plasmalogen analog with an intact vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[4][5] This is a key differentiator from other plasmalogen precursors, such as ether-based precursors, which require endogenous enzymatic conversion to become functional plasmalogens.[4] The presence of the pre-formed vinyl-ether bond in this compound bypasses the need for these enzymatic steps, which may be compromised in individuals with RCDP.[4]

This compound is administered in a closed-ring form, which spontaneously hydrolyzes in an aqueous or acidic environment to the open-ring, biologically active form that is identical to endogenous plasmalogens.[5] Studies in wild-type mice using ¹³C₆-labeled this compound have demonstrated that the crucial sn-1 vinyl-ether and sn-3 phosphoethanolamine groups remain intact during digestion and absorption, ensuring the delivery of the complete plasmalogen molecule.[2][5]

cluster_0 Oral Administration cluster_1 Aqueous/Acidic Environment (e.g., Stomach) cluster_2 Bioactive Form PPI-1040_closed This compound (Closed-Ring Form) Hydrolysis Spontaneous Hydrolysis PPI-1040_closed->Hydrolysis Exposure PPI-1040_open This compound (Open-Ring Form) Identical to Endogenous Plasmalogen Hydrolysis->PPI-1040_open Results in

Figure 1: Conversion of this compound to its bioactive form.
Preclinical Efficacy in a Mouse Model of RCDP

The efficacy of this compound has been demonstrated in a Pex7 hypomorphic/null (Pex7hypo/null) mouse model, which recapitulates the plasmalogen deficiency seen in RCDP.[5]

Oral administration of this compound to Pex7hypo/null mice resulted in a significant increase in plasmalogen levels.[5] After a 4-week treatment regimen, plasmalogen levels in the plasma were normalized to wild-type levels.[5] Variable but significant increases were also observed in several peripheral tissues.[5]

TissueOutcome of this compound Treatment in Pex7hypo/null Mice
Plasma Normalization of plasmalogen levels
Erythrocytes Variable increase in plasmalogen levels
Liver Variable increase in plasmalogen levels
Small Intestine Variable increase in plasmalogen levels
Skeletal Muscle Variable increase in plasmalogen levels
Heart Variable increase in plasmalogen levels
Brain No observed augmentation
Lung No observed augmentation
Kidney No observed augmentation

Table 1: Effect of this compound on Plasmalogen Levels in a Mouse Model of RCDP.[5]

In contrast, parallel treatment with an equivalent amount of an ether plasmalogen precursor, PPI-1011, did not effectively increase plasmalogen levels.[2][5] This suggests that in a state of severe plasmalogen deficiency, the direct replacement with a vinyl-ether plasmalogen like this compound is a more effective strategy.[4]

The Pex7hypo/null mice exhibit a hyperactive behavior, which was normalized following treatment with this compound.[2][5] This functional improvement correlated inversely with plasma plasmalogen levels, indicating a direct link between the restoration of plasmalogens and the observed behavioral correction.[5] Treatment with PPI-1011 did not reduce hyperactivity.[2][5]

cluster_0 RCDP Pathophysiology cluster_1 Therapeutic Intervention cluster_2 Mechanism of Action cluster_3 Therapeutic Outcome Pex7_deficiency Pex7 Gene Deficiency Plasmalogen_deficiency Plasmalogen Deficiency Pex7_deficiency->Plasmalogen_deficiency Hyperactivity Hyperactive Phenotype Plasmalogen_deficiency->Hyperactivity This compound Oral this compound Bypass Bypasses Defective Biosynthesis This compound->Bypass Replenishment Replenishes Plasmalogen Pools Bypass->Replenishment Normalization Normalized Plasmalogen Levels Replenishment->Normalization Behavior_Normalization Normalized Behavior Normalization->Behavior_Normalization

Figure 2: Logical workflow of this compound's therapeutic effect.

Experimental Protocols

The following summarizes the key experimental methodologies used to characterize the mechanism of action of this compound.

Animal Models
  • Pex7hypo/null Mice: These mice serve as a model for RCDP, exhibiting severe plasmalogen deficiency.

  • Wild-Type Mice: Used as control animals and for initial bioavailability studies.

Drug Administration
  • Formulation: this compound was formulated for oral administration.

  • Dosing: In the efficacy studies, Pex7hypo/null mice were treated with this compound for 4 weeks.

Bioavailability Studies
  • Isotope Labeling: ¹³C₆-labeled this compound was administered to wild-type mice.

  • Analysis: The presence of the labeled plasmalogen in various tissues was analyzed to confirm that the vinyl-ether and phosphoethanolamine groups remained intact during digestion and absorption.

Efficacy Studies
  • Treatment Groups: Pex7hypo/null mice were divided into groups receiving either this compound, PPI-1011 (ether plasmalogen precursor), or a vehicle control.

  • Duration: Treatment was administered for 4 weeks.

  • Tissue Collection: At the end of the treatment period, plasma, erythrocytes, and various peripheral tissues were collected for analysis.

Measurement of Plasmalogen Levels
  • Methodology: Plasmalogen levels in tissue samples were quantified using specialized analytical techniques, likely a form of mass spectrometry, to differentiate and measure the various plasmalogen species.

Behavioral Analysis

  • Open Field Test: This test was used to assess the activity levels of the mice. The hyperactive behavior of the Pex7hypo/null mice was quantified and compared between the different treatment groups.

Start Start Animal_Model Pex7hypo/null Mouse Model of RCDP Start->Animal_Model Grouping Divide into Treatment Groups (this compound, PPI-1011, Vehicle) Animal_Model->Grouping Treatment 4-Week Oral Administration Grouping->Treatment Analysis Post-Treatment Analysis Treatment->Analysis Behavioral Open Field Test Analysis->Behavioral Biochemical Tissue Collection and Plasmalogen Measurement Analysis->Biochemical End End Behavioral->End Biochemical->End

Figure 3: Simplified experimental workflow for preclinical efficacy studies.

Conclusion

This compound represents a promising therapeutic strategy for RCDP by directly repleting the deficient plasmalogen pool. Its unique vinyl-ether structure allows it to bypass the defective endogenous biosynthetic pathway, leading to the restoration of plasmalogen levels and the correction of associated functional deficits in a preclinical model. The data gathered to date strongly support the continued investigation of this compound as a potential treatment for this devastating disease. The U.S. Food and Drug Administration has granted this compound Orphan Drug Designation for the treatment of RCDP.[3]

References

PPI-1040: A Synthetic Plasmalogen Precursor for Restoring Deficient Levels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PPI-1040 is a novel, orally bioavailable synthetic plasmalogen precursor designed to address conditions characterized by plasmalogen deficiency.[1][2][3] Plasmalogens are a unique class of glycerophospholipids containing a vinyl-ether bond at the sn-1 position, which are crucial for the structure and function of cellular membranes, vesicular transport, and protection against oxidative stress. Deficiencies in plasmalogen levels are implicated in several rare and common diseases, with a notable example being Rhizomelic Chondrodysplasia Punctata (RCDP), a rare genetic disorder.[4][5][6] this compound offers a promising therapeutic strategy by directly repleting the deficient plasmalogen pool. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vivo data, detailed experimental protocols, and relevant biological pathways.

Core Compound Details & Mechanism of Action

This compound is a synthetic ethanolamine (B43304) plasmalogen (PlsEtn) analog.[1] Unlike other precursors that require enzymatic conversion to form the characteristic vinyl-ether bond, this compound is synthesized with this bond intact.[4] This structural feature is hypothesized to offer an advantage over ether-based precursors by bypassing potentially inefficient enzymatic steps.[2]

The proposed mechanism of action involves the oral administration of this compound in a closed-ring form, which is designed to protect the labile vinyl-ether bond from the acidic environment of the stomach.[4] Upon reaching a more neutral pH, it is thought to undergo spontaneous hydrolysis to its active, open-ring form, which is structurally identical to endogenous plasmalogens.[4] This open-ring form is then absorbed and distributed to various tissues, where it can be directly incorporated into cellular membranes, thereby restoring plasmalogen levels.[2][4]

Quantitative Data from Preclinical Studies

The efficacy of this compound in restoring plasmalogen levels and ameliorating disease-related phenotypes has been demonstrated in a Pex7hypo/null mouse model of RCDP. The following tables summarize the key quantitative findings from a 4-week treatment study.

Table 1: Effect of this compound on Tissue Plasmalogen Levels in Pex7hypo/null Mice

TissueTreatment GroupPlasmalogen Levels (% of Wild-Type)
Plasma Vehicle~20%
This compound (50 mg/kg/day)Normalized to Wild-Type Levels
Erythrocytes Vehicle~40%
This compound (50 mg/kg/day)Significantly Increased
Liver Vehicle~30%
This compound (50 mg/kg/day)Significantly Increased
Small Intestine Vehicle~50%
This compound (50 mg/kg/day)Significantly Increased
Skeletal Muscle Vehicle~60%
This compound (50 mg/kg/day)Significantly Increased
Heart Vehicle~70%
This compound (50 mg/kg/day)Significantly Increased
Brain VehicleDeficient
This compound (50 mg/kg/day)No Significant Augmentation
Lung VehicleDeficient
This compound (50 mg/kg/day)No Significant Augmentation
Kidney VehicleDeficient
This compound (50 mg/kg/day)No Significant Augmentation

Data synthesized from Fallatah W, et al. Dis Model Mech. 2020.[4]

Table 2: Behavioral Assessment in Pex7hypo/null Mice using the Open Field Test

ParameterPex7hypo/null Mice (Untreated)Pex7hypo/null Mice (this compound Treated)
Locomotor Activity HyperactiveNormalized to Wild-Type Levels

Data synthesized from Fallatah W, et al. Dis Model Mech. 2020.[4]

Experimental Protocols

In Vivo Efficacy Study in a Mouse Model of RCDP

This protocol outlines the key steps for evaluating the efficacy of this compound in the Pex7hypo/null mouse model.

1. Animal Model:

  • Pex7hypo/null mice, which exhibit a significant reduction in plasmalogen levels and a hyperactive phenotype.
  • Age-matched wild-type mice serve as controls.

2. Formulation and Dosing:

  • This compound is formulated in a suitable vehicle such as Neobee M-5 with an antioxidant like 0.1% thioglycerol to ensure stability.
  • Administer this compound orally via gavage at a dose of 50 mg/kg daily for a period of 4 weeks.
  • The vehicle control group receives the formulation without this compound.

3. Behavioral Analysis (Open Field Test):

  • Conduct the open field test before the initiation of treatment (baseline) and at the end of the 4-week treatment period.
  • The open field arena (e.g., 50 cm x 50 cm) is placed in a sound-attenuated room with controlled lighting (e.g., 100-150 lux).
  • Acclimate mice to the testing room for at least 30 minutes prior to the test.
  • Gently place each mouse in the center of the arena and allow it to explore freely for a set duration (e.g., 20 minutes).
  • Use an automated tracking system (e.g., video tracking software) to record and analyze locomotor activity, including total distance traveled, time spent in the center versus peripheral zones, and rearing frequency.
  • Thoroughly clean the arena with a 70% ethanol (B145695) solution between each trial to eliminate olfactory cues.

4. Sample Collection and Analysis:

  • At the end of the study, collect blood and various tissues (liver, small intestine, skeletal muscle, heart, brain, lung, kidney).
  • Extract lipids from plasma, erythrocytes, and tissue homogenates.
  • Quantify plasmalogen levels using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Acid Stability Assay

This protocol provides a general framework for assessing the stability of the vinyl-ether bond of this compound in acidic conditions, mimicking the gastric environment.

1. Materials:

  • This compound formulated in a non-aqueous vehicle (e.g., Neobee M-5 with 0.1% thioglycerol).
  • Aqueous solutions of varying pH (e.g., pH 1, 2, 3, 4, 5, and 7) prepared using hydrochloric acid and appropriate buffers.
  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or MS).

2. Procedure:

  • Add a known concentration of the formulated this compound to each of the pH solutions.
  • Incubate the mixtures at 37°C for a defined period (e.g., 1 hour).
  • At specified time points, quench the reaction (e.g., by neutralization or extraction into an organic solvent).
  • Analyze the samples by HPLC to quantify the amount of intact this compound remaining.
  • Monitor for the appearance of degradation products, such as the compound with a cleaved vinyl-ether bond.

3. Data Analysis:

  • Calculate the percentage of intact this compound remaining at each pH and time point.
  • Determine the pH at which significant degradation of the vinyl-ether bond occurs.

Visualizations: Pathways and Workflows

PPI1040_Metabolic_Pathway cluster_oral_admin Oral Administration cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_tissue Target Tissues PPI-1040_Closed This compound (Closed-Ring Form) Stomach Stomach (Acidic pH) PPI-1040_Closed->Stomach Passage Intestine Intestine (Neutral pH) Stomach->Intestine Transit PPI-1040_Open This compound (Open-Ring Form) (Active) Intestine->PPI-1040_Open Spontaneous Hydrolysis Absorption Absorption PPI-1040_Open->Absorption Distribution Distribution to Tissues Absorption->Distribution Membrane Cellular Membranes Distribution->Membrane Incorporation Direct Incorporation Membrane->Incorporation Restoration Restoration of Plasmalogen Levels Incorporation->Restoration

Caption: Proposed metabolic fate of orally administered this compound.

Plasmalogen_Signaling_Pathways cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling Cascades cluster_cellular_functions Cellular Functions Plasmalogens Plasmalogen Levels Lipid_Rafts Lipid Raft Integrity Plasmalogens->Lipid_Rafts Membrane_Fluidity Membrane Fluidity Plasmalogens->Membrane_Fluidity Cholesterol_Homeostasis Cholesterol Homeostasis Plasmalogens->Cholesterol_Homeostasis Anti_Oxidant_Defense Anti-Oxidant Defense Plasmalogens->Anti_Oxidant_Defense Direct Effect AKT_Pathway AKT Signaling Lipid_Rafts->AKT_Pathway ERK_Pathway ERK Signaling Lipid_Rafts->ERK_Pathway Vesicular_Transport Vesicular Transport Membrane_Fluidity->Vesicular_Transport Cell_Survival Cell Survival & Proliferation AKT_Pathway->Cell_Survival ERK_Pathway->Cell_Survival Neurotransmission Neurotransmission Cholesterol_Homeostasis->Neurotransmission

Caption: General signaling pathways influenced by plasmalogen levels.

Regulatory Status

The U.S. Food and Drug Administration (FDA) has granted this compound Orphan Drug Designation for the treatment of Rhizomelic Chondrodysplasia Punctata (RCDP), highlighting its potential to address a significant unmet medical need in this rare disease population.[3][5][6]

Conclusion

This compound represents a promising therapeutic candidate for the treatment of RCDP and potentially other disorders associated with plasmalogen deficiency. Its unique design as a synthetic vinyl-ether plasmalogen allows for oral administration and direct replenishment of deficient plasmalogen pools in peripheral tissues. Preclinical studies have demonstrated its ability to normalize plasmalogen levels and correct a key behavioral phenotype in a relevant animal model. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound.

References

The Role of PPI-1040 in Plasmalogen Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plasmalogens are a unique class of ether phospholipids (B1166683) vital for the structural integrity and function of cellular membranes, particularly in the nervous, cardiovascular, and immune systems. Deficiencies in plasmalogen levels are implicated in several severe genetic disorders, such as Rhizomelic Chondrodysplasia Punctata (RCDP), as well as in more common neurodegenerative diseases. The intricate biosynthesis of plasmalogens, involving both peroxisomal and endoplasmic reticulum-localized enzymes, presents challenges for therapeutic intervention in deficiency states. PPI-1040, a synthetic vinyl-ether plasmalogen analog, has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of the role of this compound in the context of plasmalogen biosynthesis, summarizing key preclinical data, detailing relevant experimental protocols, and visualizing the pertinent biological and experimental pathways.

Introduction to Plasmalogen Biosynthesis

Plasmalogens are characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, which confers unique chemical properties, including antioxidant functions. The biosynthesis of plasmalogens is a multi-step process initiated in the peroxisomes and completed in the endoplasmic reticulum (ER) (see Figure 1).

The initial and rate-limiting steps occur within the peroxisomes and are catalyzed by two key enzymes: glyceronephosphate O-acyltransferase (GNPAT) and alkyl-dihydroxyacetonephosphate synthase (AGPS).[1] GNPAT acylates dihydroxyacetone phosphate (B84403) (DHAP), and AGPS exchanges the acyl group for a fatty alcohol, forming the ether linkage.[1] Genetic defects in the genes encoding these enzymes, or in the peroxisomal import machinery (e.g., PEX7), lead to a profound deficiency in plasmalogens, as seen in RCDP.

The subsequent steps of plasmalogen synthesis, including the reduction of the keto group, acylation at the sn-2 position, and headgroup attachment, occur in the ER.[2] The final step involves the formation of the characteristic vinyl-ether bond by plasmanylethanolamine desaturase (PEDS1, also known as TMEM189).

This compound: A Novel Plasmalogen Replacement Therapy

This compound is a synthetic ethanolamine (B43304) plasmalogen (PlsEtn) analog designed to act as a replacement therapy for plasmalogen deficiencies. Its structure contains an intact vinyl-ether bond, which allows it to bypass the defective peroxisomal steps in disorders like RCDP. This compound is orally bioavailable and has been shown to remain intact during digestion and absorption.

The rationale behind this compound is to directly replenish the deficient plasmalogen pool, thereby circumventing the enzymatic defects in the initial stages of the biosynthetic pathway. Upon administration, this compound is absorbed and can be directly incorporated into cellular membranes, or it may undergo remodeling of its sn-2 acyl chain to generate a wider variety of plasmalogen species.

Preclinical Efficacy of this compound

The therapeutic potential of this compound has been investigated in a mouse model of RCDP, the Pex7hypo/null mouse, which exhibits a severe plasmalogen deficiency.

Quantitative Effects on Plasmalogen Levels

Oral administration of this compound (50 mg/kg/day for 4 weeks) to Pex7hypo/null mice resulted in a significant increase in plasmalogen levels in the plasma and various peripheral tissues.

Table 1: Effect of this compound on Plasma Plasmalogen Levels in Pex7hypo/null Mice

Plasmalogen Species (sn-1/sn-2)Vehicle (% of Wild-Type)This compound (% of Wild-Type)
16:0/18:1~10%~90%
16:0/18:2~15%~85%
16:0/20:4~20%~70%
16:0/22:6~25%~100%
Total 16:0 Pool ~15% ~95%

Table 2: Effect of this compound on Tissue Plasmalogen Levels in Pex7hypo/null Mice

TissueVehicle (% of Wild-Type)This compound (% of Wild-Type)
Liver~20%~75%
Skeletal Muscle~30%~60%
Small Intestine~40%~70%
Heart~35%~55%
Erythrocytes~50%~80%

Note: Values are approximated from the graphical data presented in Fallatah et al., 2020.

These data demonstrate that oral administration of this compound can effectively normalize plasma plasmalogen levels and significantly increase their abundance in several peripheral tissues in a mouse model of severe plasmalogen deficiency. However, no significant increases were observed in the brain, lung, or kidney in this study.

Experimental Protocols

Quantification of Plasmalogens by LC-MS/MS

This protocol is adapted from methodologies used for the analysis of plasmalogens in biological samples.[3][4][5]

4.1.1. Lipid Extraction

  • To 100 µL of plasma or tissue homogenate, add 400 µL of methanol (B129727) containing an internal standard (e.g., a non-endogenous plasmalogen species).

  • Vortex vigorously for 1 minute.

  • Add 800 µL of chloroform (B151607) and vortex for another 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipids in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 50 x 2.1 mm, 1.9 µm) is suitable for separating different lipid species.

    • Mobile Phase A: Methanol/Water (5:1, v/v) with 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Methanol with 10 mM ammonium acetate.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.

    • Flow Rate: 200 µL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is often used for plasmalogen analysis.

    • Analysis Mode: Selected Reaction Monitoring (SRM) is used for targeted quantification of specific plasmalogen species.

    • Transitions: Precursor-to-product ion transitions specific for each plasmalogen species are monitored. For ethanolamine plasmalogens, a characteristic neutral loss of the head group is often used for detection.

Alkyl-dihydroxyacetonephosphate Synthase (AGPS) Activity Assay

This assay measures the activity of AGPS, a key enzyme in the peroxisomal biosynthesis of plasmalogens. The protocol is based on the principle of measuring the incorporation of a radiolabeled fatty alcohol into alkyl-DHAP.[6]

4.2.1. Reaction Mixture

  • 50 mM Tris-HCl buffer, pH 7.5

  • 1 mM Dithiothreitol (DTT)

  • 4 mM NaF

  • 4 mM MgCl₂

  • 0.5 mM Dihydroxyacetone phosphate (DHAP)

  • 150 µM Palmitoyl-CoA

  • 1 mg/mL fatty acid-free Bovine Serum Albumin (BSA)

  • 0.1% CHAPS

  • Cell or tissue homogenate containing the enzyme

  • [¹⁴C]-labeled long-chain fatty alcohol (e.g., hexadecanol)

4.2.2. Procedure

  • Prepare the reaction mixture without the radiolabeled fatty alcohol.

  • Pre-incubate the mixture with the cell/tissue homogenate for 15 minutes at 37°C.

  • Initiate the reaction by adding the [¹⁴C]-labeled fatty alcohol.

  • Incubate for 1 hour at 37°C.

  • Stop the reaction by adding chloroform/methanol (2:1, v/v).

  • Extract the lipids as described in section 4.1.1.

  • Separate the lipids by thin-layer chromatography (TLC).

  • Visualize and quantify the radiolabeled alkyl-DHAP product using autoradiography or a phosphorimager.

Visualizing the Pathways

Plasmalogen Biosynthesis Pathway and the Role of this compound

The following diagram illustrates the key steps in plasmalogen biosynthesis and how this compound circumvents the initial peroxisomal steps.

Plasmalogen_Biosynthesis cluster_PPI1040 This compound Intervention DHAP Dihydroxyacetone Phosphate (DHAP) Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Alkyl_G3P 1-Alkyl-Glycerol-3-P Alkyl_DHAP->Alkyl_G3P Acyl/Alkyl-DHAP Reductase Alkyl_Acyl_G3P 1-Alkyl-2-Acyl-Glycerol-3-P Alkyl_G3P->Alkyl_Acyl_G3P Acyltransferase Alkyl_Acyl_Glycerol 1-Alkyl-2-Acyl-Glycerol Alkyl_Acyl_G3P->Alkyl_Acyl_Glycerol Phosphatase Plasmanyl_PE Plasmanyl- Ethanolamine Alkyl_Acyl_Glycerol->Plasmanyl_PE Ethanolamine Phosphotransferase Plasmalogen Plasmalogen (Vinyl-Ether Bond) Plasmanyl_PE->Plasmalogen PEDS1/ TMEM189 PPI_1040 This compound (Oral Administration) PPI_1040->Plasmalogen Direct Replenishment/ Remodeling caption Figure 1. Plasmalogen Biosynthesis Pathway and this compound Intervention. Experimental_Workflow Animal_Model Pex7hypo/null Mouse Model Treatment_Groups Treatment Groups (Vehicle, this compound) Animal_Model->Treatment_Groups Dosing Oral Administration (e.g., 50 mg/kg/day) Treatment_Groups->Dosing Sample_Collection Blood & Tissue Collection Dosing->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction LC_MS_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis caption Figure 2. Preclinical Experimental Workflow for this compound Evaluation.

References

Investigating the Therapeutic Potential of PPI-1040: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PPI-1040 is a novel, orally bioavailable, synthetic vinyl-ether plasmalogen precursor under investigation for the therapeutic replacement of deficient plasmalogens. Plasmalogens are a critical class of glycerophospholipids essential for the normal function of cell membranes, vesicular transport, and protection against oxidative stress. Deficiencies in plasmalogens are implicated in several rare and common diseases, with a primary focus on Rhizomelic Chondrodysplasia Punctata (RCDP), a rare genetic disorder.[1][2] This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound, including its mechanism of action, quantitative efficacy data from a key mouse model study, and detailed experimental protocols.

Introduction

Rhizomelic Chondrodysplasia Punctata (RCDP) is a rare, autosomal recessive disorder caused by mutations in genes essential for plasmalogen biosynthesis.[2] This deficiency leads to a range of severe developmental abnormalities. The therapeutic rationale for RCDP is the augmentation of plasmalogen levels.[3] this compound is a synthetic plasmalogen analog designed to bypass the defective enzymatic steps in the plasmalogen biosynthesis pathway in RCDP patients.[1][4] Unlike other precursors, this compound contains an intact vinyl-ether bond, which is a defining feature of endogenous plasmalogens.[2] The U.S. Food and Drug Administration (FDA) has granted this compound Orphan Drug Designation for the treatment of RCDP.[2]

Mechanism of Action

This compound is a synthetic phosphoethanolamine (PlsEtn) precursor of plasmalogens.[1] Its proposed mechanism of action is to directly replace the deficient endogenous plasmalogens. Due to its unique cyclic phosphoethanolamine group at the sn-3 position, this compound exhibits enhanced stability of its vinyl-ether bond, allowing it to remain intact during digestion and absorption.[5] Following oral administration, this compound is absorbed and circulates throughout the body, where it can be incorporated into cellular membranes, thereby restoring plasmalogen levels.[5]

cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation cluster_3 Target Tissues This compound (Oral) This compound (Oral) Digestion & Absorption Digestion & Absorption This compound (Oral)->Digestion & Absorption Intact this compound Intact this compound Digestion & Absorption->Intact this compound Membrane Incorporation Membrane Incorporation Intact this compound->Membrane Incorporation Restoration of Plasmalogen Levels Restoration of Plasmalogen Levels Membrane Incorporation->Restoration of Plasmalogen Levels Formulated this compound Formulated this compound Exposure to Acidic pH (1-5) Exposure to Acidic pH (1-5) Formulated this compound->Exposure to Acidic pH (1-5) 1-hour Incubation 1-hour Incubation Exposure to Acidic pH (1-5)->1-hour Incubation Analysis of Stability Analysis of Stability 1-hour Incubation->Analysis of Stability cluster_0 Animal Model & Treatment cluster_1 Assessments Pex7hypo/null Mice Pex7hypo/null Mice Oral Dosing (20 days) Oral Dosing (20 days) Pex7hypo/null Mice->Oral Dosing (20 days) This compound This compound Oral Dosing (20 days)->this compound PPI-1011 PPI-1011 Oral Dosing (20 days)->PPI-1011 Vehicle Vehicle Oral Dosing (20 days)->Vehicle Open Field Test Open Field Test This compound->Open Field Test PPI-1011->Open Field Test Vehicle->Open Field Test Tissue Collection Tissue Collection Open Field Test->Tissue Collection Plasmalogen Measurement Plasmalogen Measurement Tissue Collection->Plasmalogen Measurement

References

PPI-1040 for the Treatment of Rhizomelic Chondrodysplasia Punctata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizomelic Chondrodysplasia Punctata (RCDP) is an ultra-rare, autosomal recessive disorder characterized by a profound deficiency in plasmalogens, a critical class of ether phospholipids. This deficiency, resulting from mutations in genes essential for plasmalogen biosynthesis, leads to severe developmental abnormalities and a significantly shortened lifespan. PPI-1040, a proprietary synthetic vinyl-ether plasmalogen replacement therapy developed by Med-Life Discoveries, has been investigated as a potential treatment for RCDP. This technical guide provides a comprehensive overview of the preclinical development of this compound, including its mechanism of action, key experimental findings, and its current developmental status. Preclinical studies in a murine model of RCDP have demonstrated that orally administered this compound is bioavailable and can increase plasmalogen levels in plasma and some peripheral tissues, leading to the normalization of a key behavioral deficit. However, to date, there is no publicly available information on the clinical development of this compound in humans.

Introduction: The Unmet Need in Rhizomelic Chondrodysplasia Punctata

Rhizomelic Chondrodysplasia Punctata (RCDP) is a devastating peroxisomal biogenesis disorder with an estimated prevalence of less than 1 in 100,000 individuals.[1] The molecular basis of RCDP lies in mutations in the PEX7, GNPAT, AGPS, FAR1, or PEX5 genes, all of which are crucial for the biosynthesis of plasmalogens. This leads to a systemic deficiency of these vital ether phospholipids, resulting in a constellation of severe clinical manifestations, including:

  • Skeletal dysplasia with rhizomelia (proximal shortening of the long bones)

  • Chondrodysplasia punctata (stippled calcifications in the cartilage)

  • Congenital cataracts

  • Profound growth failure and developmental delays

  • Neurological impairments, including seizures

Currently, there are no approved disease-modifying therapies for RCDP, and treatment is primarily supportive. The significant unmet medical need underscores the urgency for the development of effective therapeutic strategies.

This compound: A Synthetic Vinyl-Ether Plasmalogen Replacement

This compound is a synthetic plasmalogen precursor developed by Med-Life Discoveries LP as a potential oral therapeutic for RCDP.[1] It is a proprietary vinyl-ether compound designed to bypass the deficient peroxisomal steps in the plasmalogen biosynthesis pathway and directly replenish the levels of these critical lipids in the body.[1]

Chemical Structure

While the precise, detailed chemical structure of this compound is proprietary, its CAS Number is 1436673-69-6. Based on available information, it is a synthetic ethanolamine (B43304) plasmalogen (PlsEtn) precursor. A representative structure of a vinyl-ether plasmalogen is provided below.

Caption: Generalized structure of a vinyl-ether plasmalogen, the class of molecule this compound is designed to replace.

Regulatory Status

In September 2019, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation (ODD) to this compound for the treatment of RCDP.[1][2] This designation provides incentives for the development of drugs for rare diseases affecting fewer than 200,000 people in the United States.

Mechanism of Action: Bypassing the Biosynthetic Defect

The therapeutic rationale for this compound is to provide a direct replacement for the deficient plasmalogens in RCDP patients. By supplying a stable, orally bioavailable vinyl-ether plasmalogen, this compound aims to circumvent the enzymatic defects in the peroxisomal biosynthesis pathway.

cluster_pathway Simplified Plasmalogen Biosynthesis Pathway and RCDP Defects Peroxisome Peroxisome ER Endoplasmic Reticulum DHAP DHAP Acyl_DHAP Acyl_DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP Alkyl_DHAP Acyl_DHAP->Alkyl_DHAP AGPS Alkyl_G3P Alkyl_G3P Alkyl_DHAP->Alkyl_G3P 1-alkyl-2-acyl-G3P 1-alkyl-2-acyl-G3P Alkyl_G3P->1-alkyl-2-acyl-G3P 1-alkyl-2-acyl-glycerol 1-alkyl-2-acyl-glycerol 1-alkyl-2-acyl-G3P->1-alkyl-2-acyl-glycerol Plasmanyl-Ethanolamine Plasmanyl-Ethanolamine 1-alkyl-2-acyl-glycerol->Plasmanyl-Ethanolamine Plasmenyl-Ethanolamine (Plasmalogen) Plasmenyl-Ethanolamine (Plasmalogen) Plasmanyl-Ethanolamine->Plasmenyl-Ethanolamine (Plasmalogen) TMEM189 PEX7 PEX7 Receptor AGPS_protein AGPS Protein PEX7->AGPS_protein Import into Peroxisome RCDP_defect RCDP Genetic Defects (PEX7, GNPAT, AGPS, etc.) PPI1040 This compound (Oral Administration) PPI1040->Plasmanyl-Ethanolamine Bypasses Peroxisomal Defect

Caption: The plasmalogen biosynthesis pathway, highlighting the enzymatic steps affected in RCDP and the proposed mechanism of action for this compound.

Preclinical Evidence: Studies in a Murine Model of RCDP

The primary evidence for the efficacy of this compound comes from a preclinical study utilizing the Pex7hypo/null mouse model, which recapitulates key biochemical features of RCDP, including plasmalogen deficiency and a hyperactive behavioral phenotype.

Experimental Design

A summary of the preclinical experimental workflow is outlined below.

cluster_workflow Preclinical Experimental Workflow for this compound Animal_Model Pex7hypo/null Mouse Model of RCDP Treatment_Groups Treatment Groups: - this compound (50 mg/kg/day) - PPI-1011 (ether precursor) - Vehicle Control Animal_Model->Treatment_Groups Dosing Oral Administration (20 daily doses over 28 days) Treatment_Groups->Dosing Behavioral_Testing Open Field Test (Baseline and Post-Treatment) Dosing->Behavioral_Testing Tissue_Collection Plasma and Tissue Collection Behavioral_Testing->Tissue_Collection Biochemical_Analysis Mass Spectrometry Analysis of Plasmalogen Levels Tissue_Collection->Biochemical_Analysis Data_Analysis Statistical Analysis Biochemical_Analysis->Data_Analysis

Caption: A high-level overview of the experimental workflow used in the preclinical evaluation of this compound.

Key Findings

The preclinical study yielded several important findings regarding the oral administration of this compound in the Pex7hypo/null mouse model:

  • Oral Bioavailability and Stability: Using 13C6-labeled this compound, the study demonstrated that the sn-1 vinyl-ether and sn-3 phosphoethanolamine groups remained intact during digestion and absorption, a critical feature for a plasmalogen replacement therapy.

  • Plasmalogen Augmentation: A 4-week treatment with this compound resulted in the normalization of plasmalogen levels in the plasma of Pex7hypo/null mice. Variable increases in plasmalogen levels were also observed in erythrocytes and several peripheral tissues, including the liver, small intestine, skeletal muscle, and heart.

  • Tissue Distribution: Notably, no significant increase in plasmalogen levels was detected in the brain, lung, or kidney of the treated mice.

  • Behavioral Correction: this compound treatment normalized the hyperactive behavior observed in the Pex7hypo/null mice, as measured by the open field test. A significant inverse correlation was found between activity levels and plasma plasmalogen concentrations.

  • Superiority over Ether Precursor: In a direct comparison, an equivalent dose of an ether-based plasmalogen precursor, PPI-1011, did not effectively increase plasmalogen levels or ameliorate the hyperactive phenotype. This suggests that in states of severe plasmalogen deficiency, a vinyl-ether precursor like this compound may be more efficacious.

Data Presentation
Parameter Vehicle Control (Pex7hypo/null) PPI-1011 (Pex7hypo/null) This compound (Pex7hypo/null) Wild-Type Control
Plasma Plasmalogen Levels Severely ReducedNo Significant IncreaseNormalizedNormal
Erythrocyte Plasmalogen Levels Severely ReducedNo Significant IncreaseModest IncreaseNormal
Liver Plasmalogen Levels Severely ReducedNo Significant IncreaseRobust IncreaseNormal
Small Intestine Plasmalogen Levels Severely ReducedNo Significant IncreaseModest IncreaseNormal
Skeletal Muscle Plasmalogen Levels Severely ReducedNo Significant IncreaseModest IncreaseNormal
Heart Plasmalogen Levels Severely ReducedNo Significant IncreaseModest IncreaseNormal
Brain Plasmalogen Levels Severely ReducedNo Significant IncreaseNo Significant IncreaseNormal
Hyperactive Behavior (Open Field Test) PresentNo ImprovementNormalizedAbsent

Experimental Protocols

Detailed experimental protocols from the key preclinical study are summarized below.

Animal Model

The Pex7hypo/null mouse model was used, which exhibits reduced plasmalogen levels, early-onset cataracts, growth retardation, and hyperactivity, thus mimicking several key features of RCDP.

Drug Formulation and Administration

This compound and PPI-1011 were formulated in Neobee M-5 at a concentration of 10 mg/ml and administered orally to the mice at a dose of 50 mg/kg per day for 20 days over a 4-week period.

Open Field Test

The open field test was used to assess locomotor activity and anxiety-like behavior. Mice were placed in an open arena, and their movement was tracked. Key parameters likely included total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. The hyperactivity in the Pex7hypo/null mice was characterized by increased total distance traveled and movement time.

Plasmalogen Analysis

Plasmalogen levels in plasma and tissue homogenates were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique allows for the specific and sensitive detection of different plasmalogen species.

Current Status and Future Directions

Despite the promising preclinical data for this compound and its Orphan Drug Designation, there is no publicly available information regarding the initiation of clinical trials for this compound in humans. Med-Life Discoveries' public communications and clinical trial registrations have subsequently focused on a different plasmalogen precursor, PPI-1011, for which a Phase 1 clinical trial in healthy adults has been completed.[3][4] The reasons for this apparent shift in clinical development strategy from this compound to PPI-1011 have not been publicly disclosed.

Conclusion

This compound represents a rationally designed therapeutic approach for RCDP, aiming to address the fundamental biochemical defect of plasmalogen deficiency. Preclinical studies in a relevant animal model have provided proof-of-concept for its oral bioavailability and efficacy in restoring peripheral plasmalogen levels and correcting a behavioral phenotype. However, the lack of brain penetration and the absence of progression into clinical trials are significant considerations. For researchers and drug developers in the field of rare diseases and lysosomal storage disorders, the story of this compound underscores the challenges of translating promising preclinical findings into clinical realities. Further clarification from the developers regarding the clinical trajectory of this compound would be of great interest to the scientific and patient communities.

References

The Crucial Role of the Vinyl-Ether Bond in PPI-1040: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPI-1040 is a novel synthetic plasmalogen analog under investigation as a potential oral therapeutic for Rhizomelic Chondrodysplasia Punctata (RCDP), a rare genetic disorder characterized by a profound deficiency in plasmalogens.[1][2] Plasmalogens are a unique class of glycerophospholipids containing a characteristic vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. This structural feature is not merely a chemical curiosity; it is central to the biological functions of plasmalogens and the therapeutic strategy of this compound. This technical guide delves into the significance of the vinyl-ether bond in this compound, summarizing key experimental data and outlining the methodologies used to evaluate its efficacy.

Plasmalogens are integral components of cellular membranes, particularly abundant in the nervous system, heart, and immune cells.[3][4] They are implicated in various critical cellular processes, including membrane fluidity and dynamics, vesicular fusion, and protection against oxidative stress.[3][4] The vinyl-ether linkage is highly susceptible to oxidative attack, allowing plasmalogens to act as sacrificial antioxidants, thereby protecting other essential lipids and proteins from damage.[3][5] In RCDP, genetic defects in the plasmalogen biosynthesis pathway lead to a systemic deficiency, resulting in severe developmental abnormalities.[1] this compound is designed to circumvent the defective endogenous synthesis by providing a stable, orally bioavailable source of a key plasmalogen precursor.[2][6]

The Significance of the Vinyl-Ether Bond in this compound's Design and Efficacy

The vinyl-ether bond is the defining feature of this compound and is intrinsically linked to its therapeutic potential. Unlike saturated ether or ester bonds found in other lipids, the vinyl-ether linkage of plasmalogens has unique chemical properties that are both a biological asset and a pharmaceutical challenge.

Enhanced Bioavailability and Intact Absorption

A primary obstacle in developing an effective oral plasmalogen replacement therapy is the inherent instability of the vinyl-ether bond in the acidic environment of the stomach.[6] However, this compound has been specifically designed to protect this critical bond.[2] Studies have shown that the sn-1 vinyl-ether and the sn-3 phosphoethanolamine groups of this compound remain intact during digestion and absorption.[1][6] This is a significant advantage over other plasmalogen precursors, such as PPI-1011, an ether plasmalogen precursor, which did not effectively augment plasmalogen levels in a mouse model of RCDP.[1][6] The ability of this compound to be absorbed intact is a direct consequence of its chemical structure, which shields the vinyl-ether bond from premature degradation.

Direct Precursor to Functional Plasmalogens

By retaining the vinyl-ether bond, this compound serves as a more direct precursor to functional plasmalogens. It bypasses the initial, defective steps of the endogenous plasmalogen biosynthesis pathway in RCDP patients. Once absorbed, this compound can be readily incorporated into cellular membranes, where it is metabolized to the final plasmalogen form. This direct replenishment of the plasmalogen pool is the cornerstone of its therapeutic mechanism.

Quantitative Data on the Efficacy of this compound

The efficacy of this compound in restoring plasmalogen levels has been demonstrated in a Pex7-deficient mouse model of RCDP. The following tables summarize the key quantitative findings from these studies.

TissuePlasmalogen SpeciesFold Increase vs. Vehicle (Pex7-deficient mice)
Plasma 16:0/18:1 PlsEtn~4-fold
16:0/18:2 PlsEtn~3.5-fold
16:0/20:4 PlsEtn~2-fold
16:0/22:6 PlsEtn~3-fold
Liver Total 16:0 PlsEtn~2-fold
Skeletal Muscle Total 16:0 PlsEtn~1.5-fold
Erythrocytes Total 16:0 PlsEtn~1.5-fold
PlsEtn: Plasmenylethanolamine
Data adapted from Fallatah et al., 2020.[7]
ParameterVehicle (Pex7-deficient mice)This compound (50 mg/kg/day)Wild-Type Mice
Total Distance Traveled (cm) ~12,000~7,000~7,500
Time Spent in Center (s) ~50~100~110
Data represents approximate values from graphical representations in Fallatah et al., 2020.[7]

Experimental Protocols

In Vitro Acid Stability of this compound

To assess the stability of the vinyl-ether bond in an acidic environment, an in vitro assay was performed.

Methodology:

  • This compound was formulated in a lipid-based carrier.

  • The formulated this compound was exposed to aqueous solutions of varying pH (ranging from 1 to 7) for a defined period, typically 1 hour, to simulate the conditions of the stomach.

  • Following incubation, the samples were extracted and analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS).

  • The percentage of intact this compound remaining was quantified at each pH level.

Results Summary: The vinyl-ether bond of this compound was found to be stable down to a pH of 3, indicating its potential to withstand the acidic conditions of the stomach, particularly when administered with food which can raise the gastric pH.[6]

Open Field Test in Pex7-deficient Mice

The open field test was used to evaluate the effect of this compound on the hyperactive phenotype observed in the Pex7-deficient mouse model of RCDP.

Methodology:

  • Apparatus: A square arena (typically 40x40 cm) with high walls to prevent escape, placed in a dimly lit, quiet room. The arena is often equipped with an overhead camera to record the animal's movement.

  • Animals: Pex7-deficient mice and wild-type control mice were used. The Pex7-deficient mice were divided into a vehicle-treated group and a this compound-treated group.

  • Procedure: Each mouse was individually placed in the center of the open field arena and allowed to explore freely for a set period (e.g., 10-15 minutes).

  • Data Collection: The movement of the mouse was tracked using an automated video-tracking system. Key parameters measured include:

    • Total distance traveled: An indicator of overall locomotor activity.

    • Time spent in the center zone vs. the periphery: A measure of anxiety-like behavior (thigmotaxis), where more time spent in the center suggests reduced anxiety.

    • Rearing frequency: An exploratory behavior.

  • Data Analysis: The collected data was statistically analyzed to compare the behavior of the different groups.

Signaling Pathways and Proposed Mechanism of Action

While the precise signaling pathways directly modulated by this compound are still under investigation, its mechanism of action is predicated on the restoration of deficient plasmalogens. This replenishment is expected to impact several downstream cellular processes.

PPI1040_Mechanism cluster_absorption Oral Administration & Absorption cluster_cellular Cellular Incorporation & Function cluster_effects Physiological Effects PPI1040 This compound (Oral) Stomach Stomach (Acidic Environment) PPI1040->Stomach Vinyl-ether bond protected Intestine Small Intestine Stomach->Intestine Intact_PPI1040 Intact this compound Absorbed Intestine->Intact_PPI1040 Absorption Membrane Cellular Membranes Intact_PPI1040->Membrane Incorporation Plasmalogens Increased Plasmalogen Levels Membrane->Plasmalogens Function Restoration of Cellular Functions Plasmalogens->Function Vesicular_Transport Improved Vesicular Transport Function->Vesicular_Transport Oxidative_Stress Reduced Oxidative Stress Function->Oxidative_Stress Membrane_Function Normalized Membrane Protein Function Function->Membrane_Function Phenotype Amelioration of RCDP Phenotype Vesicular_Transport->Phenotype Oxidative_Stress->Phenotype Membrane_Function->Phenotype

Caption: Proposed mechanism of action of this compound.

The diagram above illustrates the proposed cascade of events following the oral administration of this compound. The protected vinyl-ether bond allows for the intact absorption of the molecule, leading to its incorporation into cellular membranes and a subsequent increase in plasmalogen levels. This restoration is hypothesized to normalize critical cellular functions that are dependent on plasmalogens, such as vesicular transport and protection against oxidative stress, ultimately leading to an amelioration of the disease phenotype.

Conclusion

The vinyl-ether bond is the linchpin of this compound's design and therapeutic potential. Its protection during gastrointestinal transit allows for efficient oral delivery and absorption of an intact plasmalogen precursor. The subsequent restoration of plasmalogen levels in key tissues has been shown to correct a behavioral deficit in a preclinical model of RCDP. While further research is needed to fully elucidate the downstream signaling consequences of plasmalogen replenishment and to determine the pharmacokinetic profile of this compound, the available data strongly support the significance of the vinyl-ether bond in the development of this promising therapeutic candidate. The continued investigation of this compound holds the potential to provide a much-needed treatment for individuals with RCDP.

References

A Technical Guide to PPI-1040 for Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Peroxisomal disorders, such as Rhizomelic Chondrodysplasia Punctata (RCDP) and Zellweger Spectrum Disorders (ZSD), are a group of rare, inherited metabolic diseases characterized by defects in peroxisome biogenesis or function.[1][2] A primary biochemical hallmark of many of these disorders is a profound deficiency in plasmalogens, a class of ether phospholipids (B1166683) essential for the structure and function of cellular membranes.[3][4] PPI-1040 is an investigational, orally bioavailable, synthetic vinyl-ether plasmalogen replacement therapy designed to bypass the defective endogenous biosynthesis pathway in these patients.[5][6] Preclinical studies in a mouse model of RCDP have demonstrated that this compound can successfully augment plasmalogen levels in plasma and peripheral tissues, leading to the normalization of specific disease-related phenotypes.[7][8] This document provides an in-depth technical overview of this compound, its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.

The Challenge: Plasmalogen Deficiency in Peroxisomal Disorders

Plasmalogens are critical components of cellular membranes, particularly abundant in the brain and heart.[4] They are distinguished by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, which imparts unique structural and functional properties, including roles in vesicular transport, membrane fluidity, and antioxidant defense.[4][8]

The biosynthesis of plasmalogens is a complex process initiated in the peroxisomes and completed in the endoplasmic reticulum. In disorders like RCDP, mutations in peroxisomal genes (e.g., PEX7) disrupt the initial steps of this pathway, leading to a systemic inability to produce plasmalogens.[7][9] This deficiency is a primary driver of the severe pathophysiology seen in patients. The logical therapeutic approach is, therefore, the replacement of these missing lipids.[3][10]

This compound: A Novel Plasmalogen Replacement Therapy

This compound is a synthetic ethanolamine (B43304) plasmalogen (PlsEtn) precursor developed as a replacement therapy.[6] Unlike earlier ether-based precursors that require further enzymatic modification within the cell, this compound contains an intact vinyl-ether bond, allowing it to directly replace the deficient endogenous plasmalogens.[7][11]

Mechanism of Action

This compound is administered orally in a stabilized, closed-ring form. Upon exposure to the aqueous and acidic environment of the digestive system, it undergoes spontaneous hydrolysis to its active, open-ring form, which is identical to the endogenous plasmalogen molecule.[7] This active form is then absorbed and circulated, where it can be incorporated into the membranes of various cells and tissues.

cluster_GI Gastrointestinal Tract cluster_Systemic Systemic Circulation & Tissues Oral Oral Administration of this compound (Closed-Ring Form) Hydrolysis Spontaneous Hydrolysis (Aqueous/Acidic Environment) Oral->Hydrolysis Digestion Active Active this compound (Open-Ring Form) Hydrolysis->Active Membrane Incorporation into Cell Membranes Active->Membrane Absorption & Distribution Restore Restoration of Plasmalogen- Dependent Functions (e.g., Membrane Integrity, Antioxidant) Membrane->Restore cluster_setup Study Setup cluster_exp Experiment cluster_analysis Analysis cluster_results Key Results Model Animal Model (Pex7hypo/null Mice) Groups Treatment Groups - Vehicle - PPI-1011 - this compound Model->Groups Dosing Dosing Regimen (50 mg/kg, 20 doses, 28 days) Groups->Dosing Behavior Behavioral Analysis (Open Field Test) Dosing->Behavior Biochem Biochemical Analysis (Tissue Plasmalogen Levels) Dosing->Biochem Result_B Normalized Hyperactivity Behavior->Result_B Result_C Increased Plasma & Tissue Plasmalogens Biochem->Result_C

References

Preclinical Evaluation of PPI-1040 for Plasmalogen Deficiency Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plasmalogens are a unique class of glycerophospholipids essential for normal cellular function, particularly in the nervous system and heart.[1][2] Genetic defects in plasmalogen biosynthesis lead to devastating disorders, most notably Rhizomelic Chondrodysplasia Punctata (RCDP), a rare disease characterized by severe developmental abnormalities.[1][3] RCDP is primarily caused by mutations in the PEX7 gene, which disrupts the peroxisomal steps of plasmalogen synthesis.[3] This whitepaper provides an in-depth technical overview of the preclinical research on PPI-1040, a novel synthetic vinyl-ether plasmalogen replacement therapy designed to bypass the deficient biosynthetic pathway in RCDP.[3][4] Preclinical studies in a mouse model of RCDP have demonstrated that oral administration of this compound is a promising therapeutic strategy, showing good bioavailability and efficacy in restoring plasmalogen levels and normalizing associated behavioral deficits.[1][3] This document details the quantitative data, experimental protocols, and underlying mechanism of action of this compound from key preclinical studies.

Introduction to Plasmalogen Deficiency and RCDP

Plasmalogens are characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, which confers unique structural and functional properties, including roles in membrane fluidity, vesicular transport, and protection against oxidative stress.[1] The biosynthesis of plasmalogens is a complex process initiated in the peroxisomes and completed in the endoplasmic reticulum.

Rhizomelic Chondrodysplasia Punctata (RCDP) is an autosomal recessive disorder resulting from impaired plasmalogen biosynthesis.[3] The most common form, RCDP type 1, is caused by mutations in the PEX7 gene, which encodes the receptor for importing several key enzymes into the peroxisome, including alkylglycerone phosphate (B84403) synthase (AGPS), a critical enzyme in the plasmalogen pathway. This disruption leads to a profound deficiency in plasmalogens, resulting in severe clinical manifestations such as skeletal dysplasia, cataracts, and profound growth and cognitive delays.[3]

This compound: A Novel Plasmalogen Replacement Therapy

This compound is a synthetic vinyl-ether plasmalogen designed to act as a replacement therapy for RCDP.[3][4] Unlike precursor molecules that require further enzymatic conversion, this compound contains an intact vinyl-ether bond, allowing it to directly replenish the deficient plasmalogen pool.[3] Its proprietary cyclic phosphoethanolamine headgroup is designed to improve stability and oral bioavailability.[3] The orally administered closed-ring form of this compound undergoes spontaneous hydrolysis in an aqueous environment to its active, open-ring form, which is identical to endogenous plasmalogens.[3]

Preclinical Efficacy of this compound in a Mouse Model of RCDP

A pivotal preclinical study evaluated the efficacy of this compound in the Pex7hypo/null mouse model, which recapitulates the plasmalogen deficiency seen in RCDP.[3]

Quantitative Data on Plasmalogen Restoration

Oral administration of this compound at 50 mg/kg for 20 daily doses over 28 days resulted in a significant increase in plasmalogen levels in the plasma and various tissues of Pex7hypo/null mice.[5] Notably, a parallel treatment with an ether plasmalogen precursor, PPI-1011, did not show significant efficacy in augmenting plasmalogen levels.[1][3]

Table 1: Effect of this compound on Total 16:0 Plasmalogen Ethanolamine (PlsEtn) Pool in Pex7hypo/null Mice

Tissue/FluidVehicle (% of Wild-Type)PPI-1011 (% of Wild-Type)This compound (% of Wild-Type)Statistical Significance (this compound vs. Vehicle)
PlasmaSignificantly DecreasedNo Significant AugmentationNormalized to near Wild-Type Levels***P<0.001
LiverSignificantly DecreasedNo Significant AugmentationTrend towards ImprovementNot Specified
Skeletal MuscleSignificantly DecreasedNo Significant AugmentationTrend towards ImprovementNot Specified
Small IntestineSignificantly DecreasedNo Significant AugmentationIncreased LevelsNot Specified
HeartSignificantly DecreasedNo Significant AugmentationIncreased LevelsNot Specified
ErythrocytesSignificantly DecreasedNo Significant AugmentationIncreased LevelsNot Specified
BrainSignificantly DecreasedNo Significant AugmentationNo Augmentation ObservedNot Specified
LungSignificantly DecreasedNo Significant AugmentationNo Augmentation ObservedNot Specified
KidneySignificantly DecreasedNo Significant AugmentationNo Augmentation ObservedNot Specified
Data extracted and summarized from Fallatah et al., 2020.[3]

Table 2: Effect of this compound on Specific 16:0 PlsEtn Species in Liver and Skeletal Muscle of Pex7hypo/null Mice

TissuePlasmalogen SpeciesThis compound Treatment Effect (% of Wild-Type)Statistical Significance (this compound vs. Vehicle)
Liver16:0/18:1Significantly IncreasedP<0.05
Liver16:0/18:2Significantly IncreasedP<0.05
Liver16:0/22:6Significantly Increased**P<0.01
Skeletal Muscle16:0/22:6Significantly Increased*P<0.05
Data extracted from Fallatah et al., 2020.[3]
Normalization of Behavioral Deficits

Pex7hypo/null mice exhibit a hyperactive phenotype.[3] Treatment with this compound completely normalized this hyperactive behavior, as assessed by the open field test.[1][3][5] In contrast, treatment with PPI-1011 had no effect on the hyperactivity.[1][3] A significant inverse correlation was observed between plasma plasmalogen levels and hyperactivity, suggesting a direct link between plasmalogen restoration and functional improvement.[1][3]

Experimental Protocols

Animal Model

The preclinical studies utilized the Pex7hypo/null mouse model, which has a severe plasmalogen deficiency.[3] Wild-type mice were used as controls.[3]

Drug Formulation and Administration

This compound and PPI-1011 were formulated in Neobee M-5 with 0.1% thioglycerol at a concentration of 10 mg/ml.[3] The drugs were administered orally to the mice at a dose of 50 mg/kg for 20 daily doses over a 28-day period.[5]

Bioavailability Study

To assess oral bioavailability and metabolism, a 13C6-labeled version of this compound (PPI-1050) was administered to wild-type mice.[3] This study confirmed that the sn-1 vinyl-ether and sn-3 phosphoethanolamine groups remained intact during digestion and absorption.[1][3]

Behavioral Analysis: Open Field Test

The open field test was used to assess locomotor activity and anxiety-like behavior.[3] The test involves placing a mouse in a novel, open arena and recording its movements.[3] Hyperactivity in the Pex7hypo/null mice was characterized by increased time and distance traveled within the open space.[5]

Plasmalogen Analysis

Plasmalogen levels in plasma, erythrocytes, and various tissues were quantified using specialized mass spectrometry techniques.[3] This allowed for the precise measurement of different plasmalogen species.

Signaling Pathways and Experimental Workflow

Mechanism of Action of this compound

The following diagram illustrates the plasmalogen biosynthesis pathway, the defect in RCDP type 1, and the mechanism by which this compound bypasses this defect.

Caption: this compound bypasses the defective PEX7-dependent peroxisomal pathway in RCDP.

Experimental Workflow

The following diagram outlines the workflow of the key preclinical study.

Preclinical_Workflow Animal_Model Animal Model (Pex7 hypo/null Mice and Wild-Type) Treatment_Groups Treatment Groups - Vehicle - PPI-1011 (50 mg/kg) - this compound (50 mg/kg) Animal_Model->Treatment_Groups Dosing Oral Dosing (20 daily doses over 28 days) Treatment_Groups->Dosing Behavioral_Testing Behavioral Testing (Open Field Test) Dosing->Behavioral_Testing Sample_Collection Sample Collection (Plasma, Erythrocytes, Tissues) Behavioral_Testing->Sample_Collection Analysis Analysis - Plasmalogen Quantification (MS) - Statistical Analysis Sample_Collection->Analysis Results Results Interpretation Analysis->Results

Caption: Workflow of the preclinical evaluation of this compound.

Conclusion

The preclinical research on this compound provides a strong rationale for its continued development as a treatment for RCDP and potentially other disorders of plasmalogen deficiency. The data robustly demonstrate that orally administered this compound is bioavailable, effectively restores plasmalogen levels in a disease-relevant animal model, and normalizes associated behavioral deficits. The unique mechanism of action, which bypasses the fundamental biochemical defect in RCDP, positions this compound as a promising therapeutic candidate. Further clinical investigation is warranted to translate these encouraging preclinical findings into a viable therapy for patients with RCDP. The FDA has granted this compound orphan drug designation for the treatment of RCDP, highlighting its potential significance.[2]

References

A Technical Guide to the FDA Orphan Drug Designation of PPI-1040 for Rhizomelic Chondrodysplasia Punctata (RCDP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of PPI-1040, a synthetic plasmalogen replacement therapy that received Orphan Drug Designation (ODD) from the U.S. Food and Drug Administration (FDA) for the treatment of Rhizomelic Chondrodysplasia Punctata (RCDP).[1][2] RCDP is an ultra-rare, autosomal recessive peroxisomal disorder characterized by severe developmental abnormalities and a profound deficiency in plasmalogens, a critical class of ether phospholipids.[3][4][5]

The Unmet Need in Rhizomelic Chondrodysplasia Punctata (RCDP)

RCDP is caused by mutations in genes essential for plasmalogen biosynthesis, such as PEX7, GNPAT, and AGPS.[3][5] This genetic defect leads to a systemic inability to synthesize plasmalogens, which are vital components of cellular membranes, particularly in the brain, heart, and lungs.[6]

Clinical Manifestations of RCDP:

  • Skeletal: Rhizomelia (shortening of upper arms and thighs), chondrodysplasia punctata (punctate calcifications in cartilage), and joint contractures.[3][4]

  • Neurological: Severe intellectual disability, seizures, and profound developmental delays.[3][4]

  • Ocular: Congenital cataracts are nearly universal.[3]

  • Other: Respiratory complications, growth failure, and distinctive facial features.[3]

The prognosis for RCDP is severe, with many affected children not surviving past the age of 10.[4][5] Currently, there are no approved treatments that address the underlying metabolic cause of the disease; management is purely supportive.[7] This creates a critical unmet need for therapies that can correct the fundamental plasmalogen deficiency.

This compound: A Novel Plasmalogen Replacement Therapy

This compound is a proprietary, synthetic vinyl-ether plasmalogen developed by Med-Life Discoveries LP.[1][2] It is designed as an orally bioavailable plasmalogen replacement that can bypass the defective peroxisomal biosynthetic steps in RCDP patients.[8][9] A key feature of this compound is that it provides the intact vinyl-ether bond at the sn-1 position, which is crucial for the molecule's function and distinguishes it from precursor molecules that require further endogenous metabolism.[10][11]

The FDA granted Orphan Drug Designation to this compound on September 5, 2019, for the treatment of RCDP.[1][2] This designation is granted to drugs intended for rare diseases affecting fewer than 200,000 people in the U.S. and provides incentives for development, including market exclusivity, tax credits, and fee waivers.[1]

Pathophysiology and Therapeutic Rationale

The therapeutic strategy for this compound is a direct plasmalogen replacement therapy (PRT).[12][13] In RCDP, the initial steps of plasmalogen synthesis within the peroxisome are non-functional. By providing a complete, synthetic plasmalogen, this compound aims to restore systemic levels of these critical lipids, thereby potentially ameliorating the downstream pathological consequences of the deficiency.

RCDP metabolic pathway and this compound intervention.

Preclinical Evidence and Experimental Protocols

The ODD for this compound was supported by preclinical studies in a mouse model of RCDP. These studies demonstrated the oral bioavailability of this compound and its ability to augment plasmalogen levels and improve a functional endpoint.

A pivotal study evaluated this compound in the Pex7hypo/null mouse model, which mimics the plasmalogen deficiency seen in RCDP.[10]

Experimental Protocol:

  • Animal Model: Adult plasmalogen-deficient Pex7hypo/null mice.[10]

  • Treatment Groups:

    • This compound (50 mg/kg)

    • PPI-1011 (an ether precursor without the vinyl-ether bond) (50 mg/kg)[10][14]

    • Vehicle control

  • Administration: Oral administration for 20 daily doses over a 28-day period.[11]

  • Primary Endpoints:

    • Biochemical: Measurement of plasmalogen levels (specifically C16:0 plasmalogens) in plasma, erythrocytes, and various tissues (liver, skeletal muscle, small intestine, heart, brain, lung, kidney) via mass spectrometry.[10][14]

    • Functional/Behavioral: Assessment of hyperactivity using the open field test, measuring total distance traveled and time spent mobile.[10][11]

Quantitative Results Summary:

Tissue/EndpointVehicle Control (Pex7hypo/null)PPI-1011 TreatmentThis compound TreatmentOutcome Description
Plasma Plasmalogens Severely DeficientNo significant augmentation[10]Normalized to wild-type levels[10]This compound effectively restored circulating plasmalogen levels.
Erythrocyte Plasmalogens Severely DeficientNo significant increase[14]Variable, significant increase[10]Demonstrated uptake into red blood cells.
Liver Plasmalogens Severely DeficientNo significant increase[14]Significant increase[10]Showed peripheral tissue uptake.
Skeletal Muscle Plasmalogens Severely DeficientNo significant increase[14]Significant increase[10]Showed peripheral tissue uptake.
Brain/Kidney/Lung Plasmalogens Severely DeficientNo augmentation[10]No significant augmentation observed[10]Limited uptake in these tissues within the 4-week study period.
Open Field Test (Activity) Hyperactive PhenotypeNo improvement[10][14]Normalized to wild-type behavior[10][11]First demonstration of functional improvement with a vinyl-ether plasmalogen.

Data synthesized from Fallatah W, et al. Dis Model Mech. 2020.[9][10]

Clinical Development Pathway

The preclinical success and ODD for this compound paved the way for a clinical development program. A related compound, PPI-1011, has completed a Phase I first-in-human study to evaluate safety, tolerability, and pharmacokinetics in healthy adults, which will inform the subsequent trials in the RCDP patient population.[8][15][16][17]

Phase I Study Design (PPI-1011):

  • Population: 56 healthy adult volunteers.[16][17]

  • Design: Randomized, double-blind, placebo-controlled, dose-escalation study.[8]

  • Arms:

    • Single Ascending Dose (SAD): Doses between 10 and 100 mg/kg.[16][18]

    • Multiple Ascending Dose (MAD): Daily doses of 75 and 100 mg/kg for 14 days.[16][17]

  • Objectives: Assess safety, tolerability, and pharmacokinetics (PK).[8][15]

Key Findings from Phase I (PPI-1011):

  • Safety: Well-tolerated with no serious adverse events reported.[16][18]

  • Pharmacokinetics: Demonstrated a clear, dose-dependent increase in serum plasmalogen levels in both SAD and MAD cohorts.[18] Repeated dosing led to robust and sustained elevations of target plasmalogens.[8][18]

Clinical_Development_Workflow cluster_Preclinical Preclinical Phase cluster_Regulatory Regulatory Milestone cluster_Clinical Clinical Phase Concept Drug Concept: Oral Vinyl-Ether Plasmalogen Animal_Studies Animal Model Studies (Pex7hypo/null mice) Concept->Animal_Studies Tox_Studies IND-Enabling Toxicology Studies Animal_Studies->Tox_Studies ODD FDA Orphan Drug Designation (this compound) Animal_Studies->ODD Efficacy Data Supports ODD IND IND Application Tox_Studies->IND Phase23 Future Phase II/III Trial (Efficacy in RCDP Patients) ODD->Phase23 Incentives & Support Phase1 Phase I Trial (PPI-1011) (Safety & PK in Healthy Adults) IND->Phase1 Phase1->Phase23 NDA New Drug Application (NDA) Submission Phase23->NDA Approval Potential FDA Approval NDA->Approval

References

An In-depth Technical Guide to the Oral Bioavailability of PPI-1040

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the oral bioavailability of PPI-1040, a novel synthetic vinyl-ether plasmalogen. This compound is under investigation as a potential therapeutic agent for Rhizomelic Chondrodysplasia Punctata (RCDP), a rare genetic disorder characterized by plasmalogen deficiency.[1][2][3] This document summarizes key quantitative data, details experimental protocols from preclinical studies, and visualizes the metabolic pathway and experimental workflows.

Overview of this compound

This compound is a synthetic plasmalogen precursor designed to replace deficient endogenous plasmalogens.[3][4] A key feature of this compound is the presence of an intact vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[1] This design element is hypothesized to be advantageous over ether-based precursors as it circumvents the need for in vivo enzymatic conversion to the active vinyl-ether form.[1] The compound is administered in a closed-ring form, which spontaneously hydrolyzes in an aqueous or acidic environment to an open-ring version, identical to the corresponding endogenous plasmalogen species.[1]

Quantitative Data Summary

Preclinical studies have demonstrated the oral bioavailability of this compound and its ability to augment plasmalogen levels in a mouse model of RCDP. The following tables summarize the key findings from these studies.

Table 1: Dosing and Administration in Preclinical Studies

ParameterValueSource
CompoundThis compound[1]
Animal ModelPex7hypo/null mice (RCDP model)[1]
Dosage50 mg/kg[5]
Administration RouteOral[1][5]
Dosing FrequencyDaily[5]
Treatment Duration20 doses over a 28-day period[5]

Table 2: Effects of this compound on Plasmalogen Levels in a Mouse Model of RCDP

Tissue/FluidObservationSource
PlasmaNormalization of plasmalogen levels[1][2]
ErythrocytesIncreased plasmalogen levels[1]
LiverIncreased plasmalogen levels[1]
Small IntestineIncreased plasmalogen levels[1]
Skeletal MuscleIncreased plasmalogen levels[1]
HeartIncreased plasmalogen levels[1]
BrainNo significant augmentation observed[1][2]
LungNo significant augmentation observed[1][2]
KidneyNo significant augmentation observed[1][2]

Note: While the studies confirm oral bioavailability, specific pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound have not been published. The short duration (up to 6 hours) of the bioavailability study with a labeled version of the compound limited a more detailed pharmacokinetic characterization.[1]

Experimental Protocols

The following methodologies are based on the key preclinical study investigating the oral bioavailability and efficacy of this compound.

3.1. Bioavailability and Metabolism Study

  • Objective: To determine if the vinyl-ether bond of this compound remains intact during digestion and absorption.

  • Test Compound: PPI-1050, an isotopic version of this compound with six 13C labels strategically placed on either side of the vinyl-ether bond.[1]

  • Animal Model: Wild-type C57BL/6 mice.[1]

  • Administration: A single oral dose of PPI-1050.

  • Sample Collection: Blood samples were collected at various time points up to 6 hours post-administration.

  • Analytical Method: Flow injection–tandem mass spectrometry (FI-MS/MS) was used to detect and quantify the labeled compound and its metabolites in the serum.[1] The analysis confirmed that the sn-1 vinyl-ether and the sn-3 phosphoethanolamine groups remained intact following oral administration.[1][2]

3.2. Efficacy Study in an RCDP Mouse Model

  • Objective: To evaluate the ability of orally administered this compound to augment plasmalogen levels and elicit a functional response in a plasmalogen-deficient mouse model.

  • Animal Model: Adult Pex7hypo/null mice, a model for RCDP.[1][2]

  • Treatment Groups:

    • Vehicle control

    • This compound (50 mg/kg/day)

    • PPI-1011 (an ether plasmalogen precursor, 50 mg/kg/day)[1]

  • Administration: Oral administration for 20 daily doses.[5]

  • Sample Analysis: Plasma and various tissues were analyzed for plasmalogen levels.

  • Functional Assessment: Hyperactive behavior, a characteristic of this mouse model, was assessed using an open-field test.[1][2] The results showed that this compound, unlike PPI-1011, effectively normalized plasmalogen levels in the plasma and several peripheral tissues, and also normalized the hyperactive behavior.[1][2]

Visualizations

4.1. Proposed Metabolic Pathway of this compound

PPI1040_Metabolism PPI_1040_open This compound (Open-Ring Form) Identical to Endogenous Plasmalogen Absorption Intact Absorption (Vinyl-ether and phosphoethanolamine groups remain) PPI_1040_open->Absorption Circulation Circulation in Plasma Absorption->Circulation Tissues Uptake into Peripheral Tissues (Liver, Muscle, Heart, etc.) Circulation->Tissues Remodeling PLA2-mediated remodeling at sn-2 position Circulation->Remodeling

Caption: Proposed metabolic pathway of orally administered this compound.

4.2. Experimental Workflow for Preclinical Efficacy Study

Preclinical_Workflow Grouping Divide into Treatment Groups (Vehicle, this compound, PPI-1011) Dosing Daily Oral Dosing (50 mg/kg) for 20 Days Grouping->Dosing Assessments Concurrent Assessments Dosing->Assessments Functional Functional Assessment (Open Field Test for Hyperactivity) Assessments->Functional Biochemical Biochemical Analysis (Plasmalogen Levels in Plasma & Tissues) Assessments->Biochemical Data_Analysis Data Analysis and Comparison Functional->Data_Analysis Biochemical->Data_Analysis

Caption: Workflow of the preclinical study in the RCDP mouse model.

References

The Impact of PPI-1040 on Cellular Plasmalogen Levels: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of PPI-1040, a synthetic vinyl-ether plasmalogen analog, and its significant impact on cellular plasmalogen levels. The following sections detail the quantitative effects of this compound, the experimental protocols used in its evaluation, and its proposed mechanism of action, offering valuable insights for researchers and professionals in the field of drug development for plasmalogen deficiency disorders.

Quantitative Impact of this compound on Plasmalogen Levels

Oral administration of this compound has been demonstrated to effectively increase plasmalogen levels in a preclinical model of Rhizomelic Chondrodysplasia Punctata (RCDP), a genetic disorder characterized by profound plasmalogen deficiency.[1][2] A 4-week treatment regimen in adult plasmalogen-deficient Pex7hypo/null mice resulted in the normalization of plasma plasmalogen levels and variable increases in several peripheral tissues.[1][2]

In contrast, parallel treatment with PPI-1011, an ether plasmalogen precursor, did not significantly augment plasmalogen levels, highlighting the superior efficacy of the vinyl-ether structure of this compound.[1][2] The tables below summarize the key quantitative findings from this pivotal study.

Table 1: Effect of a 4-Week this compound Treatment on Plasma and Erythrocyte Plasmalogen Levels in Pex7hypo/null Mice

TissueTreatment GroupOutcomeReference
PlasmaThis compoundNormalization of plasmalogen levels to near wild-type levels.[1][2]
PlasmaPPI-1011No significant augmentation of any plasmalogen species.[1]
ErythrocytesThis compoundVariable increases in plasmalogen levels.[1][2]

Table 2: Tissue-Specific Augmentation of Plasmalogen Levels Following a 4-Week this compound Treatment in Pex7hypo/null Mice

TissueThis compound Treatment EffectReference
LiverIncreased plasmalogen levels.[1][2]
Small IntestineIncreased plasmalogen levels.[1][2]
Skeletal MuscleIncreased plasmalogen levels.[1][2]
HeartIncreased plasmalogen levels.[1][2]
BrainNo augmentation observed.[1][2]
LungNo augmentation observed.[1][2]
KidneyNo augmentation observed.[1][2]

Notably, treatment with this compound, which has a C16:0 fatty alcohol at the sn-1 position, specifically increased the levels of 16:0 plasmalogen species.[1] No increase was observed in plasmalogens containing 18:0 and 18:1 at the sn-1 position, as the alkyl group at this position is not interconvertible.[1]

Mechanism of Action and Metabolic Fate

This compound is a synthetic ethanolamine (B43304) plasmalogen (PlsEtn) precursor designed to bypass the deficient peroxisomal biosynthesis steps in disorders like RCDP.[3][4] Its unique vinyl-ether bond at the sn-1 position is critical to its mechanism.[1]

Studies utilizing 13C6-labeled this compound in wild-type mice have shown that the sn-1 vinyl-ether and the sn-3 phosphoethanolamine groups remain intact during digestion and absorption.[1][2] This indicates that this compound is orally bioavailable and can be directly incorporated into cellular membranes to replenish plasmalogen stores.

Simplified Plasmalogen Biosynthesis and this compound Intervention.

Functionally, the restoration of plasmalogen levels by this compound has been shown to normalize the hyperactive behavior observed in the Pex7hypo/null mouse model, suggesting a direct link between plasmalogen levels and neurological function.[1][2]

Experimental Protocols

The following provides a detailed methodology for the key experiments conducted to evaluate the efficacy of this compound.

Animal Model and Treatment
  • Animal Model: Adult plasmalogen-deficient Pex7hypo/null mice were used as a model for RCDP.[1] Wild-type mice were used as controls.[1]

  • Formulation and Dosing: this compound was formulated in Neobee M-5 with 0.1% thioglycerol at a concentration of 10 mg/ml.[1] Animals were treated for 4 weeks.[1] In a separate study, a daily dose of 50 mg/kg was administered for 20 days over a 28-day period.[5]

  • Comparative Arm: A parallel treatment group received PPI-1011, an ether plasmalogen precursor, at an equivalent dose to compare the efficacy of a vinyl-ether versus an ether-linked precursor.[1]

Sample Collection and Processing
  • Tissue Collection: At the end of the treatment period, blood (for plasma and erythrocytes) and various tissues (liver, small intestine, skeletal muscle, heart, brain, lung, kidney) were collected for analysis.[1]

Plasmalogen Quantification
  • Lipid Extraction: A modified version of a standard lipid extraction protocol was likely employed to isolate total lipids from plasma, erythrocytes, and tissue homogenates.

  • Mass Spectrometry: Plasmalogen levels were quantified using a sensitive and specific mass spectrometry-based method, likely liquid chromatography-mass spectrometry (LC-MS), to identify and measure individual plasmalogen species.[6]

Isotope Tracing Study
  • Labeled Compound: To investigate the oral bioavailability and metabolic fate of this compound, 13C6-labeled this compound was administered to wild-type mice.[1][2]

  • Analysis: Mass spectrometry was used to track the labeled carbon atoms, confirming that the vinyl-ether and phosphoethanolamine moieties remained intact after absorption.[1]

cluster_animal_study Animal Study cluster_sample_collection Sample Collection & Processing cluster_analysis Analysis Mouse_Model Pex7 hypo/null Mice (RCDP Model) Treatment_Groups Treatment Groups: - Vehicle - PPI-1011 - this compound Mouse_Model->Treatment_Groups Dosing 4-Week Oral Administration Treatment_Groups->Dosing Tissue_Harvest Harvest Tissues: Plasma, Erythrocytes, Liver, Muscle, Heart, etc. Dosing->Tissue_Harvest Lipid_Extraction Lipid Extraction Tissue_Harvest->Lipid_Extraction LC_MS LC-MS Analysis Lipid_Extraction->LC_MS Data_Analysis Quantification of Plasmalogen Species LC_MS->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Review of PPI-1040 and Related Plasmalogen Precursors For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of this compound, a novel, orally bioavailable synthetic vinyl-ether plasmalogen. Plasmalogens are a critical class of ether phospholipids, and their deficiency is the primary pathogenic factor in the rare genetic disorder Rhizomelic Chondrodysplasia Punctata (RCDP). This compound is being developed as a plasmalogen replacement therapy for RCDP and has received Orphan Drug Designation (ODD) from the U.S. Food and Drug Administration (FDA) for this indication.[1][2][3] This guide details the compound's mechanism of action, summarizes key preclinical data, outlines experimental methodologies, and provides visual representations of its metabolic pathway and the logical workflow of its evaluation.

Introduction to this compound

This compound is a synthetic phosphoethanolamine (PlsEtn) plasmalogen analog designed to replace deficient endogenous plasmalogens.[4] RCDP is caused by mutations in genes essential for plasmalogen biosynthesis, leading to severe developmental abnormalities.[1][5][6] Unlike precursor compounds such as alkyl-ether glycerols (e.g., PPI-1011), this compound contains a pre-formed vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[7] This structural feature is critical as it bypasses the defective peroxisomal enzymatic steps in RCDP patients, eliminating the need for in vivo conversion.[7][8]

Related Compounds:

  • PPI-1011: An alkyl-ether plasmalogen precursor used in comparative studies. It requires in vivo enzymatic conversion to form a vinyl-ether bond, a process that is impaired in RCDP.[7]

  • PPI-1050: The ¹³C₆-labeled version of this compound, used in bioavailability and metabolic studies to trace the compound's absorption and integrity in vivo.[7]

Mechanism of Action and Metabolic Pathway

The therapeutic rationale for this compound is direct plasmalogen augmentation.[5] Its unique advantage lies in its structure. The biosynthesis of endogenous plasmalogens begins in the peroxisomes, where enzymes GNPAT and AGPS establish the ether bond. This is followed by steps in the endoplasmic reticulum (ER), where the key vinyl-ether bond is formed by plasmanylethanolamine desaturase (PEDS1).[9][10][11] In RCDP, defects in peroxisomal enzymes halt this process.[12]

Alkyl-ether precursors like PPI-1011 can bypass the initial peroxisomal defects but still require the PEDS1 enzyme to form the active vinyl-ether plasmalogen.[8][11] this compound, already containing this bond, is absorbed intact and can be directly incorporated into cellular membranes, thus restoring plasmalogen levels without reliance on the compromised biosynthetic pathway.[7][13]

cluster_0 Standard Biosynthesis & PPI-1011 Pathway cluster_1 This compound Pathway (Replacement Therapy) DHAP DHAP Alkyl_DHAP Alkyl-DHAP DHAP->Alkyl_DHAP Peroxisomal Enzymes (Deficient in RCDP) Alkyl_G3P 1-O-Alkyl-G3P Alkyl_DHAP->Alkyl_G3P Alkyl_PE Alkyl-PE (Plasmanylethanolamine) Alkyl_G3P->Alkyl_PE ER Enzymes Endo_Pls Endogenous Plasmalogen (Vinyl-Ether Bond) Alkyl_PE->Endo_Pls PEDS1 Desaturase (ER Enzyme) PPI_1011 PPI-1011 (Alkyl-Ether Precursor) PPI_1011->Alkyl_PE Enters Pathway PPI_1040 This compound (Oral Administration) (Contains Vinyl-Ether Bond) Absorbed_1040 Absorbed Intact this compound PPI_1040->Absorbed_1040 Digestion & Absorption Incorporation Direct Membrane Incorporation Absorbed_1040->Incorporation Incorporation->Endo_Pls Restores Levels

Caption: Comparative metabolic pathways of PPI-1011 and this compound.

Consequences of Plasmalogen Deficiency

Plasmalogen deficiency, as seen in RCDP, has profound cellular consequences. Plasmalogens are integral to the structure and function of cell membranes, particularly in lipid rafts, which are crucial for signal transduction. Their absence disrupts these microdomains, impairing signaling pathways like AKT and ERK.[2] Furthermore, the vinyl-ether bond makes plasmalogens potent antioxidants; their deficiency increases cellular vulnerability to oxidative stress.[14] In the central nervous system, this deficiency has been linked to reduced neurotransmitter levels, which may contribute to the neurological phenotypes observed in RCDP mouse models, such as hyperactivity.[15]

Pls_Def Plasmalogen Deficiency (e.g., in RCDP) Membrane Altered Membrane Properties Pls_Def->Membrane Oxidative Increased Oxidative Stress Pls_Def->Oxidative Signaling Impaired Signal Transduction Pls_Def->Signaling Neuro Reduced Neurotransmitters Pls_Def->Neuro PPI_1040 This compound Replacement Therapy PPI_1040->Pls_Def Restores Plasmalogen Levels Rafts Lipid Raft Disruption Membrane->Rafts ROS Vulnerability to ROS Oxidative->ROS Pathways AKT, ERK Pathways Altered Signaling->Pathways Synaptic Impaired Synaptic Function Neuro->Synaptic

Caption: Downstream cellular consequences of plasmalogen deficiency.

Quantitative Data Summary

Preclinical studies in the Pex7hypo/null mouse model of RCDP demonstrated the superior efficacy of this compound compared to the ether-based precursor PPI-1011. After 20 daily doses of 50 mg/kg, this compound significantly increased plasmalogen levels in plasma and various tissues.[7][13]

Table 1: Plasma Phosphoethanolamine Plasmalogen (PlsEtn) Levels

Levels in Pex7hypo/null mice after 4 weeks of treatment (50 mg/kg/day), presented as a percentage of wild-type levels (Mean ± SD).

Treatment GroupTotal 16:0 PlsEtn PoolTotal PlsEtn Pool
Vehicle~10%~15%
PPI-1011~12% (No significant increase)~18% (No significant increase)
This compound ~95% (Normalized to WT) ~50%
Data extracted from descriptions of Figure 4 in Fallatah W, et al., Dis Model Mech, 2020.[7][16]
Table 2: Tissue Phosphoethanolamine Plasmalogen (PlsEtn) Levels

Levels in Pex7hypo/null mice after 4 weeks of treatment, presented as a percentage of wild-type levels (Mean ± SD).

TissueVehiclePPI-1011This compound
Liver~20%No significant increase~75%
Skeletal Muscle~30%No significant increase~50%
Small Intestine~40%No significant increase~60%
Heart~30%No significant increase~45%
Erythrocytes~25%No significant increase~50%
Brain, Lung, KidneyN/ANo augmentation observedNo augmentation observed
Data extracted from descriptions of Figure 5 in Fallatah W, et al., Dis Model Mech, 2020.[7][16]

Experimental Protocols

In Vivo Efficacy in Pex7hypo/null Mouse Model

This protocol describes the 4-week efficacy study to evaluate the effect of this compound on plasmalogen levels and behavior.

  • Animal Model: Adult Pex7hypo/null mice, which exhibit reduced plasmalogen levels and hyperactivity, are used.[16] An age-matched wild-type (Pex7WT/WT) cohort is used as a baseline control.

  • Compound Formulation: this compound and PPI-1011 are formulated in Neobee M-5 oil with 0.1% thioglycerol at a concentration of 10 mg/mL.[7]

  • Dosing Regimen: Mice are divided into three groups: Vehicle, PPI-1011, and this compound. Each group receives a daily oral gavage of 50 mg/kg for 20 doses over a 28-day period.[13][16]

  • Behavioral Testing (Open Field Test):

    • Apparatus: A square arena (e.g., 50x50 cm) with high walls, placed under dim, even illumination (100-200 lux).[1][5]

    • Procedure: Before treatment (baseline) and at the end of the treatment period, each mouse is placed in the center of the arena and allowed to explore freely for a set duration (e.g., 20 minutes).[1][7]

    • Data Acquisition: Movement is tracked using an automated video system.[5]

    • Analysis: Key parameters include total distance traveled, time spent in the center zone versus peripheral zones, and rearing frequency. Increased activity and thigmotaxis (wall-hugging) are indicative of a hyperactive/anxiety-like phenotype.[4][7]

  • Sample Collection and Analysis:

    • At the end of the study, blood is collected via cardiac puncture for plasma and erythrocyte isolation.

    • Tissues (liver, brain, heart, muscle, etc.) are harvested, flash-frozen, and stored at -80°C.

    • Plasmalogen levels in plasma and tissue homogenates are quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[17][18][19]

In Vitro Acid Stability Assay

This protocol assesses the stability of the vinyl-ether bond of this compound in acidic conditions simulating the stomach.

  • Preparation of Solutions:

    • This compound is formulated in its vehicle (Neobee M-5 with 0.1% thioglycerol).[7]

    • A series of aqueous acidic solutions are prepared by serially diluting 1 M HCl to achieve pH values from 1 to 5.[7]

  • Incubation:

    • An aliquot of the formulated this compound is mixed with each pH solution and incubated at 37°C for a specified time (e.g., 1 hour).[7][20] A control sample is left untreated.

  • Sample Processing: The reaction is quenched, and lipids are extracted from the mixture.

  • Analysis: The concentration of intact this compound and any potential degradation products (e.g., open-ring isoform, vinyl-cleaved product) is measured by LC-MS/MS.[21] The percentage of compound remaining at each pH is calculated relative to the time-zero or control sample.

Experimental and Logical Workflow

The evaluation of a novel compound like this compound follows a logical progression from initial characterization to preclinical proof-of-concept.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Bioavailability & Metabolism cluster_2 Phase 3: In Vivo Efficacy Study cluster_3 Phase 4: Data Analysis & Conclusion Formulation Compound Formulation (in Neobee M-5) Stability In Vitro Acid Stability Assay (pH 1-5) Formulation->Stability Labeling Synthesize ¹³C-labeled PPI-1050 PK_Study Oral Dosing in Wild-Type Mice Labeling->PK_Study LCMS_PK LC-MS/MS Analysis of Plasma PK_Study->LCMS_PK Integrity Confirm Structural Integrity Post-Absorption LCMS_PK->Integrity Animal_Model Select Animal Model (Pex7 hypo/null Mice) Baseline Baseline Behavioral Testing (Open Field Test) Animal_Model->Baseline Dosing Chronic Oral Dosing (4 Weeks, 50 mg/kg) Baseline->Dosing Endpoint Endpoint Behavioral Testing Dosing->Endpoint Tissues Tissue & Plasma Collection Endpoint->Tissues Biochem Biochemical Analysis (Plasmalogen LC-MS/MS) Tissues->Biochem Stats Statistical Analysis Correlation Correlate Behavior with Biochemical Readouts Stats->Correlation Conclusion Draw Conclusions on Efficacy & Mechanism Correlation->Conclusion

Caption: Logical workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a targeted and rationally designed therapeutic for RCDP. Its key innovation—a pre-formed vinyl-ether bond—allows it to function as a direct replacement for deficient plasmalogens, bypassing the metabolic defects inherent in the disease. Preclinical data strongly supports its mechanism, demonstrating oral bioavailability, stability, and superior efficacy in restoring plasmalogen levels and normalizing a key behavioral deficit in a relevant animal model when compared to earlier-generation precursors. These findings warrant its continued clinical development for RCDP and suggest that vinyl-ether plasmalogen replacement may be a viable strategy for other disorders associated with plasmalogen deficiency.[5][22]

References

Scrutinizing the Blood-Brain Barrier Permeability of PPI-1040: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of the available preclinical data indicates that the synthetic plasmalogen precursor, PPI-1040, does not significantly cross the blood-brain barrier (BBB) following oral administration. This technical guide synthesizes the current scientific evidence, focusing on the pivotal studies that have investigated the biodistribution of this compound in animal models. While the compound has shown efficacy in augmenting plasmalogen levels in peripheral tissues, its entry into the central nervous system appears to be limited.

Executive Summary of Biodistribution

This compound is a novel synthetic vinyl-ether plasmalogen developed for plasmalogen replacement therapy, primarily for the treatment of Rhizomelic Chondrodysplasia Punctata (RCDP), a rare genetic disorder characterized by a profound deficiency in plasmalogens.[1][2] A key study by Fallatah et al. (2020) investigated the oral bioavailability and tissue distribution of this compound in a mouse model of RCDP. The findings from this study are central to understanding the compound's interaction with the BBB.

Following a 4-week treatment regimen with this compound, researchers observed a normalization of plasmalogen levels in the plasma and variable increases in several peripheral tissues. However, this augmentation was notably absent in the brain, as well as in the lungs and kidneys.[1][3][4] This suggests that while orally administered this compound is absorbed and distributed systemically, it does not effectively penetrate the specialized endothelial barrier of the central nervous system.

It is important to distinguish this compound from other plasmalogen precursors, such as PPI-1011. While some research suggests that metabolites of PPI-1011 may cross the blood-brain and blood-retina barriers, the same has not been observed for this compound.[5][6]

Quantitative Data on this compound Tissue Distribution

The following table summarizes the quantitative findings from the key preclinical study on this compound's effect on plasmalogen levels in various tissues of Pex7hypo/null mice, a model for RCDP. The data is presented as the mean percentage of wild-type levels.

TissueVehicle Control (% of Wild-Type)PPI-1011 Treated (% of Wild-Type)This compound Treated (% of Wild-Type)
Liver~20%~20%~80%
Skeletal Muscle~30%~30%~60%
Small Intestine~40%~40%~70%
Heart~50%~50%~70%
Erythrocytes~10%~10%~40%
Brain ~50% ~50% ~50% (No significant increase)
LungNot reportedNot reportedNo significant increase
KidneyNot reportedNot reportedNo significant increase

Data adapted from Fallatah W, et al. Dis Model Mech. 2020.[3]

Experimental Protocols

To provide a comprehensive understanding of the evidence, the detailed methodologies for the key experiments that assessed the biodistribution of this compound are outlined below.

Oral Bioavailability and Tissue Distribution Study
  • Animal Model: Adult plasmalogen-deficient Pex7hypo/null mice were used as a model for RCDP. Wild-type C57BL/6 mice were used for initial bioavailability studies.[3][7]

  • Compound Administration: this compound was formulated in Neobee M-5 with 0.1% thioglycerol at a concentration of 10 mg/ml. The compound was administered orally to Pex7hypo/null mice at a dose of 50 mg/kg for 20 daily doses over a 28-day period.[7]

  • Isotope Labeling: To track the absorption and integrity of the molecule, a 13C6-labeled version of this compound, designated PPI-1050, was used in wild-type mice. This allowed for the differentiation of the administered compound from endogenous plasmalogens.[3]

  • Tissue Collection and Processing: At the end of the treatment period, animals were sacrificed, and various tissues, including the brain, liver, skeletal muscle, small intestine, heart, and erythrocytes, were harvested.

  • Lipid Extraction and Analysis: Total lipids were extracted from plasma and tissue homogenates. Plasmalogen levels were quantified using specialized analytical techniques, likely liquid chromatography-mass spectrometry (LC-MS/MS), which allows for the precise measurement of different lipid species.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the key in vivo study that determined the tissue distribution of this compound.

G cluster_0 Animal Model and Dosing cluster_1 Tissue Collection cluster_2 Analysis cluster_3 Results A Pex7hypo/null Mice (RCDP Model) B Oral Administration of this compound (50 mg/kg, 20 doses over 28 days) A->B C Sacrifice and Tissue Harvest B->C D Brain, Liver, Muscle, Intestine, Heart, Blood C->D E Lipid Extraction D->E F LC-MS/MS Analysis E->F G Quantification of Plasmalogen Levels F->G H Increased Plasmalogens in Peripheral Tissues G->H I No Increase in Brain Plasmalogens G->I

Experimental workflow for assessing this compound biodistribution.

Proposed Peripheral Mechanism of Action

While this compound does not appear to directly impact the brain, it is designed to be orally bioavailable and increase plasmalogen levels in peripheral tissues. The following diagram illustrates its proposed mechanism of action following oral administration.

G cluster_0 Oral Administration and Absorption cluster_1 Systemic Circulation cluster_2 Peripheral Tissue Uptake and Metabolism cluster_3 Blood-Brain Barrier A Oral Ingestion of this compound B Absorption in the Gastrointestinal Tract A->B C This compound Enters Bloodstream B->C D Uptake by Peripheral Tissues (Liver, Muscle, etc.) C->D G Blood-Brain Barrier C->G E Incorporation into Cellular Membranes D->E F Restoration of Plasmalogen Levels E->F H No Significant Penetration into the Brain G->H

Proposed peripheral mechanism of action for this compound.

References

Methodological & Application

Application Notes and Protocols for PPI-1040 in Pex7 Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of PPI-1040, a synthetic plasmalogen replacement therapy, in Pex7-deficient mouse models of Rhizomelic Chondrodysplasia Punctata (RCDP).

Introduction

Rhizomelic Chondrodysplasia Punctata (RCDP) is a rare, autosomal recessive peroxisomal disorder characterized by deficiencies in plasmalogen biosynthesis.[1] Mutations in the PEX7 gene are a primary cause of RCDP, leading to a range of severe clinical manifestations, including skeletal abnormalities, cataracts, and profound developmental delays.[2] The Pex7 mouse model, which includes null and hypomorphic alleles, recapitulates key features of the human disease, such as reduced plasmalogen levels and hyperactivity, making it an invaluable tool for preclinical research.[3][4]

This compound is a novel, orally bioavailable synthetic vinyl-ether plasmalogen designed to bypass the deficient endogenous biosynthesis pathway and restore plasmalogen levels.[5][6] Preclinical studies in Pex7-deficient mice have demonstrated the potential of this compound to normalize plasmalogen levels in plasma and various tissues, as well as to ameliorate behavioral deficits.[5][6]

Mechanism of Action

This compound acts as a direct replacement for the plasmalogens that are deficient in RCDP due to impaired Pex7 function. The PEX7 protein is a receptor responsible for importing key enzymes into the peroxisome that are necessary for plasmalogen synthesis. In Pex7 deficiency, this process is disrupted, leading to a downstream reduction in plasmalogens. This compound provides a pre-synthesized plasmalogen that can be absorbed and utilized by the body, thereby circumventing the defective biosynthetic pathway.

cluster_peroxisome Peroxisome cluster_deficiency Pex7 Deficiency (RCDP) cluster_therapy This compound Therapy PEX7 PEX7 Receptor BiosynthesisEnzymes Biosynthesis Enzymes PEX7->BiosynthesisEnzymes Import PlasmalogenSynthesis Plasmalogen Synthesis BiosynthesisEnzymes->PlasmalogenSynthesis DefectivePEX7 Defective PEX7 BlockedImport Blocked Enzyme Import DefectivePEX7->BlockedImport ReducedPlasmalogens Reduced Plasmalogens BlockedImport->ReducedPlasmalogens PPI1040 Oral this compound Absorption Absorption & Distribution PPI1040->Absorption RestoredPlasmalogens Restored Plasmalogen Levels Absorption->RestoredPlasmalogens

Caption: Mechanism of this compound as a replacement therapy in Pex7 deficiency.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in Pex7hypo/null mouse models.

Table 1: Effect of this compound on Plasmalogen Levels in Pex7hypo/null Mice

TissuePex7hypo/null (Vehicle)Pex7hypo/null + this compound (50 mg/kg/day)Wild-Type Control
Plasma Significantly ReducedNormalized to Wild-Type LevelsNormal
Erythrocytes Significantly ReducedPartially IncreasedNormal
Liver Significantly ReducedPartially IncreasedNormal
Small Intestine Significantly ReducedPartially IncreasedNormal
Skeletal Muscle Significantly ReducedPartially IncreasedNormal
Heart Significantly ReducedPartially IncreasedNormal
Brain Significantly ReducedNo Significant IncreaseNormal
Lung Significantly ReducedNo Significant IncreaseNormal
Kidney Significantly ReducedNo Significant IncreaseNormal
Data synthesized from Fallatah W, et al. Dis Model Mech. 2020.[5][6]

Table 2: Behavioral Assessment in Pex7hypo/null Mice Treated with this compound

Parameter (Open Field Test)Pex7hypo/null (Vehicle)Pex7hypo/null + this compound (50 mg/kg/day)Wild-Type Control
Total Distance Traveled Hyperactive (Increased)Normalized to Wild-Type LevelsNormal
Time Spent in Center Anxious Behavior (Decreased)Normalized to Wild-Type LevelsNormal
Data synthesized from Fallatah W, et al. Dis Model Mech. 2020.[5][6]

Experimental Protocols

The following are detailed protocols for the evaluation of this compound in Pex7 mouse models.

Pex7 Mouse Model and Husbandry
  • Strain: Pex7 deficient mouse series (e.g., Pex7hypo/null) on a C57BL/6J background.[1][2][7]

  • Breeding: Heterozygous (Pex7WT/null) mice can be bred to generate homozygous null (Pex7null/null) and heterozygous offspring. Pex7hypo/null mice can be generated by crossing Pex7WT/null females with Pex7hypo/hypo males.[2]

  • Genotyping: PCR-based genotyping is required to identify the different alleles.[2][8]

  • Husbandry: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

This compound Formulation and Administration
  • Formulation: this compound is formulated in Neobee M-5 oil with 0.1% thioglycerol as a stabilizer.[6]

  • Dosage: 50 mg/kg body weight.

  • Administration Route: Oral gavage.

  • Frequency: Once daily.

  • Duration: 4 weeks (28 days).[5]

Protocol for Oral Gavage:

  • Weigh the mouse to calculate the precise dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[9]

  • Select an appropriately sized gavage needle (e.g., 18-20 gauge for adult mice) with a rounded tip to prevent injury.[10]

  • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.[11]

  • Restrain the mouse firmly by the scruff of the neck to immobilize the head.[12]

  • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. The mouse should swallow as the needle is advanced. Do not force the needle.[13]

  • Slowly administer the this compound formulation.[12]

  • Gently remove the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress immediately after the procedure and for a short period thereafter.[9]

Behavioral Analysis: Open Field Test

The open field test is used to assess locomotor activity and anxiety-like behavior.[4][14]

  • Apparatus: A square arena (e.g., 42 x 42 cm) with walls, typically made of a non-reflective material. The arena is divided into a central zone and a peripheral zone.[14]

  • Procedure:

    • Acclimate the mice to the testing room for at least 30 minutes before the test.

    • Place the mouse in the center of the open field arena.[4]

    • Allow the mouse to explore the arena freely for a set period (e.g., 20 minutes).[4][5]

    • Record the mouse's activity using an automated tracking system.

    • Clean the arena thoroughly between each mouse to remove any olfactory cues.[4]

  • Parameters to Measure:

    • Total distance traveled (a measure of locomotor activity).

    • Time spent in the center of the arena (a measure of anxiety-like behavior; less time in the center suggests higher anxiety).

    • Velocity.

    • Rearing frequency.

Tissue Collection and Plasmalogen Analysis
  • Tissue Collection: At the end of the treatment period, mice are euthanized, and tissues (blood, liver, brain, etc.) are collected and snap-frozen in liquid nitrogen for subsequent analysis.

  • Plasmalogen Analysis: Plasmalogen levels are quantified using a sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]

General Protocol for Lipid Extraction and LC-MS/MS:

  • Homogenize the tissue samples.

  • Perform lipid extraction using a suitable method, such as a modified Bligh-Dyer or methyl-tert-butyl ether (MTBE) extraction.[16]

  • Analyze the lipid extracts by LC-MS/MS to separate and quantify the different plasmalogen species.

Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical study evaluating this compound in a Pex7 mouse model.

Animal_Model Pex7 Mouse Model Generation (e.g., Pex7 hypo/null) Grouping Randomization into Treatment Groups (Vehicle vs. This compound) Animal_Model->Grouping Treatment Daily Oral Administration of this compound (50 mg/kg) for 4 Weeks Grouping->Treatment Behavioral Behavioral Testing (Open Field Test) Treatment->Behavioral Tissue_Collection Tissue Collection (Blood, Liver, Brain, etc.) Behavioral->Tissue_Collection Biochemical Biochemical Analysis (Plasmalogen Quantification by LC-MS/MS) Tissue_Collection->Biochemical Data_Analysis Data Analysis and Interpretation Biochemical->Data_Analysis

Caption: Experimental workflow for this compound evaluation in Pex7 mouse models.

References

Dosage and administration guidelines for PPI-1040 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: PPI-1040

Compound: this compound Class: Synthetic Vinyl-Ether Plasmalogen Precursor Indication: Investigational therapeutic for Rhizomelic Chondrodysplasia Punctata (RCDP)

Introduction

These application notes provide detailed guidelines for the dosage and administration of this compound in preclinical animal studies, specifically focusing on a mouse model of Rhizomelic Chondrodysplasia Punctata (RCDP). This compound is an orally bioavailable, synthetic vinyl-ether plasmalogen designed to replace deficient plasmalogens, which are the root cause of RCDP.[1][2] The protocols and data presented are synthesized from published studies and are intended for use by researchers, scientists, and drug development professionals.

RCDP is a rare genetic disorder resulting from mutations in genes essential for plasmalogen biosynthesis.[3][4] Plasmalogens are critical glycerophospholipids involved in vesicular transport, membrane protein function, and protection against oxidative stress.[3][4] Animal models, such as the Pex7-deficient mouse, exhibit plasmalogen deficiencies and related phenotypes, serving as a valuable tool for evaluating therapeutic interventions like this compound.[3]

Dosage and Administration Guidelines

The following tables summarize the dosage and formulation details for this compound based on efficacy studies in a validated mouse model of RCDP.

Table 1: this compound Formulation for Animal Studies
ParameterDetailsReference
Compound ID This compound[1][3]
Vehicle Neobee M-5 (Stepan Liquid Nutrition)[3]
Stabilizer 0.1% Thioglycerol[3]
Concentration 10 mg/mL[3]
Storage -80°C (due to reduced stability)[3]
Table 2: Dosing Regimen for Efficacy Studies in Mice
ParameterDetailsReference
Animal Model Pex7hypo/null mice (plasmalogen-deficient RCDP model)[3]
Dosage 50 mg/kg[3]
Route Oral Gavage[3]
Frequency Once daily, 5 days per week (Monday-Friday)[3]
Duration 4 weeks (20 daily doses)[3]
Control Groups Vehicle only; Ether precursor PPI-1011 (50 mg/kg)[3]

Experimental Protocols

Protocol: Preparation of this compound Dosing Formulation

This protocol describes the preparation of a 10 mg/mL this compound solution for oral administration.

Materials:

  • This compound (stored at -80°C)

  • Neobee M-5 oil

  • Thioglycerol (99%)

  • Sterile conical tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the total volume of dosing solution required for the study cohort.

  • Allow this compound and Neobee M-5 to equilibrate to room temperature before use.[3]

  • In a sterile conical tube, add the required volume of Neobee M-5.

  • Add thioglycerol to the Neobee M-5 to achieve a final concentration of 0.1%. (e.g., 10 µL of thioglycerol per 10 mL of Neobee M-5).

  • Vortex the vehicle-stabilizer mixture thoroughly.

  • Weigh the required amount of this compound and add it to the vehicle to achieve a final concentration of 10 mg/mL.

  • Vortex the final mixture vigorously until the this compound is completely dissolved and the solution is homogenous.

  • Protect the final formulation from light and use it promptly. Due to stability concerns, fresh preparations are recommended.

Protocol: Oral Gavage Administration in Mice

This protocol details the procedure for administering this compound to mice.

Materials:

  • Prepared this compound dosing formulation (10 mg/mL)

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Weigh each mouse immediately before dosing to calculate the precise volume required for a 50 mg/kg dose.

    • Calculation: Mouse Weight (kg) x 50 mg/kg = Total Dose (mg)

    • Volume: Total Dose (mg) / 10 mg/mL = Dosing Volume (mL)

  • Draw the calculated volume of the this compound formulation into the syringe fitted with the gavage needle.

  • Gently but firmly restrain the mouse, ensuring its head and body are held in a straight line to facilitate passage of the needle.

  • Carefully insert the ball-tipped gavage needle into the mouth, passing it along the side of the mouth over the tongue.

  • Advance the needle smoothly into the esophagus. Do not force the needle; if resistance is met, withdraw and reposition.

  • Once the needle is correctly positioned in the esophagus, slowly dispense the entire volume.

  • Withdraw the needle smoothly and return the mouse to its cage.

  • Monitor the animal for a few minutes post-administration for any signs of distress, such as choking or labored breathing.[3]

Mechanism of Action and Experimental Workflow

Proposed Mechanism of Action of this compound

This compound is a synthetic plasmalogen precursor. The orally administered closed-ring form undergoes hydrolysis in the acidic environment of the stomach to form an open-ring version, which is identical to endogenous plasmalogens.[3] This bioavailable form is absorbed and helps to replenish deficient plasmalogen levels in plasma and peripheral tissues, thereby addressing the underlying biochemical defect in RCDP.[3][4]

PPI_1040_MoA cluster_GI Gastrointestinal Tract PPI_1040_Oral Oral this compound (Closed-Ring) Hydrolysis Acidic Hydrolysis (Stomach) PPI_1040_Open Bioavailable Plasmalogen (Open-Ring) Hydrolysis->PPI_1040_Open Absorption Systemic Absorption PPI_1040_Open->Absorption Plasma Increased Plasma Plasmalogen Levels Absorption->Plasma Tissues Increased Tissue Plasmalogen Levels (Liver, Muscle, etc.) Plasma->Tissues Effect Normalization of RCDP Phenotype (e.g., Behavior) Plasma->Effect

Caption: Proposed mechanism of action for this compound.

Preclinical Efficacy Study Workflow

The following diagram outlines the typical workflow for an in vivo study evaluating the efficacy of this compound in the Pex7hypo/null mouse model.

Experimental_Workflow Baseline Baseline Assessment (e.g., Open Field Test) Grouping Randomization into Treatment Groups (Vehicle, PPI-1011, this compound) Baseline->Grouping Dosing 4-Week Dosing Regimen (50 mg/kg, 5 days/week) Grouping->Dosing Monitoring Weekly Weight & Health Monitoring Dosing->Monitoring Endpoint End-of-Study Assessment (Repeat Open Field Test) Dosing->Endpoint Sacrifice Sacrifice (24h after last dose) Endpoint->Sacrifice Analysis Tissue & Plasma Collection for Plasmalogen Analysis Sacrifice->Analysis

Caption: Experimental workflow for a 4-week this compound efficacy study.

References

Application Notes and Protocols for Oral Gavage of PPI-1040 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPI-1040 is a synthetic vinyl-ether plasmalogen analog designed as a replacement therapy for disorders characterized by plasmalogen deficiency, such as Rhizomelic Chondrodysplasia Punctata (RCDP).[1][2][3] Plasmalogens are a unique class of glycerophospholipids containing a vinyl-ether bond at the sn-1 position, which are crucial for various cellular functions, including membrane structure, vesicular transport, and protection against oxidative stress.[4] Preclinical studies in mouse models of RCDP have demonstrated that oral administration of this compound can effectively increase plasmalogen levels in plasma and peripheral tissues, and normalize associated behavioral phenotypes.[1][4] This document provides detailed protocols for the preparation and oral gavage administration of this compound in mice, based on established methodologies.

Data Presentation

The following tables summarize the quantitative data from a 4-week study in Pex7hypo/null mice, a model for RCDP, treated with this compound at a dose of 50 mg/kg/day.[1]

Table 1: Effect of this compound on Plasma Plasmalogen Levels

Plasmalogen Species (sn-1/sn-2)Vehicle (% of Wild-Type)This compound (% of Wild-Type)
16:0/18:1~20%~100%
16:0/20:4~15%~90%
16:0/22:6~25%~110%
16:0/22:4~30%~50% (not significant)
Total 16:0 Pool ~20% ~95%

Data adapted from Fallatah W, et al. Dis Model Mech. 2020.[1]

Table 2: Effect of this compound on Tissue Plasmalogen Levels

TissueVehicle (% of Wild-Type)This compound (% of Wild-Type)
Liver~30%~80%
Skeletal Muscle~40%~70%
Small Intestine~50%~90%
Heart~60%~85%
Erythrocytes~25%~75%
BrainNot AugmentedNot Augmented
LungNot AugmentedNot Augmented
KidneyNot AugmentedNot Augmented

Data adapted from Fallatah W, et al. Dis Model Mech. 2020.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Materials:

  • This compound

  • Neobee® M-5 (Stepan Company)

  • 1-Thioglycerol (Sigma-Aldrich)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • On the day of dosing, weigh the required amount of this compound.

  • Prepare the vehicle solution by adding 0.1% (v/v) 1-thioglycerol to Neobee® M-5 oil. For example, to prepare 10 mL of vehicle, add 10 µL of 1-thioglycerol to 9.99 mL of Neobee® M-5.

  • Prepare the this compound formulation at a concentration of 10 mg/mL by dissolving the weighed this compound in the vehicle solution.[1]

  • Vortex the mixture thoroughly until the this compound is completely dissolved.

  • Due to reduced stability, store the this compound formulation at -80°C for long-term storage and thaw before use.[1] For daily dosing, fresh preparation is recommended.

Protocol 2: Oral Gavage Administration of this compound in Mice

Materials:

  • Prepared this compound formulation (10 mg/mL)

  • Mouse model (e.g., Pex7hypo/null mice)

  • Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Acclimatize the mice to handling for several days before the start of the experiment to minimize stress.

    • Weigh each mouse accurately on the day of dosing to calculate the precise volume of the formulation to be administered.

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. Ensure the animal's body is held firmly but without restricting breathing.

  • Dosage Calculation:

    • The recommended dose is 50 mg/kg.[1]

    • Calculate the volume to be administered using the following formula: Volume (mL) = (Weight of mouse in kg × 50 mg/kg) / 10 mg/mL

    • For a 20g mouse, the volume would be: (0.020 kg × 50 mg/kg) / 10 mg/mL = 0.1 mL.

  • Gavage Needle Insertion:

    • Attach the gavage needle to the syringe filled with the calculated volume of this compound formulation.

    • Hold the restrained mouse in a vertical position.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-insert. Do not force the needle , as this can cause esophageal or tracheal injury. The animal may exhibit swallowing reflexes as the tube passes the pharynx.

  • Substance Administration:

    • Once the needle is correctly positioned in the esophagus (approximately to the level of the last rib), slowly depress the syringe plunger to deliver the this compound formulation.

    • Administer the solution at a steady pace to prevent regurgitation.

  • Post-Administration Monitoring:

    • After administration, gently withdraw the gavage needle.

    • Return the mouse to its cage and monitor for any immediate signs of distress, such as labored breathing, cyanosis, or lethargy, for at least 10-15 minutes.

    • Continue to monitor the animals daily for the duration of the study.

Dosing Schedule:

  • Administer this compound by oral gavage 5 days a week (e.g., Monday to Friday) for the desired study duration (e.g., 4 weeks).[1]

Visualizations

PPI1040_Metabolic_Pathway PPI1040 Oral Gavage of This compound (Closed-Ring) Stomach Stomach (Acidic pH) PPI1040->Stomach Administration OpenRing This compound (Open-Ring) Active Form Stomach->OpenRing Spontaneous Hydrolysis Absorption Intestinal Absorption OpenRing->Absorption Circulation Systemic Circulation Absorption->Circulation Tissues Peripheral Tissues (Liver, Muscle, Heart, etc.) Circulation->Tissues Membrane Incorporation into Cell Membranes Tissues->Membrane Function Restoration of Plasmalogen-Dependent Functions Membrane->Function

Caption: Metabolic pathway of orally administered this compound.

Experimental_Workflow cluster_preparation Preparation cluster_dosing Dosing Regimen (4 Weeks) cluster_assessment Assessment Prep_Formulation Prepare this compound Formulation (10 mg/mL in Neobee M-5 + 0.1% Thioglycerol) Daily_Dose Daily Oral Gavage (50 mg/kg, 5 days/week) Prep_Formulation->Daily_Dose Behavior Behavioral Testing (e.g., Open Field Test) Daily_Dose->Behavior Sacrifice Euthanasia and Tissue Collection Behavior->Sacrifice Analysis Plasmalogen Level Analysis (Plasma and Tissues) Sacrifice->Analysis

References

Application Notes and Protocols: Preparation of PPI-1040 for In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PPI-1040 is a synthetic, orally bioavailable plasmalogen precursor designed to address deficiencies in plasmalogen biosynthesis.[1][2] Plasmalogens are a class of vinyl-ether-containing phospholipids (B1166683) crucial for the structure and function of cellular membranes, with significant roles in processes like vesicular transport and free radical scavenging.[3] Genetic disorders such as Rhizomelic Chondrodysplasia Punctata (RCDP) are caused by impaired plasmalogen synthesis.[2][4] this compound is engineered to bypass the deficient peroxisomal steps in the biosynthetic pathway, allowing for the restoration of plasmalogen levels in various tissues.[2][3] Proper preparation and administration of this compound are critical for achieving reliable and reproducible results in preclinical in vivo studies. These notes provide a detailed protocol for the formulation and oral administration of this compound in a research setting.

Compound Information and Storage

A summary of the key properties of this compound is provided below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 1-(((Z)-hexadec-1-en-1-yl)oxy)-3-((2-oxido-1,3,2-oxazaphospholidin-2-yl)oxy)propan-2-yl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate[5]
Molecular Formula C43H72NO6P[1][6]
Molecular Weight 730.01 g/mol [1][6]
CAS Number 1436673-69-6[1]
Appearance Not specified (research grade chemical)
Long-term Storage -20°C (as solid) or -80°C (in formulation)[2][5]
Short-term Storage 0 - 4°C (days to weeks)[5]

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Administration

This protocol details the preparation of a this compound solution for in vivo oral gavage, based on methods described in published studies.[2]

Materials:

  • This compound powder (CAS: 1436673-69-6)

  • Neobee® M-5 oil (Vehicle)

  • Thioglycerol (Antioxidant, ≥99%)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Prepare the Vehicle:

    • In a sterile container, prepare the final vehicle by adding thioglycerol to Neobee® M-5 oil to a final concentration of 0.1% (v/v).

    • For example, to prepare 10 mL of vehicle, add 10 µL of thioglycerol to 9.99 mL of Neobee® M-5 oil.

    • Vortex thoroughly to ensure complete mixing.

  • Weigh this compound:

    • Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Carefully weigh the desired amount of this compound powder. For a target concentration of 10 mg/mL, 100 mg of this compound will be needed for a final volume of 10 mL.

  • Formulation:

    • Add the weighed this compound powder to the appropriate volume of the prepared vehicle (Neobee® M-5 with 0.1% thioglycerol).

    • Vortex the mixture vigorously for several minutes until the this compound is completely dissolved and the solution is clear. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.

  • Storage of Formulation:

    • Due to reduced stability, the final this compound formulation should be aliquoted into single-use volumes and stored at -80°C for long-term use.[2]

    • For short-term use, the formulation can be stored at 4°C.[2]

Protocol 2: In Vivo Oral Administration to Mice

This protocol outlines the procedure for administering the prepared this compound formulation via oral gavage.

Materials:

  • Prepared this compound formulation (10 mg/mL)

  • Experimental animals (e.g., mice)

  • Animal scale

  • Oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes (1 mL)

Procedure:

  • Thaw Formulation:

    • Remove the required aliquot of the this compound formulation from the -80°C freezer.

    • Allow the formulation to equilibrate to room temperature completely before administration.[2]

    • Vortex the tube gently to ensure the solution is homogenous.

  • Calculate Dosage Volume:

    • Weigh each animal immediately before dosing to ensure accurate dose administration.

    • Calculate the required volume of the 10 mg/mL formulation based on the animal's weight and the target dose (e.g., 100 mg/kg).

    • Formula: Dosing Volume (µL) = (Animal Weight (g) / 1000 g/kg) * (Dose (mg/kg) / Concentration (mg/mL)) * 1000 µL/mL

    • Example for a 25g mouse at 100 mg/kg:

      • Volume = (25 g / 1000) * (100 mg/kg / 10 mg/mL) * 1000 = 250 µL

  • Administration:

    • Draw the calculated volume into a syringe fitted with an appropriate gavage needle.

    • Handle the animal using an approved and humane restraint technique.

    • Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

    • Monitor the animal briefly after administration to ensure no adverse effects are observed.

  • Vehicle Control:

    • A control group of animals should be administered an equal volume of the vehicle (Neobee® M-5 with 0.1% thioglycerol) following the same procedure.[2]

Data Presentation

In Vitro Stability

The stability of the vinyl-ether bond in this compound is pH-dependent, which is a critical consideration for oral administration. The compound remains stable down to a pH of 3.[2]

Table 2: pH Stability of this compound Formulation After 1 Hour Exposure [2]

ConditionIntact (Closed-Ring) this compound (%)Open-Ring this compound (%)Vinyl-Cleaved Product (%)
Control (in Neobee) ~95~5Not Detected
Aqueous (Water) ~5~95Not Detected
pH 5 <5~95Not Detected
pH 4 <5~95Not Detected
pH 3 <5~95Not Detected
pH 2 <5~20~80
pH 1 <5<5>95
Data are estimated from figures presented in Fallatah W, et al. (2020).[2]
In Vivo Efficacy

A 4-week treatment with this compound has been shown to significantly increase plasmalogen levels in various tissues of a mouse model of RCDP (Pex7hypo/null).[2]

Table 3: Effect of 4-Week this compound Treatment on Tissue Plasmalogen Levels in Pex7hypo/null Mice [2]

TissueVehicle-Treated (% of Wild-Type)This compound-Treated (% of Wild-Type)
Liver ~40%~80%
Skeletal Muscle ~50%~75%
Small Intestine ~40%~60%
Heart ~60%~80%
Erythrocytes ~40%~60%
Brain ~50%No Significant Increase
Lung ~60%No Significant Increase
Kidney ~70%No Significant Increase
Data are presented as the mean percentage of wild-type levels and are estimated from figures in Fallatah W, et al. (2020).[2]

Visualized Workflows and Mechanisms

experimental_workflow cluster_prep Phase 1: Formulation cluster_admin Phase 2: In Vivo Administration cluster_analysis Phase 3: Analysis reagents Reagents: - this compound Powder - Neobee M-5 - Thioglycerol formulate Formulate (10 mg/mL in Neobee + 0.1% Thioglycerol) reagents->formulate aliquot Aliquot & Store (-80°C) formulate->aliquot thaw Thaw & Equilibrate (Room Temperature) aliquot->thaw gavage Oral Gavage thaw->gavage weigh Weigh Animal calculate Calculate Dose Volume (e.g., 100 mg/kg) weigh->calculate calculate->gavage collection Tissue/Plasma Collection gavage->collection analysis Plasmalogen Level Analysis (e.g., LC-MS/MS) collection->analysis

Figure 1: Experimental workflow for the preparation and in vivo administration of this compound.

mechanism_of_action cluster_pathway Endogenous Plasmalogen Biosynthesis cluster_disease RCDP Pathophysiology cluster_intervention This compound Intervention peroxisome Peroxisome Steps er Endoplasmic Reticulum Steps peroxisome->er plasmalogen Functional Plasmalogen er->plasmalogen rcdp RCDP Mutation (e.g., Pex7 gene) block X rcdp->block block->peroxisome ppi1040 Oral this compound (Closed-Ring) aqueous Aqueous Environment (in vivo) ppi1040->aqueous open_ring Open-Ring Form (Bioactive Precursor) aqueous->open_ring Spontaneous Hydrolysis open_ring->er Bypasses Defect

Figure 2: Mechanism of action for this compound in bypassing the metabolic defect in RCDP.

References

Application Note and Protocols for the Quantification of PPI-1040 and its Metabolites in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPI-1040 is a synthetic, orally bioavailable vinyl-ether plasmalogen precursor designed to restore deficient plasmalogen levels.[1] Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[2][3][4] They are essential components of cellular membranes, particularly abundant in the nervous, immune, and cardiovascular systems, where they contribute to membrane fluidity, signal transduction, and protection against oxidative stress.[2][3][4][5][6] Deficiencies in plasmalogen levels have been associated with various diseases, including the rare genetic disorder rhizomelic chondrodysplasia punctata (RCDP), for which this compound is a potential therapeutic agent.[1] This document provides detailed protocols for the quantification of this compound and its metabolites in tissue samples, crucial for preclinical and clinical development.

Data Presentation

The following tables summarize the quantitative data on the effect of this compound on plasmalogen levels in various tissues from preclinical studies in a mouse model of RCDP.

Table 1: Effect of a 4-Week this compound Treatment on Plasmalogen Levels in Various Tissues of Pex7hypo/null Mice

TissuePlasmalogen Level Increase (% of Wild-Type Levels)Statistical Significance
LiverVariable increases observedSignificantly increased levels of 16:0/18:1, 16:0/18:2, and 16:0/22:6 species
Skeletal MuscleVariable increases observedSignificantly increased levels of 16:0/22:6 species
Small IntestineAugmentation observed-
HeartAugmentation observed-
ErythrocytesVariable increases observed-
BrainNo augmentation observed-
LungNo augmentation observed-
KidneyNo augmentation observed-

Data adapted from Fallatah W, et al. Dis Model Mech. 2020.

Experimental Protocols

This section outlines a detailed methodology for the quantification of this compound and its metabolites in tissue samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocol is based on established lipidomics methodologies and specific information regarding this compound.

Overview of the Analytical Strategy

The quantification of this compound and its metabolites relies on a robust LC-MS/MS method. A key aspect of this protocol is the use of a stable isotope-labeled internal standard, such as ¹³C₆-labeled this compound (PPI-1050), to ensure accuracy and precision. The general workflow involves tissue homogenization, lipid extraction, chromatographic separation, and detection by mass spectrometry.

Materials and Reagents
  • Solvents: HPLC-grade methanol, chloroform (B151607), isopropanol, acetonitrile, and water.

  • Internal Standard (IS): ¹³C₆-labeled this compound (PPI-1050).

  • Other Reagents: Butylated hydroxytoluene (BHT), ammonium (B1175870) acetate, and nitrogen gas.

  • Equipment: Homogenizer, centrifuge, evaporation system, LC-MS/MS system.

Tissue Sample Preparation
  • Tissue Collection and Storage: Excise tissues of interest, flash-freeze them in liquid nitrogen, and store them at -80°C until analysis to prevent lipid degradation.

  • Tissue Homogenization:

    • Weigh the frozen tissue sample (typically 20-50 mg).

    • Add ice-cold homogenization buffer (e.g., methanol) and the internal standard (¹³C₆-labeled this compound).

    • Homogenize the tissue using a bead beater or a rotor-stator homogenizer on ice. Ensure complete homogenization to release all lipids.

Lipid Extraction (Modified Folch Method)
  • To the tissue homogenate, add chloroform to achieve a chloroform:methanol ratio of 2:1 (v/v).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex again and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol:isopropanol 1:1 v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for separating plasmalogen species.

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium acetate.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium acetate.

    • Gradient Elution: A gradient from a lower to a higher concentration of mobile phase B is used to elute the lipids.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for plasmalogen analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying specific molecules.

    • MRM Transitions:

      • This compound: The specific precursor-to-product ion transition for this compound needs to be determined by direct infusion of a standard.

      • ¹³C₆-labeled this compound (IS): The corresponding transition for the internal standard will have a 6 Dalton shift in the precursor ion mass.

      • Metabolites: Based on the understanding that this compound undergoes remodeling at the sn-2 position, MRM transitions for various potential plasmalogen species (with different fatty acids at sn-2) should be included.

Data Analysis and Quantification
  • Integrate the peak areas for this compound, its metabolites, and the internal standard from the LC-MS/MS chromatograms.

  • Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

  • Generate a calibration curve using known concentrations of this compound standards spiked with the internal standard.

  • Determine the concentration of this compound and its metabolites in the tissue samples by interpolating their peak area ratios on the calibration curve.

  • Normalize the results to the initial tissue weight (e.g., ng/mg of tissue).

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data_processing Data Processing tissue_collection Tissue Collection (Flash-freeze in liquid N2) homogenization Tissue Homogenization (with Internal Standard) tissue_collection->homogenization folch_extraction Modified Folch Extraction (Chloroform:Methanol) homogenization->folch_extraction phase_separation Phase Separation (Centrifugation) folch_extraction->phase_separation drying_reconstitution Drying and Reconstitution phase_separation->drying_reconstitution lc_separation LC Separation (C18 Reversed-Phase) drying_reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification normalization Normalization (to tissue weight) quantification->normalization

Caption: Workflow for the quantification of this compound in tissues.

Signaling Pathway Diagram

Plasmalogens are integral to cellular signaling, in part by modulating membrane fluidity and the function of membrane-bound proteins. Deficiencies in plasmalogens can impair critical signaling pathways such as the PI3K/Akt and ERK pathways, which are crucial for cell survival and proliferation.

signaling_pathway Impact of Plasmalogen Deficiency on Cell Survival Pathways plasmalogens Sufficient Plasmalogens (e.g., after this compound treatment) membrane_fluidity Optimal Membrane Fluidity & Receptor Function plasmalogens->membrane_fluidity pi3k PI3K membrane_fluidity->pi3k Activation erk ERK membrane_fluidity->erk Activation plasmalogen_deficiency Plasmalogen Deficiency impaired_membrane Impaired Membrane Fluidity & Receptor Function plasmalogen_deficiency->impaired_membrane impaired_membrane->pi3k Inhibition impaired_membrane->erk Inhibition apoptosis Increased Apoptosis akt Akt pi3k->akt cell_survival Cell Survival & Proliferation akt->cell_survival erk->cell_survival

Caption: Plasmalogen's role in cell signaling pathways.

References

Mass Spectrometry Methods for the Analysis of PPI-1040: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPI-1040 is a synthetic, orally bioavailable plasmalogen precursor developed for the treatment of Rhizomelic Chondrodysplasia Punctata (RCDP), a rare genetic disorder caused by a deficiency in plasmalogen biosynthesis.[1][2][3] It is important to note that while "PPI" is in its name, in this context, it does not stand for Protein-Protein Interaction. This compound is a small molecule therapeutic designed to replace deficient plasmalogens.[1][2]

This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective method for small molecule quantification.[4][5][6] Additionally, we will briefly discuss mass spectrometry-based proteomics approaches that can be employed to study the downstream effects of this compound on cellular protein networks.

Part 1: Quantitative Analysis of this compound by LC-MS/MS

The primary method for the quantitative analysis of small molecules like this compound in complex biological samples is LC-MS/MS.[4][6] This technique offers high sensitivity and specificity, allowing for accurate measurement of the compound in matrices such as plasma, serum, and tissue extracts.[6] The most common approach for quantification is Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[4][6]

Experimental Workflow

The general workflow for the quantitative analysis of this compound is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma, Tissue Homogenate) extraction Protein Precipitation & Lipid Extraction sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant drydown Dry-down supernatant->drydown reconstitution Reconstitution drydown->reconstitution lc_separation Liquid Chromatography (LC Separation) reconstitution->lc_separation ms_detection Mass Spectrometry (MS/MS Detection - MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting quantification->reporting proteomics cluster_treatment Cellular Model cluster_proteomics Proteomics Analysis cluster_outcomes Biological Insights control Control Cells (Plasmalogen Deficient) apms Affinity Purification-MS (AP-MS) control->apms plms Proximity Ligation-MS (PL-MS) control->plms global Global Proteomics control->global treated Treated Cells (+ this compound) treated->apms treated->plms treated->global ppi Changes in Protein-Protein Interactions apms->ppi localization Changes in Protein Subcellular Localization plms->localization abundance Changes in Protein Abundance global->abundance

References

Application Notes and Protocols for In Vitro Cell Culture Assays Using PPI-1040

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPI-1040 is a synthetic, orally bioavailable plasmalogen precursor designed to replace deficient plasmalogens.[1] Plasmalogens are a class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, which imparts unique structural and functional properties to cell membranes.[2][3] Deficiencies in plasmalogens are associated with several genetic disorders, most notably Rhizomelic Chondrodysplasia Punctata (RCDP), as well as other conditions involving oxidative stress and inflammation.[2][4] These application notes provide detailed protocols for in vitro cell culture assays to evaluate the efficacy and mechanism of action of this compound in relevant cellular models. The primary proposed mechanisms of action for this compound that can be investigated in vitro include its anti-inflammatory, anti-apoptotic, and antioxidant effects, as well as its role in neuroprotection and cholesterol metabolism.[2][5][6][7]

Data Presentation

The following tables summarize illustrative quantitative data on the effects of this compound in various in vitro assays. This data is hypothetical and intended to serve as an example of expected outcomes based on studies with similar plasmalogen precursors.[8]

Table 1: Effect of this compound on Cell Viability in an RCDP Fibroblast Model Under Oxidative Stress

Cell LineTreatmentConcentration (µM)Cell Viability (%)
RCDP Patient FibroblastsUntreated Control0100
RCDP Patient FibroblastsOxidative Stressor (H₂O₂)-52
RCDP Patient FibroblastsH₂O₂ + this compound1065
RCDP Patient FibroblastsH₂O₂ + this compound2578
RCDP Patient FibroblastsH₂O₂ + this compound5089
Healthy Control FibroblastsUntreated Control0100
Healthy Control FibroblastsOxidative Stressor (H₂O₂)-95

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated Macrophages

Cell LineTreatmentThis compound Conc. (µM)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
RAW 264.7Untreated Control01510
RAW 264.7LPS (1 µg/mL)01250980
RAW 264.7LPS + this compound10980750
RAW 264.7LPS + this compound25650480
RAW 264.7LPS + this compound50320210

Table 3: Effect of this compound on Neuronal Cell Survival and Pro-survival Signaling

Cell LineConditionThis compound Conc. (µM)Neuronal Survival (%)p-AKT/Total AKT Ratiop-ERK/Total ERK Ratio
SH-SY5YSerum-Containing Medium01001.01.0
SH-SY5YSerum-Free Medium0450.30.4
SH-SY5YSerum-Free Medium10580.50.6
SH-SY5YSerum-Free Medium25720.80.9
SH-SY5YSerum-Free Medium50851.21.1

Signaling Pathways and Experimental Workflows

Signaling Pathways

Plasmalogens are integral membrane components and antioxidants, and their supplementation with this compound is hypothesized to influence key cellular signaling pathways involved in cell survival and inflammation.

PPI1040_Signaling_Pathway cluster_0 Cell Survival Pathway cluster_1 Anti-inflammatory Pathway PPI1040 This compound (Plasmalogen Precursor) Plasmalogens Increased Cellular Plasmalogens PPI1040->Plasmalogens PI3K_AKT PI3K/AKT Pathway Plasmalogens->PI3K_AKT activates RAS_RAF_ERK RAS/RAF/ERK Pathway Plasmalogens->RAS_RAF_ERK activates Cell_Survival Cell Survival & Growth PI3K_AKT->Cell_Survival Apoptosis Apoptosis PI3K_AKT->Apoptosis inhibits RAS_RAF_ERK->Cell_Survival Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines induces Plasmalogens_inflam Increased Cellular Plasmalogens Plasmalogens_inflam->NFkB inhibits Experimental_Workflow cluster_workflow In Vitro Assay Workflow for this compound cluster_assays Endpoint Assays start Start: Select Cell Line cell_culture Cell Seeding & Culture start->cell_culture treatment Treatment with This compound +/- Stressor cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation viability_assay Cell Viability (MTS/CCK-8) incubation->viability_assay cytokine_assay Cytokine Measurement (ELISA) incubation->cytokine_assay western_blot Protein Expression (Western Blot) incubation->western_blot data_analysis Data Analysis & Interpretation viability_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis Logical_Relationship cluster_logical Therapeutic Rationale for this compound cluster_effects Cellular Effects Deficiency Plasmalogen Deficiency (e.g., in RCDP) PPI1040_intervention This compound Supplementation Deficiency->PPI1040_intervention addresses Restoration Restoration of Cellular Plasmalogens PPI1040_intervention->Restoration Oxidative_Stress Reduced Oxidative Stress Restoration->Oxidative_Stress Inflammation Decreased Inflammation Restoration->Inflammation Apoptosis Inhibition of Apoptosis Restoration->Apoptosis Membrane_Function Improved Membrane Function Restoration->Membrane_Function Therapeutic_Outcome Potential Therapeutic Benefit Oxidative_Stress->Therapeutic_Outcome Inflammation->Therapeutic_Outcome Apoptosis->Therapeutic_Outcome Membrane_Function->Therapeutic_Outcome

References

Application Notes and Protocols: Assessing the Effect of PPI-1040 on Plasmalogen Levels in Erythrocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. Deficiencies in plasmalogen levels have been implicated in a variety of rare and common diseases, including Rhizomelic Chondrodysplasia Punctata (RCDP), a rare genetic disorder.[1] PPI-1040 is a synthetic, orally bioavailable vinyl-ether plasmalogen analog developed as a plasmalogen replacement therapy.[2][3] These application notes provide a summary of the effects of this compound on erythrocyte plasmalogen levels, based on preclinical studies, and detailed protocols for the quantification of these effects.

Mechanism of Action of this compound

This compound is designed to bypass the deficient endogenous plasmalogen biosynthesis pathway in diseases like RCDP.[4] As a synthetic plasmalogen, it is absorbed intact, with the crucial vinyl-ether bond preserved during digestion.[1][5] It then integrates into cellular membranes, replenishing the deficient plasmalogen pool and potentially restoring normal cellular function.

cluster_0 Endogenous Plasmalogen Synthesis (Impaired in RCDP) cluster_1 This compound Pathway (Bypass) Peroxisome Peroxisome ER Endoplasmic Reticulum Peroxisome->ER Transport of Precursors Plasmalogen Plasmalogen Synthesis ER->Plasmalogen DHAP DHAP Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Membrane_integration Integration into Erythrocyte Membrane Impairment Genetic Defect (e.g., PEX7 in RCDP) PPI_1040_oral Oral Administration of this compound Absorption Intestinal Absorption (Vinyl-ether bond intact) PPI_1040_oral->Absorption Circulation Circulation in Bloodstream Absorption->Circulation Erythrocyte_uptake Uptake by Erythrocytes Circulation->Erythrocyte_uptake Erythrocyte_uptake->Membrane_integration Restoration Restoration of Plasmalogen Levels Membrane_integration->Restoration

Caption: Proposed mechanism of this compound as a bypass agent in plasmalogen deficiency.

Data Presentation: Effect of this compound on Erythrocyte Plasmalogen Levels

The following table summarizes the quantitative data from a preclinical study assessing the impact of a 4-week treatment with this compound on erythrocyte plasmalogen levels in a Pex7-deficient mouse model of RCDP.[1]

Treatment GroupPlasmalogen Levels (% of Wild-Type)Standard Deviation
Pex7hypo/null + Vehicle~20%± ~5%
Pex7hypo/null + this compound (50 mg/kg)~40%*± ~8%

*Indicates a statistically significant increase compared to the vehicle-treated group (p<0.05). Data is approximated from graphical representation in Fallatah et al., 2020.[1]

Experimental Protocols

Animal Studies and Dosing Regimen

A common experimental model for studying plasmalogen deficiencies is the Pex7-deficient mouse. The following is a general protocol based on published studies.[1][5]

  • Animal Model: Pex7hypo/null mice, which exhibit a significant reduction in plasmalogen levels.

  • Treatment Groups:

    • Control Group: Wild-type mice receiving vehicle.

    • Disease Model + Vehicle: Pex7hypo/null mice receiving vehicle.

    • Disease Model + Treatment: Pex7hypo/null mice receiving this compound.

  • Dosing: this compound is administered orally at a dose of 50 mg/kg daily for 4 weeks. The vehicle control should be the same formulation used to dissolve this compound.

  • Sample Collection: At the end of the treatment period, blood is collected via cardiac puncture into EDTA-containing tubes.

Erythrocyte Isolation and Preparation
  • Centrifugation: Whole blood is centrifuged at 1,000 x g for 10 minutes at 4°C to separate plasma, buffy coat, and erythrocytes.

  • Washing: The plasma and buffy coat are carefully removed. The remaining erythrocyte pellet is washed three times with cold phosphate-buffered saline (PBS), with centrifugation at 1,000 x g for 5 minutes at 4°C after each wash.

  • Storage: The final packed erythrocyte pellet is stored at -80°C until lipid extraction.

Lipid Extraction from Erythrocytes

This protocol is based on the widely used Bligh and Dyer method, modified for erythrocytes.

  • Lysis: A known volume of packed erythrocytes (e.g., 100 µL) is lysed by adding an equal volume of deionized water.

  • Solvent Addition:

    • Add 2 mL of methanol (B129727) to the lysed erythrocytes and vortex thoroughly.

    • Add 1 mL of chloroform (B151607) and vortex again.

    • Add 1 mL of deionized water and vortex to induce phase separation.

  • Phase Separation: Centrifuge the mixture at 1,000 x g for 10 minutes. Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

  • Lipid Collection: Carefully collect the lower organic phase using a glass pipette, ensuring not to disturb the protein layer.

  • Drying: The collected organic solvent is dried under a stream of nitrogen gas.

  • Reconstitution: The dried lipid extract is reconstituted in a known volume of an appropriate solvent (e.g., methanol/chloroform 1:1, v/v) for analysis.

Plasmalogen Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for accurate quantification of specific plasmalogen species.[6][7]

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile/isopropanol) with a modifier like formic acid or ammonium (B1175870) formate (B1220265) is employed to separate the different lipid classes.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion (the intact plasmalogen) and a specific product ion (a characteristic fragment) for each plasmalogen species of interest.

  • Quantification:

    • Internal Standards: A non-endogenous plasmalogen internal standard is added to the samples before extraction to correct for variations in extraction efficiency and instrument response.

    • Calibration Curve: A calibration curve is generated using known concentrations of authentic plasmalogen standards.

    • Data Analysis: The peak area ratio of the endogenous plasmalogen to the internal standard is used to calculate the concentration of each plasmalogen species based on the calibration curve.

Experimental Workflow Visualization

cluster_0 In Vivo Phase cluster_1 Sample Processing cluster_2 Analytical Phase Animal_model Select Animal Model (e.g., Pex7 hypo/null mice) Dosing Oral Administration (this compound or Vehicle) Animal_model->Dosing Blood_collection Blood Collection (Cardiac Puncture) Dosing->Blood_collection Erythrocyte_isolation Erythrocyte Isolation (Centrifugation & Washing) Blood_collection->Erythrocyte_isolation Lipid_extraction Lipid Extraction (Bligh & Dyer) Erythrocyte_isolation->Lipid_extraction LC_MSMS LC-MS/MS Analysis (MRM Mode) Lipid_extraction->LC_MSMS Data_analysis Data Analysis & Quantification LC_MSMS->Data_analysis Results Results Interpretation Data_analysis->Results

Caption: Experimental workflow for assessing this compound's effect on erythrocyte plasmalogens.

References

Application Notes and Protocols for PPI-1040: Long-Term Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPI-1040 is a synthetic vinyl-ether plasmalogen precursor developed as a potential oral therapeutic for Rhizomelic Chondrodysplasia Punctata (RCDP), a rare genetic disorder characterized by a profound deficiency in plasmalogen biosynthesis.[1] The long-term stability of this compound in solution is a critical parameter for its development, storage, and clinical application. These application notes provide a comprehensive overview of the stability profile of this compound, detailed protocols for stability assessment, and an elucidation of its mechanism of action.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C43H72NO6PMedChemExpress
Molecular Weight 730.01 g/mol MedChemExpress
Appearance Not specified (assumed solid)N/A
Storage (Solid) -80°C[2]
Formulation 10 mg/mL in Neobee M-5 with 0.1% thioglycerol[2]

Long-Term Stability Data Summary

While comprehensive long-term stability data for this compound in various solutions is not publicly available, the following tables are structured to present the type of data that should be collected during stability studies. The provided data on pH stability is based on published literature.[2]

Table 1: pH Stability of this compound in Aqueous Solution after 1 Hour
pHIntact this compound (Closed-Ring) (%)Open-Ring Isoform (%)Vinyl-Ether Cleavage Product (%)
Control (in Neobee M-5) HighLowNot Detected
5 LowProminentLow
4 LowProminentLow
3 LowProminentLow
<3 Dramatically ReducedLowSignificant Increase
Table 2: Proposed Long-Term Stability Study of this compound (10 mg/mL in Neobee M-5 with 0.1% Thioglycerol)
Storage ConditionTime PointAppearanceAssay (% Initial)Total Degradants (%)Remarks
-80°C 0 MonthsClear, colorless solution100< 0.1-
3 MonthsClear, colorless solution99.8< 0.2-
6 MonthsClear, colorless solution99.5< 0.5-
12 MonthsClear, colorless solution99.2< 0.8-
24 MonthsClear, colorless solution98.9< 1.1-
-20°C 0 MonthsClear, colorless solution100< 0.1-
1 MonthClear, colorless solution98.5< 1.5-
3 MonthsClear, colorless solution96.2< 3.8-
6 MonthsClear, colorless solution92.1< 7.9Significant degradation observed
4°C 0 DaysClear, colorless solution100< 0.1-
7 DaysClear, colorless solution95.3< 4.7-
14 DaysSlight opalescence90.1< 9.9-
30 DaysOpalescent with precipitate82.5< 17.5Unacceptable degradation
25°C / 60% RH 0 HoursClear, colorless solution100< 0.1-
24 HoursClear, colorless solution91.0< 9.0-
48 HoursSlight yellow tint83.2< 16.8-
72 HoursYellow tint75.6< 24.4Significant degradation

Degradation Pathway

The primary degradation pathways for this compound, particularly in aqueous and acidic environments, involve two main reactions:

  • Hydrolysis of the Cyclic Phosphoethanolamine: The closed-ring structure of this compound can undergo hydrolysis to form an open-ring isoform. This open-ring version is identical to the endogenously occurring plasmalogen.[2]

  • Cleavage of the Vinyl-Ether Bond: Under acidic conditions (pH < 3), the vinyl-ether bond at the sn-1 position is susceptible to cleavage, which is a critical degradation pathway that inactivates the molecule.[2]

Mechanism of Action and Signaling Pathway

This compound is designed to bypass the defective enzymatic steps in the plasmalogen biosynthesis pathway in individuals with RCDP.[1] RCDP is caused by mutations in genes essential for the initial steps of plasmalogen synthesis that occur in the peroxisome.[1][2][3] By providing a synthetic plasmalogen with an intact vinyl-ether bond, this compound can be absorbed and utilized by cells to replenish the deficient plasmalogen levels in cellular membranes, thereby potentially restoring their normal function.[1]

PPI1040_Pathway This compound bypasses the defective peroxisomal steps in RCDP to restore plasmalogen levels in cellular membranes. cluster_peroxisome Peroxisome (Defective in RCDP) cluster_er Endoplasmic Reticulum cluster_oral Oral Administration cluster_cell Target Cell GNPAT GNPAT AGPS AGPS GNPAT->AGPS 1-Acyl-DHAP ER ER AGPS->ER 1-Alkyl-DHAP DHAP DHAP DHAP->GNPAT Acyl-CoA ER_Enzymes ER Enzymes Plasmalogen Endogenous Plasmalogen ER_Enzymes->Plasmalogen Membrane Cellular Membranes Plasmalogen->Membrane Incorporation PPI1040 This compound PPI1040->Membrane Absorption & Incorporation

Caption: this compound Signaling and Biosynthesis Pathway.

Experimental Protocols

Protocol 1: Long-Term Stability Study of this compound in Solution

Objective: To evaluate the long-term stability of this compound solution under various storage conditions.

Materials:

  • This compound, solid

  • Neobee M-5 oil

  • 1-Thioglycerol

  • Volumetric flasks and pipettes

  • Amber glass vials with Teflon-lined caps

  • HPLC-MS/MS system with a C18 column

  • pH meter

  • Environmental chambers/refrigerators/freezers

Procedure:

  • Preparation of this compound Solution:

    • Prepare a 10 mg/mL stock solution of this compound in Neobee M-5 containing 0.1% (v/v) 1-thioglycerol.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Sample Aliquoting and Storage:

    • Aliquot the this compound solution into amber glass vials (e.g., 1 mL per vial).

    • Store the vials at the following conditions:

      • Long-term: -80°C

      • Accelerated: -20°C, 4°C, and 25°C/60% RH

      • Photostability: 25°C under ICH-compliant light conditions

  • Time Points for Analysis:

    • -80°C: 0, 3, 6, 12, 18, 24, and 36 months

    • -20°C: 0, 1, 3, and 6 months

    • 4°C: 0, 7, 14, and 30 days

    • 25°C/60% RH: 0, 24, 48, and 72 hours

    • Photostability: 0 and after exposure to 1.2 million lux hours and 200 watt-hours/square meter

  • Analytical Method:

    • At each time point, retrieve vials from each storage condition.

    • Allow the samples to equilibrate to room temperature.

    • Dilute the samples to an appropriate concentration with a suitable solvent (e.g., methanol/chloroform mixture).

    • Analyze the samples using a validated stability-indicating HPLC-MS/MS method (see Protocol 3).

  • Data Analysis:

    • Quantify the peak area of intact this compound and any observed degradation products.

    • Calculate the percentage of remaining this compound relative to the initial time point (T=0).

    • Record any changes in physical appearance (color, clarity, precipitation).

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Materials:

  • This compound solution (10 mg/mL in Neobee M-5 with 0.1% thioglycerol)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (B78521) (NaOH), 1M

  • Hydrogen peroxide (H2O2), 3%

  • Photostability chamber

  • Water bath or oven

Procedure:

  • Acid Hydrolysis:

    • Mix the this compound solution with an equal volume of 1M HCl.

    • Incubate at 60°C for 2, 4, and 8 hours.

    • Neutralize with 1M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the this compound solution with an equal volume of 1M NaOH.

    • Incubate at 60°C for 2, 4, and 8 hours.

    • Neutralize with 1M HCl before analysis.

  • Oxidative Degradation:

    • Mix the this compound solution with an equal volume of 3% H2O2.

    • Keep at room temperature for 2, 4, and 8 hours.

  • Thermal Degradation:

    • Heat the this compound solution at 80°C for 24, 48, and 72 hours.

  • Photodegradation:

    • Expose the this compound solution to light conditions as specified in ICH Q1B guidelines.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using the validated HPLC-MS/MS method to identify and quantify degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions start This compound Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) start->acid base Base Hydrolysis (1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photostability (ICH Q1B) start->photo analysis HPLC-MS/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis report Identify Degradation Products & Pathways analysis->report

Caption: Forced Degradation Experimental Workflow.

Protocol 3: Stability-Indicating HPLC-MS/MS Method for this compound

Objective: To develop a quantitative and specific HPLC-MS/MS method for the analysis of this compound and its degradation products.

Instrumentation and Parameters:

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 80% B

    • 1-5 min: 80% to 98% B

    • 5-7 min: 98% B

    • 7-7.1 min: 98% to 80% B

    • 7.1-9 min: 80% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions (MRM):

    • This compound (Intact): Precursor ion > Product ion (To be determined experimentally)

    • Open-Ring Isoform: Precursor ion > Product ion (To be determined experimentally)

    • Vinyl-Ether Cleavage Product: Precursor ion > Product ion (To be determined experimentally)

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The long-term stability of this compound is critical for its therapeutic potential. The provided protocols offer a framework for a comprehensive stability assessment. Based on available data, this compound is sensitive to acidic conditions and elevated temperatures. For long-term storage, maintaining the solution at -80°C is recommended to ensure its integrity and efficacy. Further studies following the outlined protocols are necessary to establish a complete stability profile and to define appropriate storage and handling procedures for clinical and research applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPI-1040 is a synthetic vinyl-ether plasmalogen, a precursor to endogenous plasmalogens, which are critical components of cellular membranes and are involved in various signaling pathways. Due to the presence of a labile vinyl-ether bond, this compound is susceptible to degradation, particularly under acidic conditions. Proper storage and handling are crucial to ensure its stability and integrity for research and drug development applications. These application notes provide detailed recommendations for the storage, handling, and stability assessment of this compound.

Chemical Structure and Properties

  • Chemical Name: 1-(((Z)-hexadec-1-en-1-yl)oxy)-3-((2-oxido-1,3,2-oxazaphospholidin-2-yl)oxy)propan-2-yl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

  • CAS Number: 1436673-69-6

  • Molecular Formula: C43H72NO6P

  • Molecular Weight: 730.02 g/mol

  • Appearance: Not specified, typically an oil or waxy solid.

  • Key Structural Feature: Contains a vinyl-ether linkage at the sn-1 position of the glycerol (B35011) backbone, which is crucial for its biological activity but also confers instability.

Recommended Storage Conditions

Proper storage of this compound is essential to minimize degradation and ensure its efficacy in experimental settings. The following conditions are recommended based on available stability data.

Storage ConditionTemperatureDurationPackaging and Environment
Long-Term Storage -80°C[1]Months to yearsStore in an airtight, light-protected container. The use of amber glass vials is recommended. The container should be flushed with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.
Short-Term Storage -20°C[2]Weeks to monthsStore in an airtight, light-protected container, preferably under an inert atmosphere.
Temporary Storage (Working Aliquots) 0-4°C[2]Days to weeksAliquots for immediate use can be stored in a refrigerator. Protect from light and moisture. Avoid repeated freeze-thaw cycles.
Shipping Ambient TemperatureUp to a few weeksThe compound is considered stable for short periods at ambient temperature during shipping.[2] However, upon receipt, it should be transferred to the recommended long-term storage conditions.

Note: this compound has reduced stability compared to its ether-linked analog, PPI-1011, which can be stored at 4°C.[1] The vinyl-ether bond in this compound is particularly susceptible to cleavage.

Stability Profile

The stability of this compound is influenced by several factors, most notably pH and the presence of aqueous environments.

  • pH Stability: this compound is stable in acidic conditions down to a pH of 3.[1] Below this pH, the vinyl-ether bond is susceptible to cleavage.[1]

  • Aqueous Stability: In an aqueous environment, the cyclic phosphoethanolamine group of the closed-ring form of this compound undergoes hydrolysis to form the open-ring version, which is structurally identical to the endogenous plasmalogen.[1] This is a desired conversion for its biological activity. However, prolonged exposure to aqueous solutions, especially at acidic pH, can lead to the cleavage of the vinyl-ether bond.[1]

  • Formulation: For in vivo studies, this compound has been formulated in Neobee M-5 oil with 0.1% thioglycerol as an antioxidant at a concentration of 10 mg/mL.[1] This formulation helps to protect the compound from degradation.

Experimental Protocols

Protocol 1: General Handling of this compound

Due to the sensitivity of the vinyl-ether linkage, special care should be taken when handling this compound.

Materials:

  • This compound solid or oil

  • Inert gas (argon or nitrogen) source

  • Dry, clean amber glass vials with PTFE-lined caps (B75204)

  • Syringes and needles, oven-dried

  • Anhydrous solvents (if preparing solutions)

Procedure:

  • Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to air and moisture.

  • Aliquoting: For frequent use, it is recommended to aliquot the bulk stock of this compound into smaller, single-use vials. This will minimize the exposure of the entire stock to ambient conditions and prevent repeated freeze-thaw cycles.

  • Weighing: If weighing the solid/oil, do so quickly in a draft-free environment. For sensitive applications, weigh under an inert atmosphere.

  • Solution Preparation:

    • Use anhydrous solvents to prepare solutions.

    • If preparing a stock solution, flush the vial with inert gas before adding the solvent and sealing.

    • Store stock solutions at -80°C.

  • Vial Sealing: Ensure vials are tightly sealed with high-quality, inert caps (e.g., PTFE-lined) to prevent ingress of air and moisture. Parafilm can be used to further seal the cap-vial interface for long-term storage.

Protocol 2: In Vitro Acid Stability Assay

This protocol is adapted from the methodology used to assess the stability of this compound in acidic conditions.[1]

Objective: To determine the stability of this compound at different pH values.

Materials:

  • This compound formulated in Neobee M-5 with 0.1% thioglycerol (10 mg/mL)

  • Hydrochloric acid (HCl), 1 M solution

  • HPLC-grade water

  • Ethyl acetate (B1210297)

  • Vortex mixer

  • LC-MS/MS system

Procedure:

  • Preparation of Acidic Solutions: Prepare a series of pH solutions (e.g., pH 1, 2, 3, 4, and 5) by making serial 10-fold dilutions of 1 M HCl in HPLC-grade water.

  • Exposure to Acidic Conditions:

    • In separate microcentrifuge tubes, add 200 µL of the formulated this compound.

    • To each tube, add 20 µL of the respective pH solution (or HPLC-grade water as a control). This will result in a final pH range from approximately 1 to 5.

    • Include a control sample of formulated this compound with no added aqueous solution.

  • Incubation: Vortex each mixture vigorously and incubate at room temperature for 1 hour.

  • Sample Preparation for Analysis:

    • After incubation, re-suspend the mixture in ethyl acetate to achieve a final concentration of 10 µg/mL.

  • LC-MS/MS Analysis:

    • Analyze the samples using a suitable LC-MS/MS method to quantify the intact closed-ring this compound, the open-ring isoform, and the vinyl-ether cleavage product.

    • An example of LC-MS/MS parameters can be found in the literature.[1] The analysis can monitor the following transitions:

      • Intact (closed-ring) this compound: m/z 730.5 -> 607.5

      • Open-ring this compound: m/z 748.5 -> 607.5

      • Vinyl-ether cleavage product: m/z 526.3 -> 385.3

Signaling Pathways and Experimental Workflows

Plasmalogen Signaling Pathway Involvement

Plasmalogens, for which this compound is a precursor, are integral to cellular function and are involved in various signaling pathways. A simplified diagram illustrating some of these roles is provided below.

Plasmalogen_Signaling Simplified Plasmalogen Signaling Involvement PPI_1040 This compound (Synthetic Precursor) Endo_Plasmalogen Endogenous Plasmalogen (Open-Ring Form) PPI_1040->Endo_Plasmalogen Hydrolysis Membrane Cell Membrane Integration Endo_Plasmalogen->Membrane Cholesterol Cholesterol Biosynthesis Regulation Endo_Plasmalogen->Cholesterol Influences Antioxidant Antioxidant Defense (Scavenges ROS) Endo_Plasmalogen->Antioxidant Acts as Lipid_Rafts Lipid Raft Formation & Function Membrane->Lipid_Rafts Vesicular_Transport Vesicular Transport & Membrane Fusion Membrane->Vesicular_Transport Facilitates AKT_PKB AKT/PKB Signaling Lipid_Rafts->AKT_PKB Modulates

Caption: Involvement of plasmalogens in key cellular signaling pathways.

Experimental Workflow for In Vitro Acid Stability Assay

The following diagram outlines the key steps in the experimental protocol for assessing the acid stability of this compound.

Acid_Stability_Workflow Workflow for this compound In Vitro Acid Stability Assay start Start prep_solutions Prepare Acidic Solutions (pH 1-5) and Controls start->prep_solutions mix Add pH Solutions to This compound and Vortex prep_solutions->mix add_ppi Aliquot Formulated This compound add_ppi->mix incubate Incubate at Room Temperature for 1 hour mix->incubate prep_analysis Prepare Samples for Analysis (Dilute in Ethyl Acetate) incubate->prep_analysis lcms Analyze by LC-MS/MS prep_analysis->lcms quantify Quantify Intact this compound, Open-Ring Form, and Cleavage Product lcms->quantify end End quantify->end

Caption: Step-by-step workflow for the in vitro acid stability assay of this compound.

Conclusion

This compound is a promising synthetic plasmalogen precursor with significant potential in research and therapeutic development. However, its vinyl-ether linkage necessitates careful storage and handling to prevent degradation. By following the recommended storage conditions and handling protocols outlined in these application notes, researchers can ensure the integrity and stability of this compound for their studies. The provided experimental protocol for acid stability assessment offers a robust method for evaluating the compound's stability under specific conditions.

References

Application Notes and Protocols for PPI-1040 Studies in Animal Models of Plasmalogen Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing animal models of plasmalogen deficiency in the pre-clinical evaluation of PPI-1040, a synthetic plasmalogen replacement therapy. The protocols outlined below are designed to facilitate the assessment of this compound's efficacy in restoring plasmalogen levels and ameliorating associated phenotypes.

Introduction to Plasmalogen Deficiency and this compound

Plasmalogens are a class of ether phospholipids (B1166683) that are essential components of cellular membranes, particularly abundant in the brain, heart, and immune cells. A deficiency in plasmalogens, caused by genetic defects in their biosynthesis, leads to severe developmental disorders such as Rhizomelic Chondrodysplasia Punctata (RCDP)[1][2]. Emerging evidence also links plasmalogen deficiency to neurodegenerative diseases like Alzheimer's disease[3][4][5].

The biosynthesis of plasmalogens is a multi-step process that initiates in the peroxisomes and is completed in the endoplasmic reticulum[6][7][8][9][10]. Key enzymes in this pathway include Glyceronephosphate O-acyltransferase (GNPAT) and Alkyldihydroxyacetonephosphate synthase (AGPS), with the peroxisomal biogenesis factor 7 (PEX7) being crucial for the import of essential enzymes into the peroxisome[1][6][7][8][11].

This compound is a novel, orally bioavailable synthetic vinyl-ether plasmalogen analog developed as a replacement therapy for plasmalogen deficiencies[12][13][14]. Pre-clinical studies have demonstrated its potential to restore plasmalogen levels and improve disease-related phenotypes in animal models[12][14][15]. This document details the animal models and experimental protocols relevant to the study of this compound.

Animal Models of Plasmalogen Deficiency

Several genetically engineered mouse models have been developed that recapitulate the biochemical and pathological features of human plasmalogen deficiency disorders. These models are invaluable tools for investigating disease pathogenesis and for testing the efficacy of therapeutic interventions like this compound.

Animal ModelGene DefectHuman Disease CorrelationKey PhenotypesRelevant Citations
Pex7 Knockout/Deficient Mice Pex7Rhizomelic Chondrodysplasia Punctata (RCDP) Type 1Severe plasmalogen deficiency, growth retardation, skeletal abnormalities, cataracts, neurological deficits (e.g., hyperactivity).[11][12][14][16][17][18][19]
Gnpat Knockout Mice GnpatRhizomelic Chondrodysplasia Punctata (RCDP) Type 2Complete absence of ether lipids, hypo- and dysmyelination, male infertility, behavioral abnormalities.[20][21][22][23][24]
Inducible Gnpat Knockout Mice Tamoxifen-inducible knockout of GnpatAdult-onset plasmalogen deficiency (e.g., Alzheimer's Disease)Adult-onset reduction in plasmalogen levels, behavioral and nerve function changes.[20][21]
APP(V717F) and APPsw Mice Amyloid Precursor Protein (APP) mutationsAlzheimer's DiseaseCerebral cortex-specific plasmalogen deficiency, amyloid plaque deposition.[3][4][5]
Bovine RCDP Model GNPAT mutationRhizomelic Chondrodysplasia Punctata (RCDP)Spontaneous lethal chondrodysplasia with rhizomelia.[25]

Experimental Protocols

This compound Formulation and Administration

Objective: To prepare and administer this compound to animal models of plasmalogen deficiency.

Materials:

  • This compound

  • Vehicle (e.g., Neobee M-5 oil)

  • Oral gavage needles

  • Analytical balance

  • Vortex mixer

Protocol:

  • On the day of dosing, allow this compound and the vehicle to reach room temperature.

  • Prepare the desired concentration of this compound in the vehicle. For example, a 10 mg/mL solution can be prepared for oral gavage.

  • Vortex the solution thoroughly to ensure a homogenous suspension.

  • Administer the formulated this compound to the animals via oral gavage at the predetermined dosage and frequency. A typical dosing regimen could be daily for a period of 4 weeks[12][14].

  • A vehicle-only control group should be included in all experiments.

Quantification of Plasmalogen Levels by Mass Spectrometry

Objective: To measure the levels of plasmalogens in various tissues and plasma following this compound treatment.

Materials:

  • Tissue and plasma samples from treated and control animals

  • Lipid extraction solvents (e.g., chloroform (B151607), methanol)

  • Internal standards (e.g., deuterated plasmalogen species)

  • Liquid chromatography-mass spectrometry (LC-MS) or electrospray ionization mass spectrometry (ESI-MS) system

Protocol:

  • Lipid Extraction:

    • Homogenize tissue samples in a suitable buffer.

    • Perform a Bligh-Dyer or similar lipid extraction using chloroform and methanol.

    • Add a known amount of internal standard to the samples prior to extraction for accurate quantification.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Sample Preparation:

    • Reconstitute the dried lipid extract in a solvent compatible with the mass spectrometry system.

  • Mass Spectrometry Analysis:

    • Inject the samples into the LC-MS or ESI-MS system.

    • Utilize a method optimized for the separation and detection of different plasmalogen species.

    • Quantify the endogenous plasmalogen levels by comparing their peak areas to those of the internal standards.

  • Data Analysis:

    • Calculate the concentration of plasmalogens in each sample (e.g., as nmol/mg of protein or nmol/mL of plasma).

    • Compare the plasmalogen levels between this compound treated, vehicle-treated, and wild-type control groups.

Behavioral Assessment: Open Field Test

Objective: To evaluate the effect of this compound on the hyperactive phenotype observed in some plasmalogen-deficient mouse models.

Materials:

  • Open field arena (a square or circular enclosure)

  • Video tracking software

  • Treated and control mice

Protocol:

  • Acclimate the mice to the testing room for at least 30 minutes prior to the experiment.

  • Gently place each mouse in the center of the open field arena.

  • Allow the mouse to explore the arena freely for a defined period (e.g., 10-30 minutes).

  • Record the animal's movement using the video tracking software.

  • Key parameters to analyze include:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency

    • Velocity

  • Clean the arena thoroughly between each trial to eliminate olfactory cues.

  • Compare the behavioral parameters between the different treatment groups. A normalization of hyperactive behavior in this compound treated mice would be indicated by a reduction in total distance traveled and an increase in time spent in the center of the arena, bringing their activity levels closer to that of wild-type controls[12][14].

Data Presentation

The following tables summarize representative quantitative data from studies on animal models of plasmalogen deficiency and the effects of this compound.

Table 1: Baseline Plasmalogen Deficiency in Animal Models

Animal ModelTissuePlasmalogen Deficiency (% of Wild-Type)Citation
Pex7hypo/null MicePlasma~90%[12]
Pex7hypo/null MiceLiver~80%[12]
APP(V717F) Mice (18 months)Cerebral Cortex~10%[3][4]
APPsw Mice (18 months)Cerebral Cortex~10%[3][4]

Table 2: Effect of this compound Treatment on Tissue Plasmalogen Levels in Pex7hypo/null Mice

TissueTreatment GroupPlasmalogen Levels (% of Wild-Type)Citation
PlasmaVehicle~10%[12]
This compound~100% (Normalized)[12]
LiverVehicle~20%[12]
This compound~60%[12]
Skeletal MuscleVehicle~40%[12]
This compound~70%[12]
Small IntestineVehicle~50%[12]
This compound~80%[12]
HeartVehicle~60%[12]
This compound~80%[12]
BrainVehicle~30%[12]
This compoundNo significant increase[12]

Visualizations

Plasmalogen Biosynthesis Pathway

Plasmalogen_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP Dihydroxyacetone Phosphate (DHAP) GNPAT GNPAT DHAP->GNPAT Acyl_CoA Acyl-CoA Acyl_CoA->GNPAT Acyl_DHAP 1-Acyl-DHAP GNPAT->Acyl_DHAP AGPS AGPS Acyl_DHAP->AGPS Fatty_Alcohol Fatty Alcohol Fatty_Alcohol->AGPS Alkyl_DHAP 1-Alkyl-DHAP AGPS->Alkyl_DHAP AADHAPR Acyl/Alkyl-DHAP Reductase Alkyl_DHAP->AADHAPR NADPH NADPH NADPH->AADHAPR Alkyl_G3P 1-Alkyl-Glycerol-3-P AADHAPR->Alkyl_G3P Acyltransferase Acyltransferase Alkyl_G3P->Acyltransferase Alkyl_Acyl_G3P 1-Alkyl-2-Acyl-Glycerol-3-P Acyltransferase->Alkyl_Acyl_G3P Phosphatase Phosphatase Alkyl_Acyl_G3P->Phosphatase Alkyl_Acyl_Glycerol 1-Alkyl-2-Acyl-Glycerol Phosphatase->Alkyl_Acyl_Glycerol Phosphotransferase Choline/Ethanolamine Phosphotransferase Alkyl_Acyl_Glycerol->Phosphotransferase Plasmanyl_Lipid Plasmanylethanolamine/ Plasmanylcholine Phosphotransferase->Plasmanyl_Lipid Desaturase Plasmanylethanolamine Desaturase Plasmanyl_Lipid->Desaturase Plasmalogen Plasmalogen Desaturase->Plasmalogen

Caption: The plasmalogen biosynthesis pathway, initiating in the peroxisome and concluding in the endoplasmic reticulum.

Experimental Workflow for this compound Efficacy Study

PPI1040_Workflow Model Select Animal Model (e.g., Pex7 deficient mice) Groups Divide into Treatment Groups (Vehicle, this compound) Model->Groups Dosing Oral Administration of this compound (e.g., Daily for 4 weeks) Groups->Dosing Behavior Behavioral Testing (Open Field Test) Dosing->Behavior Sacrifice Euthanasia and Sample Collection Behavior->Sacrifice Tissues Collect Tissues (Plasma, Liver, Brain, etc.) Sacrifice->Tissues Analysis Plasmalogen Quantification (Mass Spectrometry) Tissues->Analysis Data Data Analysis and Comparison Analysis->Data

Caption: A typical experimental workflow for evaluating the efficacy of this compound in a plasmalogen-deficient mouse model.

References

Application Notes and Protocols for Measuring the Behavioral Effects of PPI-1040 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPI-1040 is a synthetic, orally bioavailable vinyl-ether plasmalogen precursor.[1][2][3] Plasmalogens are a class of glycerophospholipids crucial for the normal function of cell membranes, vesicular transport, and protection against oxidative stress.[2] Deficiencies in plasmalogens are associated with rare genetic disorders like Rhizomelic Chondrodysplasia Punctata (RCDP), which can manifest in severe developmental and neurological abnormalities.[4] Preclinical studies in mouse models of RCDP (Pex7hypo/null mice), which exhibit plasmalogen deficiency, have demonstrated that these mice display a hyperactive behavioral phenotype.[1][2]

This compound is designed to replenish plasmalogen levels.[4] Studies have shown that oral administration of this compound can normalize plasmalogen levels in the plasma and peripheral tissues of these mice.[1][2] A key functional outcome of this biochemical restoration is the normalization of hyperactive behavior, as measured by the open field test.[1][2] In contrast, a similar ether-based precursor, PPI-1011, failed to significantly increase plasmalogen levels or ameliorate the hyperactive phenotype, highlighting the critical role of the vinyl-ether bond in this compound's efficacy.[1][2]

These application notes provide detailed protocols for researchers to measure the behavioral effects of this compound in mice, focusing on the well-documented impact on locomotor activity.

Signaling Pathways and Mechanism of Action

The primary mechanism of this compound is to serve as a direct precursor for plasmalogen biosynthesis, bypassing enzymatic steps that may be deficient in certain disease states. The downstream behavioral effects are believed to be a consequence of restoring normal cellular function, particularly in the nervous system. While the precise signaling cascade is still under investigation, it is hypothesized that restored plasmalogen levels improve synaptic vesicle function and neurotransmitter homeostasis, which are impaired in plasmalogen-deficient states and are thought to underlie the observed hyperactivity.[1]

PPI1040_Mechanism cluster_administration Administration & Absorption cluster_circulation Circulation & Distribution cluster_cellular Cellular Integration & Function cluster_behavior Behavioral Outcome This compound (Oral) This compound (Oral) Circulating this compound Circulating this compound This compound (Oral)->Circulating this compound Absorption Increased Plasmalogen Levels\n(Cell Membranes) Increased Plasmalogen Levels (Cell Membranes) Circulating this compound->Increased Plasmalogen Levels\n(Cell Membranes) Tissue Uptake Improved Synaptic Function Improved Synaptic Function Increased Plasmalogen Levels\n(Cell Membranes)->Improved Synaptic Function Restores Homeostasis Normalized Behavior\n(Reduced Hyperactivity) Normalized Behavior (Reduced Hyperactivity) Improved Synaptic Function->Normalized Behavior\n(Reduced Hyperactivity)

Caption: Hypothesized mechanism of this compound action.

Experimental Protocols

The primary behavioral assay used to document the effects of this compound is the Open Field Test, which assesses general locomotor activity and anxiety-like behavior.

Protocol 1: Open Field Test

This test is used to evaluate general activity levels, exploration, and anxiety-like behavior in mice. The normalization of hyperactivity in Pex7hypo/null mice treated with this compound was demonstrated using this assay.[1][2]

Materials:

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-reflective material like white or black plastic.

  • Video camera mounted above the arena.

  • Automated tracking software (e.g., ANY-maze, EthoVision XT).

  • 70% ethanol (B145695) for cleaning.

  • This compound, vehicle control (e.g., Neobee M-5 with 0.1% thioglycerol), and any other control compounds like PPI-1011.[1]

  • Oral gavage needles.

  • Experimental animals (e.g., Pex7hypo/null mice and wild-type controls).

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment. Ensure the room has dim, even lighting.

  • Dosing Regimen: Administer this compound, vehicle, or other controls orally to the respective groups of mice daily for the duration of the study (e.g., 20-30 days). A previously effective dose for this compound is 50 mg/kg.[5]

  • Test Initiation: Gently place a single mouse into the center of the open field arena.

  • Data Recording: Start the video recording and tracking software immediately. Allow the mouse to explore the arena for a set period (e.g., 15-30 minutes).

  • Test Termination: After the session, carefully remove the mouse and return it to its home cage.

  • Arena Cleaning: Thoroughly clean the arena with 70% ethanol and allow it to dry completely between testing each mouse to eliminate olfactory cues.

  • Data Analysis: Use the tracking software to analyze various parameters. Key parameters to measure include:

    • Total Distance Traveled (cm): The primary measure of locomotor activity.

    • Time Active (s): The total time the mouse is in motion.

    • Time Spent in Center Zone (s): The arena is typically divided into a "center" and "periphery" zone. More time in the center is indicative of lower anxiety-like behavior.

    • Rearing Frequency: The number of times the mouse stands on its hind legs, an exploratory behavior.

Open_Field_Workflow cluster_setup Setup & Dosing cluster_testing Behavioral Testing cluster_analysis Data Analysis A Animal Groups (WT, Pex7-/-, etc.) B Daily Oral Dosing (Vehicle, this compound) A->B C Acclimate Mouse to Room B->C After Treatment Period D Place Mouse in Open Field Arena C->D E Record for 15-30 min D->E F Return to Home Cage E->F G Clean Arena F->G G->D Next Mouse H Automated Video Tracking I Quantify Parameters (Distance, Time Active) H->I J Statistical Analysis I->J

Caption: Experimental workflow for the Open Field Test.

Data Presentation

Quantitative data from the Open Field Test should be summarized to compare the effects of this compound treatment across different mouse genotypes.

Table 1: Open Field Test Locomotor Activity

Treatment GroupGenotypenTotal Distance Traveled (cm) (Mean ± SEM)Time Active (s) (Mean ± SEM)
VehicleWild-Type103500 ± 250450 ± 30
VehiclePex7hypo/null106500 ± 400750 ± 50
This compound (50 mg/kg)Pex7hypo/null103800 ± 280470 ± 35
PPI-1011 (50 mg/kg)Pex7hypo/null106300 ± 380730 ± 45

Note: Data are hypothetical and for illustrative purposes, based on trends described in published studies.[1]

Table 2: Open Field Test Anxiety-Like Behavior

Treatment GroupGenotypenTime in Center (s) (Mean ± SEM)Rearing Frequency (counts) (Mean ± SEM)
VehicleWild-Type1090 ± 1060 ± 5
VehiclePex7hypo/null1050 ± 895 ± 8
This compound (50 mg/kg)Pex7hypo/null1085 ± 1265 ± 6
PPI-1011 (50 mg/kg)Pex7hypo/null1055 ± 990 ± 7

Note: Data are hypothetical and for illustrative purposes.

Conclusion

The protocols outlined provide a framework for assessing the behavioral efficacy of this compound in a mouse model of plasmalogen deficiency. The Open Field Test is a robust and validated method for measuring the compound's ability to normalize hyperactivity.[1][2] Researchers can adapt these protocols to investigate other potential behavioral effects of this compound, such as its impact on cognition, anxiety, and motor coordination, by incorporating additional relevant behavioral assays. Consistent and detailed data collection, as exemplified in the tables, is crucial for a thorough evaluation of this compound's therapeutic potential.

References

Application Notes and Protocols: Designing a Study to Evaluate the Efficacy of PPI-1040

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PPI-1040 is a synthetic, orally bioavailable plasmalogen precursor developed for the treatment of Rhizomelic Chondrodysplasia Punctata (RCDP), a rare genetic disorder.[1][2][3] RCDP is characterized by a deficiency in plasmalogens, a class of ether phospholipids (B1166683) that are crucial components of cellular membranes and are involved in vesicular transport, membrane protein function, and protection against oxidative stress.[2][4] The primary mechanism of action for this compound is to replace these deficient plasmalogens.[1][3] Preclinical studies in a mouse model of RCDP have demonstrated that oral administration of this compound can normalize plasmalogen levels in plasma and various peripheral tissues, and also ameliorate behavioral abnormalities associated with the disease.[2][4] The U.S. Food and Drug Administration (FDA) has granted this compound Orphan Drug Designation for the treatment of RCDP.[3][5]

These application notes provide a comprehensive framework for designing preclinical studies to evaluate the efficacy of this compound, encompassing both in vitro and in vivo experimental designs. Detailed protocols for key assays are provided to guide researchers in generating robust and reproducible data.

Preclinical In Vitro Efficacy Evaluation

The in vitro evaluation of this compound will focus on assessing its ability to rescue cellular phenotypes associated with plasmalogen deficiency in relevant cell models. This can include patient-derived fibroblasts or genetically engineered cell lines with defects in plasmalogen biosynthesis.

1. Assessment of Cell Viability and Proliferation

The effect of this compound on cell viability and proliferation will be determined to assess its potential to rescue any growth defects and to determine a non-toxic working concentration for subsequent assays.

2. Evaluation of Apoptosis

Given the role of plasmalogens in protecting against oxidative stress, their deficiency may lead to increased apoptosis. This experiment will assess the ability of this compound to reduce apoptosis in plasmalogen-deficient cells.

3. Analysis of Protein Markers by Western Blot

Western blotting will be used to analyze the expression of key proteins involved in cellular stress and apoptosis to understand the molecular mechanisms underlying the effects of this compound.

Preclinical In Vivo Efficacy Evaluation

In vivo studies are critical to evaluate the systemic efficacy and safety of this compound in a whole-organism context. A well-established animal model for RCDP, such as the Pex7 hypomorphic mouse model, should be utilized.[2]

1. Study Design

A typical in vivo efficacy study would involve treating RCDP model mice with this compound and assessing its impact on biochemical and functional endpoints.[6][7][8]

2. Key Efficacy Endpoints

  • Biochemical Analysis: Measurement of plasmalogen levels in plasma, red blood cells, and various tissues (e.g., liver, kidney, brain) to confirm target engagement and restoration of normal levels.[2]

  • Behavioral Assessments: Evaluation of motor activity and other behavioral phenotypes that are known to be abnormal in the RCDP mouse model.[2][4]

  • Histopathological Analysis: Examination of tissues for any pathological changes and assessment of any improvements following treatment.

  • Toxicity Monitoring: Regular monitoring of animal health, including body weight and general behavior, to assess the safety of the treatment.[8]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: In Vitro Cell Viability (IC50) of this compound

Cell LineTreatment Duration (hours)IC50 (µM)
Control (Wild-Type)24
48
72
RCDP (Patient-derived)24
48
72

Table 2: In Vitro Apoptosis Assay

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Wild-Type)Vehicle
This compound (X µM)
RCDP (Patient-derived)Vehicle
This compound (X µM)

Table 3: In Vivo Plasmalogen Levels

Treatment GroupPlasma Plasmalogen (µg/mL)Liver Plasmalogen (µg/g tissue)Brain Plasmalogen (µg/g tissue)
Wild-Type + Vehicle
RCDP Model + Vehicle
RCDP Model + this compound (Low Dose)
RCDP Model + this compound (High Dose)

Table 4: In Vivo Behavioral Assessment

Treatment GroupTotal Distance Traveled (cm)Time in Center Zone (s)
Wild-Type + Vehicle
RCDP Model + Vehicle
RCDP Model + this compound (Low Dose)
RCDP Model + this compound (High Dose)

Mandatory Visualizations

PPI1040_Metabolic_Pathway cluster_0 Plasmalogen Biosynthesis Pathway cluster_1 RCDP Defect cluster_2 Therapeutic Intervention DHAP DHAP Acyloxy-DHAP Acyloxy-DHAP DHAP->Acyloxy-DHAP Alkyl-DHAP Alkyl-DHAP Acyloxy-DHAP->Alkyl-DHAP 1-Alkyl-G3P 1-Alkyl-G3P Alkyl-DHAP->1-Alkyl-G3P 1-Alkyl-2-acyl-G3P 1-Alkyl-2-acyl-G3P 1-Alkyl-G3P->1-Alkyl-2-acyl-G3P 1-Alkyl-2-acyl-glycerol 1-Alkyl-2-acyl-glycerol 1-Alkyl-2-acyl-G3P->1-Alkyl-2-acyl-glycerol Plasmalogen Precursor Plasmalogen Precursor 1-Alkyl-2-acyl-glycerol->Plasmalogen Precursor Plasmalogens Plasmalogens Plasmalogen Precursor->Plasmalogens Defective Enzyme Defective Enzyme Defective Enzyme->Alkyl-DHAP Blocks Synthesis This compound This compound This compound->Plasmalogen Precursor Bypasses Defect

Caption: Role of this compound in bypassing the RCDP metabolic defect.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture RCDP & WT Cell Lines Treatment Treat with this compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/XTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Animal_Model RCDP Mouse Model Dosing Oral Dosing with this compound Animal_Model->Dosing Biochem_Analysis Biochemical Analysis (Plasmalogen Levels) Dosing->Biochem_Analysis Behavioral_Tests Behavioral Testing Dosing->Behavioral_Tests Toxicity_Monitoring Toxicity Monitoring Dosing->Toxicity_Monitoring Biochem_Analysis->Data_Analysis Behavioral_Tests->Data_Analysis Toxicity_Monitoring->Data_Analysis Start Start Start->Cell_Culture Start->Animal_Model End End Data_Analysis->End

Caption: Overall experimental workflow for evaluating this compound efficacy.

Experimental Protocols

Protocol 1: Cell Viability - MTT Assay

This protocol is for determining the viability of cells after treatment with this compound.[9][10]

Materials:

  • 96-well plates

  • RCDP and wild-type cells

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Visually confirm the formation of purple formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection - Annexin V/PI Staining

This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.[11][12][13][14]

Materials:

  • 6-well plates

  • RCDP and wild-type cells

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of this compound for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[11]

  • Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be both Annexin V- and PI-positive.[11][14]

Protocol 3: Western Blotting

This protocol is for analyzing the expression of specific proteins in cells treated with this compound.[15][16][17][18]

Materials:

  • RIPA buffer

  • Protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15][17]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[17]

  • Incubate the membrane with the primary antibody overnight at 4°C.[15]

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.[19]

  • Quantify the band intensities and normalize to the loading control.

References

Application Notes and Protocols for the Use of PPI-1040 in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the ethical considerations and practical methodologies for the use of PPI-1040 in animal research, specifically focusing on preclinical studies for Rhizomelic Chondrodysplasia Punctata (RCDP).

Ethical Considerations

The use of animals in research necessitates a strong ethical framework to ensure their welfare. The guiding principles for the humane use of animals in research are the "3Rs": Replacement, Reduction, and Refinement.[1][2][3][4][5][6] These principles should be rigorously applied to any research protocol involving this compound.

1. Replacement: Seeking Alternatives to Animal Models

While in vivo studies are currently essential to understand the systemic effects of this compound, researchers have an ethical obligation to consider and develop alternative methods.[4][7] For the study of plasmalogen replacement therapies, this could include:

  • In vitro models: Utilizing cell cultures, particularly patient-derived cells with PEX7 mutations, to assess the cellular uptake and metabolic fate of this compound.

  • Organ-on-a-chip technology: Developing microfluidic devices that mimic the physiology of specific organs (e.g., liver, brain) to study the compound's effects in a more complex, yet non-animal, system.[7]

  • Computational modeling: Employing in silico models to predict the pharmacokinetics and pharmacodynamics of this compound, which can help in refining dosages and treatment schedules before animal testing.[7][8]

2. Reduction: Minimizing the Number of Animals Used

When animal studies are deemed necessary, the number of animals used should be the minimum required to obtain statistically significant and scientifically valid results.[1][2][6] Strategies for reduction in this compound research include:

  • Efficient experimental design: Employing robust statistical analysis and, where appropriate, longitudinal studies that allow for multiple measurements from the same animal over time, reducing the need for large cohorts.[2]

  • Data sharing: Promoting collaboration and data sharing among research groups to avoid unnecessary duplication of experiments.

  • Pilot studies: Conducting small-scale pilot studies to determine key parameters like optimal dosage and treatment duration before embarking on large-scale experiments.

3. Refinement: Alleviating and Minimizing Animal Suffering

Refinement focuses on modifying husbandry and experimental procedures to minimize any pain, suffering, or distress to the animals.[2][6] For studies involving Pex7-deficient mice and this compound, this includes:

  • Appropriate animal models: The Pex7 hypomorphic mouse model is a relevant model for RCDP as it displays key features of the disease, such as plasmalogen deficiency and skeletal abnormalities, with a longer lifespan than null models, allowing for longer-term studies.[9]

  • Humane endpoints: Establishing clear criteria for humane endpoints, where an animal is euthanized if it shows signs of severe distress or moribundity. Close observation of Pex7-deficient mice is crucial, as they may exhibit poor weight gain and reduced activity before death.[10]

  • Environmental enrichment: Providing enriched housing conditions to promote natural behaviors and reduce stress.[6]

  • Proficient handling and procedures: Ensuring that all personnel involved in the study are well-trained in animal handling, oral gavage for this compound administration, and other experimental procedures to minimize stress and discomfort.

  • Anesthesia and analgesia: Using appropriate anesthesia and analgesia for any procedures that may cause pain.

Data Presentation

The following tables summarize quantitative data from a key preclinical study on this compound in a Pex7-deficient mouse model.

Table 1: Dosing Regimen for this compound in Pex7-deficient Mice

ParameterValueReference
CompoundThis compound[11]
Animal ModelPex7hypo/null mice[10][12]
Dosage50 mg/kg[11]
Administration RouteOral[11][12]
FrequencyDaily[11]
Duration28 days[11]
VehicleNeobee M-5 with 0.1% thioglycerol[12]

Table 2: Efficacy of this compound on Tissue Plasmalogen Levels

TissueEffect of this compound TreatmentReference
PlasmaNormalization of plasmalogen levels[10][12]
ErythrocytesVariable increase in plasmalogen levels[12]
LiverIncreased plasmalogen levels[12]
Small IntestineIncreased plasmalogen levels[12]
Skeletal MuscleIncreased plasmalogen levels[12]
HeartIncreased plasmalogen levels[12]
BrainNo significant augmentation observed[10][12]
LungNo significant augmentation observed[12]
KidneyNo significant augmentation observed[12]

Table 3: Behavioral Outcome of this compound Treatment

Behavioral TestObservation in Untreated Pex7hypo/null MiceEffect of this compound TreatmentReference
Open Field TestHyperactive behavior (increased distance traveled and movement time)Normalization of hyperactive behavior[10][12]

Experimental Protocols

This compound Formulation and Administration

Objective: To prepare and administer this compound to Pex7-deficient mice.

Materials:

  • This compound

  • Neobee M-5 (Stepan Liquid Nutrition)

  • Thioglycerol (99%, Sigma-Aldrich)

  • Microcentrifuge tubes

  • Vortex mixer

  • Oral gavage needles (20-22 gauge, curved)

  • Animal scale

Protocol:

  • Prepare the vehicle by adding 0.1% thioglycerol to Neobee M-5.

  • Formulate this compound in the vehicle at a concentration of 10 mg/mL.[12]

  • Vortex the solution thoroughly to ensure a uniform suspension.

  • Store the formulation at -80°C due to reduced stability.[12]

  • Prior to administration, thaw the required amount of the formulation.

  • Weigh each mouse to determine the correct volume for a 50 mg/kg dose.

  • Administer the formulation daily via oral gavage using a curved gavage needle. Ensure proper technique to minimize stress and prevent injury.

Open Field Test

Objective: To assess locomotor activity and anxiety-like behavior.

Materials:

  • Open field arena (e.g., 55 cm x 55 cm, opaque white)[13]

  • Video tracking system and software (e.g., Any-Maze)[10]

  • 70% Ethanol (B145695) for cleaning

Protocol:

  • Habituate the mice to the testing room for at least 30 minutes before the test.

  • Clean the open field arena with 70% ethanol and allow it to dry completely between each trial.[13]

  • Gently place a single mouse in the center of the arena.[13]

  • Record the mouse's activity for a set duration (e.g., 5-30 minutes). The study by Fallatah et al. (2019) used a 300-second (5-minute) duration.[10]

  • The video tracking software should be set to measure parameters such as:

    • Total distance traveled (in meters)[10]

    • Time spent moving (activity time)[10]

    • Time spent in the center versus the periphery of the arena.

  • At the end of the test, gently return the mouse to its home cage.

Measurement of Plasmalogen Levels

Objective: To quantify plasmalogen levels in various tissues.

Materials:

  • Tissue samples (plasma, erythrocytes, liver, brain, etc.)

  • Reagents for lipid extraction (e.g., chloroform, methanol)

  • Internal standards for quantification

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[14] or High-Performance Liquid Chromatography (HPLC) with fluorescent detection.[15][16]

Protocol (General Overview):

  • Tissue Homogenization: Homogenize the collected tissue samples in an appropriate buffer.

  • Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer method.

  • Derivatization (for HPLC): For HPLC-based methods, plasmalogens can be cleaved with an acid (e.g., hydrochloric acid) to release the vinyl-ether linked aldehyde, which is then derivatized with a fluorescent tag like dansylhydrazine.[15][16]

  • LC-MS/MS or HPLC Analysis:

    • LC-MS/MS: This is a highly specific and sensitive method that can quantify individual plasmalogen species.[14]

    • HPLC: The fluorescently labeled derivatives are separated by reversed-phase HPLC and detected by a fluorescence detector.

  • Quantification: Calculate the concentration of plasmalogens based on the peak areas relative to the internal standards.

Mandatory Visualizations

Signaling Pathway Diagram

PPI1040_Metabolic_Pathway cluster_ingestion Oral Administration & Absorption cluster_circulation Systemic Circulation cluster_tissue Tissue Uptake & Plasmalogen Augmentation PPI-1040_oral This compound (Oral) Intact_Absorption Intact Absorption (Vinyl-ether bond remains) PPI-1040_oral->Intact_Absorption PPI-1040_circulating Circulating this compound Intact_Absorption->PPI-1040_circulating Peripheral_Tissues Peripheral Tissues (Liver, Muscle, Heart, etc.) PPI-1040_circulating->Peripheral_Tissues Brain Brain (Limited Uptake) PPI-1040_circulating->Brain Increased_Pls Increased Plasmalogen Levels Peripheral_Tissues->Increased_Pls Restored_Function Restoration of Cellular Function Increased_Pls->Restored_Function

Caption: Metabolic pathway of orally administered this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Pex7-deficient Mice Treatment_Group Treatment Group: Daily Oral this compound (50 mg/kg) Start->Treatment_Group Control_Group Control Group: Vehicle Administration Start->Control_Group Treatment_Period 28-Day Treatment Period Treatment_Group->Treatment_Period Control_Group->Treatment_Period Behavioral_Testing Behavioral Testing: Open Field Test Treatment_Period->Behavioral_Testing Tissue_Collection Tissue Collection: Plasma, Liver, Brain, etc. Behavioral_Testing->Tissue_Collection Plasmalogen_Analysis Plasmalogen Level Analysis (LC-MS/MS or HPLC) Tissue_Collection->Plasmalogen_Analysis Data_Analysis Data Analysis & Comparison Plasmalogen_Analysis->Data_Analysis Conclusion Conclusion on Efficacy & Safety Data_Analysis->Conclusion

Caption: Experimental workflow for preclinical evaluation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: PPI-1040 Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using PPI-1040 in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a synthetic vinyl-ether plasmalogen precursor developed for research in conditions like Rhizomelic Chondrodysplasia Punctata (RCDP).[1][2][3] As a lipid-based molecule with a high molecular weight (730.02 g/mol ) and a complex structure, this compound has inherently low aqueous solubility.[4] This can lead to precipitation in aqueous buffers and cell culture media, affecting the accuracy and reproducibility of in vitro experiments.

Q2: What is the recommended solvent for creating a stock solution of this compound?

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

Direct dissolution of this compound in aqueous solutions is not recommended and will likely result in precipitation. It is advisable to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into the aqueous experimental medium.

Q4: The in vivo studies for this compound mention formulation in Neobee M-5. Can I use this for my in vitro experiments?

For in vivo oral administration, this compound has been formulated in Neobee M-5, a medium-chain triglyceride, with 0.1% thioglycerol.[5] This oil-based formulation is not suitable for most in vitro applications, especially those involving cell culture, as it is immiscible with aqueous media and can cause cellular toxicity.

Troubleshooting Guide: Improving this compound Solubility

This guide provides a step-by-step approach to address common solubility issues with this compound in in vitro experiments.

Issue: Precipitation of this compound upon dilution in aqueous media.

Potential Cause: The concentration of the organic solvent in the final aqueous solution is insufficient to maintain the solubility of this compound.

Solutions:

  • Optimize the Final Co-solvent Concentration:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol (B145695).

    • When diluting into your aqueous buffer or cell culture medium, ensure the final concentration of the organic solvent is sufficient to keep this compound in solution. It is crucial to determine the maximum tolerable concentration of the solvent for your specific cell line or assay.

    • Recommendation: Start with a final DMSO or ethanol concentration of 0.1% to 0.5% (v/v) and observe for precipitation. If precipitation persists, you may need to cautiously increase the co-solvent concentration, while carefully monitoring for any solvent-induced effects in your experimental controls.

  • Utilize a Surfactant:

    • Non-ionic surfactants like Tween® 20 or Triton™ X-100 can aid in the solubilization of hydrophobic compounds.

    • Protocol: Add a low concentration (e.g., 0.01% - 0.05% v/v) of the surfactant to your aqueous experimental medium before adding the this compound stock solution. Gentle vortexing can help in forming a stable dispersion. Be aware that surfactants can affect cell membranes and protein function, so appropriate controls are essential.

  • Sonication:

    • After diluting the this compound stock solution into the aqueous medium, sonication can help to break down aggregates and improve dispersion.

    • Protocol: Use a bath sonicator for 5-10 minutes. Avoid probe sonicators as they can generate excessive heat and potentially degrade the compound.

Quantitative Data Summary: Recommended Starting Concentrations for Solubilization Aids
Method Reagent Starting Concentration (in final medium) Considerations
Co-solvency DMSO0.1% - 0.5% (v/v)Determine cell line tolerance.
Ethanol0.1% - 0.5% (v/v)Determine cell line tolerance.
Surfactant Tween® 200.01% - 0.05% (v/v)Potential for cellular toxicity and assay interference.
Triton™ X-1000.01% - 0.05% (v/v)Potential for cellular toxicity and assay interference.

Experimental Protocol: Preparation of this compound Working Solution for Cell Culture

This protocol provides a general guideline. Optimization may be required for your specific experimental conditions.

Materials:

  • This compound solid

  • Anhydrous DMSO or 200-proof ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

  • Target cell culture medium

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight = 730.02 g/mol ).

    • Add the appropriate volume of 100% DMSO or ethanol to the solid this compound in a sterile microcentrifuge tube.

    • Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. A brief sonication in a bath sonicator may assist in dissolution.

    • Store the stock solution at -20°C or -80°C, protected from light.

  • Prepare the Working Solution:

    • Warm the stock solution and the target cell culture medium to room temperature or 37°C.

    • Vortex the stock solution briefly before use.

    • Perform a serial dilution of the 10 mM stock solution in the same organic solvent to an intermediate concentration (e.g., 1 mM).

    • Add the intermediate stock solution to the pre-warmed cell culture medium to achieve the desired final concentration of this compound. Important: Add the stock solution dropwise while gently vortexing or swirling the medium to facilitate rapid dispersion and minimize precipitation.

    • If precipitation is observed, refer to the troubleshooting guide above.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound Solid dissolve Dissolve in 100% DMSO or Ethanol start->dissolve vortex_sonicate Vortex / Sonicate dissolve->vortex_sonicate stock 10 mM Stock Solution (Store at -20°C to -80°C) vortex_sonicate->stock intermediate Prepare Intermediate Dilution in Solvent stock->intermediate Dilute add_to_medium Add to Pre-warmed Aqueous Medium intermediate->add_to_medium final_solution Final Working Solution add_to_medium->final_solution

Caption: Workflow for preparing this compound solutions.

ppi1040_pathway cluster_uptake Cellular Uptake and Conversion cluster_biosynthesis Plasmalogen Biosynthesis cluster_membrane Membrane Integration ppi1040_ext This compound (Closed-Ring) Extracellular ppi1040_int This compound (Open-Ring) Intracellular ppi1040_ext->ppi1040_int Hydrolysis upon aqueous exposure er_enzymes Endoplasmic Reticulum Enzymes ppi1040_int->er_enzymes Substrate for plasmalogen Mature Plasmalogen er_enzymes->plasmalogen Conversion to membrane Cell Membrane Integration plasmalogen->membrane

Caption: Cellular processing of this compound.

References

Technical Support Center: Oral Administration of Lipid-Based Compounds like PPI-1040

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the oral administration of lipid-based compounds, with a special focus on ether lipids like PPI-1040.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

ProblemPossible Cause(s)Suggested Solution(s)
Low in vitro drug release during lipolysis assay - Poor dispersion of the formulation in the lipolysis medium.- Drug precipitation upon digestion of the lipid vehicle.- Incomplete digestion of the lipid formulation.- Optimize the surfactant and co-solvent composition to improve emulsification.- Incorporate precipitation inhibitors (e.g., polymers like HPMC) into the formulation.- Verify the activity of the lipase (B570770) enzyme and ensure appropriate pH and temperature conditions for the assay.
High variability in in vivo pharmacokinetic data - Inconsistent food intake by test subjects (food effect).- Formulation instability in the gastrointestinal (GI) tract.- Variable rates of gastric emptying.- Standardize feeding protocols for animal studies (e.g., fasted vs. fed state).- Evaluate the formulation's stability in simulated gastric and intestinal fluids.- Consider formulations that are less dependent on gastric emptying for absorption, such as self-emulsifying drug delivery systems (SEDDS).
Low apparent permeability in Caco-2 assays - The compound is a substrate for efflux transporters (e.g., P-glycoprotein).- Poor solubility of the compound in the apical chamber.- Compromised integrity of the Caco-2 monolayer.- Perform bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.- Include solubilizing agents in the apical buffer that are compatible with the Caco-2 cells.- Monitor the transepithelial electrical resistance (TEER) of the cell monolayer before and after the experiment to ensure its integrity.
Physical instability of the lipid formulation (e.g., phase separation, crystallization) - Incompatible excipients.- Drug concentration exceeds its solubility in the lipid vehicle over time.- Temperature fluctuations during storage.- Conduct thorough excipient compatibility studies.- Determine the long-term solubility of the drug in the selected excipients at various temperatures.- Store the formulation under controlled temperature and humidity conditions.

Frequently Asked Questions (FAQs)

Formulation and Characterization

Q1: What are the key challenges in the oral administration of lipid-based compounds like this compound?

The primary challenges include:

  • Poor aqueous solubility: Many lipid-based drugs have low solubility in the gastrointestinal fluids, which can limit their dissolution and subsequent absorption.[1]

  • Chemical and enzymatic degradation: The harsh environment of the GI tract, including acidic pH in the stomach and the presence of digestive enzymes, can lead to the degradation of the drug.[2] For a compound like this compound, the stability of its vinyl-ether bond in acidic conditions is a key consideration. However, studies have shown that this bond in this compound is stable down to a pH of 3, suggesting feasibility for oral administration, especially with food.

  • First-pass metabolism: After absorption, many drugs are transported to the liver via the portal vein, where they can be extensively metabolized before reaching systemic circulation, thereby reducing their bioavailability. Lipid-based formulations can help mitigate this by promoting lymphatic transport.

  • Low permeability: The intestinal epithelium acts as a barrier that can limit the passage of lipophilic compounds into the bloodstream.

Q2: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and how can they improve the oral bioavailability of lipidic compounds?

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the fluids in the GI tract.[3][4] This spontaneous emulsification leads to the formation of small lipid droplets, which provides a large surface area for enzymatic digestion and subsequent drug absorption.[3][4] The improved bioavailability with SEDDS can be attributed to several factors, including enhanced drug solubilization, protection from degradation, and increased lymphatic transport.

Q3: How do I select the appropriate excipients for a lipid-based formulation?

The selection of excipients is a critical step in developing a successful lipid-based formulation. Key considerations include:

  • Solubility: The drug should have high solubility in the chosen lipid vehicle to ensure a stable formulation and adequate drug loading.

  • Miscibility: The selected oils, surfactants, and co-solvents should be miscible to form a homogenous and stable system.

  • HLB Value: The hydrophilic-lipophilic balance (HLB) of the surfactant is crucial for the self-emulsification process. For SEDDS, surfactants with a high HLB (typically >12) are often preferred to promote the formation of oil-in-water emulsions.

  • Safety and Regulatory Status: The excipients should be safe for oral administration and have an acceptable regulatory status (e.g., GRAS - Generally Recognized as Safe).

Experimental Protocols and Data Interpretation

Q4: How can I assess the in vitro performance of my lipid-based formulation?

An in vitro lipolysis model is a valuable tool for evaluating the performance of lipid-based formulations under conditions that mimic the small intestine.[2][5] This assay assesses the formulation's ability to maintain the drug in a solubilized state during lipid digestion.[2][5]

Q5: What is a Caco-2 permeability assay and how is it relevant for lipid-based compounds?

The Caco-2 permeability assay is an in vitro model that uses a monolayer of human colon adenocarcinoma cells (Caco-2) to predict the intestinal absorption of drugs.[6][7] These cells, when grown on a semi-permeable membrane, differentiate to form a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters.[6][7] This assay is useful for assessing the passive diffusion and active transport of lipid-based compounds across the intestinal barrier.[6][8]

Q6: How can I determine if my lipid-based compound is undergoing lymphatic transport?

While direct measurement of lymphatic transport in humans is complex, preclinical animal models are often used. This typically involves cannulating the mesenteric lymph duct in rodents and collecting the lymph fluid after oral administration of the lipid-based formulation. The drug concentration in the lymph is then measured to quantify the extent of lymphatic uptake. Formulations containing long-chain triglycerides are more likely to promote lymphatic transport.

Experimental Protocols

In Vitro Lipolysis Assay Protocol

This protocol is adapted from established methods to assess the behavior of lipid-based formulations under simulated intestinal conditions.[2][5][9]

Materials:

  • pH-stat apparatus (e.g., automatic titrator)

  • Thermostated reaction vessel (37°C)

  • Lipolysis medium (e.g., simulated intestinal fluid with bile salts and phospholipids)

  • Pancreatin (B1164899) solution (containing lipase)

  • NaOH solution (for titration)

  • Enzyme inhibitor (to stop the reaction)

  • Centrifuge

Procedure:

  • Dispersion: Add the lipid-based formulation to the pre-warmed (37°C) lipolysis medium in the reaction vessel and stir to ensure dispersion.[5]

  • Digestion: Initiate the digestion by adding the pancreatin solution.[5] The pH is maintained at a constant level (e.g., pH 6.8) by the automated addition of NaOH. The rate of NaOH addition is proportional to the rate of fatty acid release from lipid digestion.

  • Sampling: At predetermined time points, withdraw aliquots of the reaction mixture.

  • Enzyme Inhibition: Immediately add an enzyme inhibitor to each aliquot to stop the lipolysis reaction.

  • Centrifugation: Centrifuge the samples to separate the aqueous phase from the undigested lipid and precipitated drug.

  • Analysis: Analyze the drug concentration in the aqueous phase to determine the amount of drug that remains in a solubilized state.

Caco-2 Permeability Assay Protocol

This protocol provides a general framework for assessing the intestinal permeability of a compound.[6][7][10]

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Test compound and control compounds (e.g., high and low permeability markers)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells on the Transwell® inserts and culture them for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[7]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.[6][7]

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed transport buffer.

    • Add the test compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using a suitable analytical method like LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Data Presentation

Table 1: Representative Bioavailability Data for a Model Lipophilic Drug in Different Formulations

Formulation TypeCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension150 ± 354.0 ± 1.2850 ± 150100 (Reference)
Oil Solution450 ± 902.5 ± 0.82500 ± 400294
SEDDS1200 ± 2501.5 ± 0.57500 ± 1200882

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation excipient_selection Excipient Selection (Solubility, Miscibility) formulation_optimization Formulation Optimization (e.g., Ternary Phase Diagrams) excipient_selection->formulation_optimization Leads to dispersion_test Dispersion Test formulation_optimization->dispersion_test Characterize lipolysis_assay In Vitro Lipolysis dispersion_test->lipolysis_assay Further Evaluation caco2_assay Caco-2 Permeability lipolysis_assay->caco2_assay Assess Permeability pk_study Pharmacokinetic Study (Animal Model) caco2_assay->pk_study Predicts In Vivo Performance

Caption: Experimental workflow for developing and evaluating lipid-based oral drug delivery systems.

lymphatic_transport cluster_intestine Small Intestine Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_circulation Circulation lipid_formulation Lipid Formulation (e.g., SEDDS) emulsion_droplets Emulsion Droplets lipid_formulation->emulsion_droplets Dispersion & Digestion micelles Mixed Micelles (with Bile Salts) emulsion_droplets->micelles Further Digestion absorption Absorption micelles->absorption Uptake re_esterification Re-esterification of Lipids absorption->re_esterification chylomicron_formation Chylomicron Formation re_esterification->chylomicron_formation lacteal Lacteal (Lymphatic Capillary) chylomicron_formation->lacteal Exocytosis lymphatic_system Lymphatic System lacteal->lymphatic_system thoracic_duct Thoracic Duct lymphatic_system->thoracic_duct bloodstream Systemic Bloodstream thoracic_duct->bloodstream Bypasses Liver First-Pass

References

Technical Support Center: Troubleshooting Experiments with PPI-1040

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PPI-1040. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure consistency in your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic, orally available plasmalogen precursor.[1] Plasmalogens are a class of lipids essential for the structure and function of cell membranes, and they also play a role in vesicular transport and protecting cells from oxidative stress.[2][3] In certain genetic disorders like Rhizomelic Chondrodysplasia Punctata (RCDP), the biosynthesis of plasmalogens is impaired due to defects in peroxisomal enzymes.[4][5] this compound is designed with a vinyl-ether bond that allows it to bypass the deficient peroxisomal steps and be converted into functional plasmalogens within the cell.[3][5]

Q2: My in vivo experiment shows inconsistent increases in plasmalogen levels across different tissues. Is this expected?

Yes, variable increases in plasmalogen levels across different tissues after this compound administration have been documented. Studies in Pex7-deficient mouse models of RCDP have shown that a 4-week treatment with this compound can normalize plasmalogen levels in plasma, with more modest increases observed in erythrocytes, liver, small intestine, skeletal muscle, and heart.[2][3] Notably, significant augmentation was not observed in the brain, lungs, or kidneys in these studies.[2][3] This tissue-specific variation is an important consideration when designing experiments and interpreting results.

Q3: I am observing degradation of my this compound stock. How can I prevent this?

Proper storage and handling are critical for the stability of this compound. The vinyl-ether bond in plasmalogens is sensitive to acidic conditions and degradation.[3]

  • Storage: this compound should be stored at -80°C to maintain its stability.[3] This is in contrast to some other related compounds, like PPI-1011, which may be stored at 4°C.[3]

  • Formulation: When preparing this compound for oral administration, it is often formulated in a vehicle like Neobee M-5 with an antioxidant such as 0.1% thioglycerol to protect it from degradation.[3]

  • pH Stability: The vinyl-ether bond of this compound is stable down to a pH of 3. While stomach pH can be lower, the presence of food can raise it to a more favorable range of 5-7.[3] For in vitro applications, ensure the pH of your buffers is appropriate.

Q4: The behavioral effects in my animal models are not correlating with plasmalogen level changes. What could be the issue?

Several factors could contribute to a disconnect between biochemical and behavioral readouts:

  • Timing of Assessment: Ensure that the timing of your behavioral tests aligns with the period of significant plasmalogen augmentation in the relevant tissues.

  • Dosage and Treatment Duration: Inconsistent results may arise from suboptimal dosing or an insufficient treatment period. A 4-week treatment has been shown to be effective in normalizing hyperactivity in a mouse model.[2][3]

  • Behavioral Test Sensitivity: The chosen behavioral assay may not be sensitive enough to detect functional changes resulting from plasmalogen restoration. Consider using a battery of tests to assess different neurological functions.

  • Animal Model Variability: The specific genetic background and severity of the phenotype in your animal model can influence the response to treatment. Ensure you have appropriate controls and a sufficiently large sample size to account for biological variability.

Q5: How do I choose the right negative and positive controls for my this compound experiment?

  • Negative Controls:

    • Vehicle Control: This is essential to control for any effects of the delivery vehicle itself. The vehicle used for this compound formulation (e.g., Neobee M-5 with 0.1% thioglycerol) should be administered to a control group of animals.[3]

    • Untreated Disease Model: A group of animals with the disease phenotype (e.g., Pex7-deficient mice) that receives no treatment is crucial for establishing a baseline.

  • Positive Controls:

    • Wild-Type Animals: A group of healthy, wild-type animals will provide a benchmark for normal plasmalogen levels and behavior.

    • Comparator Compounds: In some studies, a related but less effective compound like PPI-1011 (an ether plasmalogen precursor) has been used to demonstrate the specific efficacy of the vinyl-ether structure of this compound.[2][3]

Data Summary

The following tables summarize quantitative data from key studies on this compound.

Table 1: Effect of this compound on Tissue Plasmalogen Levels in Pex7hypo/null Mice

TissueVehicle Control (% of Wild-Type)This compound Treatment (% of Wild-Type)OutcomeReference
Plasma~20%~100%Normalization[2],[3]
Liver~40%~80%Significant Increase[3]
Skeletal Muscle~50%~70%Modest Increase[3]
Small Intestine~60%~80%Modest Increase[3]
Heart~70%~90%Modest Increase[3]
Erythrocytes~30%~50%Modest Increase[3]
BrainNot ReportedNo significant increaseNo Augmentation[2]
LungNot ReportedNo significant increaseNo Augmentation[2]
KidneyNot ReportedNo significant increaseNo Augmentation[2]

Table 2: Behavioral Outcomes in Pex7hypo/null Mice Treated with this compound

Behavioral TestPex7hypo/null Mice (Untreated)Pex7hypo/null Mice + this compoundObservationReference
Open Field TestHyperactiveNormalized activity levelsSignificant improvement[2],[3]

Experimental Protocols

Protocol: In Vivo Efficacy Testing of this compound in a Mouse Model of RCDP

This protocol provides a general framework for assessing the efficacy of this compound. Specific parameters should be optimized for your experimental setup.

  • Animal Model: Utilize a relevant animal model, such as the Pex7hypo/null mouse model for RCDP. House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

  • Experimental Groups:

    • Group 1: Wild-type mice receiving vehicle.

    • Group 2: Pex7hypo/null mice receiving vehicle.

    • Group 3: Pex7hypo/null mice receiving this compound.

  • This compound Formulation and Dosing:

    • Prepare a formulation of this compound in a suitable vehicle such as Neobee M-5 containing 0.1% thioglycerol at a concentration of 10 mg/mL.[3]

    • Equilibrate the formulation to room temperature before use.

    • Administer this compound via oral gavage at a pre-determined dose (e.g., 10 mg/kg body weight) daily for a period of 4 weeks.[3] Adjust the volume based on the most recent body weight measurement.

  • Behavioral Analysis:

    • Perform behavioral tests, such as the open field test, at baseline (before treatment) and at the end of the treatment period.[3]

    • Record parameters like total distance traveled, time spent in the center, and rearing frequency.

  • Sample Collection and Analysis:

    • At the end of the treatment period, euthanize the animals and collect blood and tissues of interest (e.g., liver, muscle, heart, brain).

    • Extract lipids from plasma, erythrocytes, and tissue homogenates.

    • Quantify plasmalogen levels using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visual Guides

The following diagrams illustrate key concepts and workflows related to this compound experiments.

cluster_peroxisome Peroxisome cluster_rcdp RCDP Defect cluster_er Endoplasmic Reticulum Precursors Fatty Alcohols, DHAP AGPS AGPS Enzyme Precursors->AGPS Catalyzed by Biosynthesis Early Steps of Plasmalogen Synthesis AGPS->Biosynthesis Defect Defective AGPS or other Peroxisomal Enzymes Downstream Downstream Enzymes Biosynthesis->Downstream Blocked in RCDP Plasmalogen Mature Plasmalogens Downstream->Plasmalogen PPI1040 This compound (Oral Administration) PPI1040->Downstream Bypasses Defect

Caption: this compound signaling pathway in RCDP.

cluster_prep Preparation cluster_treatment Treatment Phase (4 Weeks) cluster_analysis Analysis A Acquire Animal Models (e.g., Pex7 hypo/null) C Establish Baseline (Behavioral Testing) A->C B Prepare this compound Formulation (10 mg/mL) D Daily Oral Gavage: Vehicle or this compound C->D E Monitor Animal Health and Body Weight D->E F Final Behavioral Testing E->F G Euthanasia and Tissue Collection F->G H LC-MS/MS Analysis of Plasmalogen Levels G->H I Data Analysis and Interpretation H->I

Caption: Experimental workflow for in vivo this compound studies.

q_node q_node a_node a_node Start Inconsistent Results? q1 Was this compound stored at -80°C? Start->q1 a1 Review storage logs. Re-run with new aliquot. q1->a1 No q2 Was the formulation prepared correctly? q1->q2 Yes a2 Check vehicle, concentration, and use of antioxidants. q2->a2 No q3 Are control group results as expected? q2->q3 Yes a3 If not, suspect systemic issue: animal health, assay drift. q3->a3 No q4 Is tissue-specific variability expected? q3->q4 Yes a4 Yes, refer to literature. Focus analysis on responsive tissues. q4->a4 Yes

Caption: Troubleshooting inconsistent this compound results.

References

Addressing variability in animal responses to PPI-1040 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PPI-1040 in animal models. Our goal is to help you address variability in animal responses and ensure the robustness of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, orally available plasmalogen precursor.[1] Its primary mechanism of action is to replenish deficient levels of plasmalogens, which are a class of essential phospholipids (B1166683) with a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[2] In animal models of Rhizomelic Chondrodysplasia Punctata (RCDP), a disease characterized by plasmalogen deficiency, this compound has been shown to increase plasmalogen levels in various tissues.[2][3] The molecule is designed with an intact vinyl-ether bond, which allows it to bypass the defective peroxisomal biosynthesis steps in RCDP.[3]

Q2: What is the difference between this compound and PPI-1011?

A2: this compound is a synthetic plasmalogen with a vinyl-ether bond, while PPI-1011 is an ether-based precursor.[2][3] Studies have shown that this compound is more effective at augmenting plasmalogen levels in vivo compared to an equivalent dose of PPI-1011.[2][3] This is likely because the vinyl-ether bond in this compound remains intact during digestion and absorption, leading to greater bioavailability.[3][4]

Q3: In which tissues has this compound been shown to increase plasmalogen levels?

A3: In a mouse model of RCDP (Pex7hypo/null mice), a 4-week treatment with this compound resulted in normalized plasmalogen levels in the plasma and variable increases in erythrocytes, liver, small intestine, skeletal muscle, and heart.[2][3] However, no significant augmentation was observed in the brain, lung, or kidney in that particular study.[2][3]

Q4: Has this compound received any regulatory designations?

A4: Yes, the U.S. Food and Drug Administration (FDA) has granted this compound Orphan Drug Designation for the treatment of Rhizomelic Chondrodysplasia Punctata (RCDP).[5][6]

Troubleshooting Guide

This guide addresses common issues that may lead to variability in animal responses to this compound treatment.

Issue 1: Inconsistent or lower-than-expected increases in tissue plasmalogen levels.

Potential Cause Troubleshooting Step
Formulation and Administration Ensure this compound is properly formulated. It has been formulated in Neobee M-5 with 0.1% thioglycerol.[3] Confirm accurate dosing and consistent oral administration technique. Ensure the compound is stored correctly; it has been noted to be stored at -80°C due to reduced stability.[3]
Animal Model Characteristics Genetic background, age, sex, and gut microbiome of the animal model can influence drug absorption and metabolism.[7] Record these variables meticulously. Consider using littermate controls to minimize genetic variability.
Diet The composition of the animal's diet can affect lipid absorption and metabolism. Ensure a consistent and defined diet is used across all experimental groups.
Tissue Collection and Processing Variability can be introduced during tissue harvesting and processing. Standardize tissue collection procedures, including time of day and post-mortem interval. Ensure consistent and appropriate sample storage to prevent lipid degradation.

Issue 2: High variability in behavioral outcomes (e.g., open field test).

Potential Cause Troubleshooting Step
Environmental Factors Animal behavior is highly sensitive to environmental conditions. Ensure consistent lighting, noise levels, and temperature in the housing and testing rooms. Acclimatize animals to the testing room before the experiment.
Handling Stress Excessive or inconsistent handling can induce stress and affect behavior. Handle all animals consistently and minimize stress before and during testing.
Time of Day Circadian rhythms can influence activity levels. Conduct behavioral testing at the same time each day for all animals.
Experimenter Bias Blinding the experimenter to the treatment groups can help to minimize unconscious bias during behavioral scoring.

Issue 3: Unexpected adverse effects or toxicity.

Potential Cause Troubleshooting Step
Dosing Errors Double-check dose calculations and the concentration of the dosing solution. In a 28-day study in plasmalogen-deficient mice, no overt toxicity was observed at 50 mg/kg daily.[8]
Vehicle Effects The vehicle used for formulation (e.g., Neobee M-5) could have unexpected effects. Include a vehicle-only control group to assess any effects of the vehicle itself.
Off-target Effects While this compound is designed for targeted plasmalogen replacement, off-target effects are always a possibility. Monitor animals closely for any clinical signs of toxicity. Consider performing basic clinical chemistry and hematology at the end of the study.
Animal Health Status Underlying health issues in the animals can make them more susceptible to adverse effects. Ensure all animals are healthy and free of pathogens before starting the experiment.

Data Presentation

Table 1: Tissue Plasmalogen Levels in Wild-type and Pex7hypo/null Mice Treated with Vehicle or this compound.

Data summarized from Fallatah W, et al. Dis Model Mech. 2020.[3]

TissueWild-type (Vehicle)Pex7hypo/null (Vehicle)Pex7hypo/null (this compound)
Liver100%~20%~60%
Skeletal Muscle100%~30%~50%
Small Intestine100%~40%~60%
Heart100%~50%~70%
Erythrocytes100%~25%~40%

Levels are presented as the mean percentage of wild-type levels.

Experimental Protocols

1. This compound Formulation and Oral Administration in Mice

  • Formulation: this compound is formulated in Neobee M-5 (Stepan Liquid Nutrition) with 0.1% thioglycerol at a concentration of 10 mg/ml.[3]

  • Storage: The formulation should be stored at -80°C due to reduced stability.[3]

  • Administration:

    • Thaw the formulated this compound on ice before use.

    • Administer the solution orally to mice using a gavage needle.

    • A typical daily dose used in studies with Pex7hypo/null mice was 50 mg/kg.[8]

    • The treatment duration in the key efficacy study was 28 days, with 20 daily doses administered.[8]

2. Open Field Test for Hyperactivity Assessment

  • Apparatus: A square open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-reflective material. The arena should be placed in a sound-attenuated room with controlled lighting.

  • Procedure:

    • Acclimatize the mice to the testing room for at least 30 minutes before the test.

    • Place a single mouse in the center of the open field arena.

    • Record the activity of the mouse for a defined period (e.g., 10-30 minutes) using an automated video-tracking system.

    • Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

    • Clean the arena thoroughly between each mouse with a 70% ethanol (B145695) solution to remove any olfactory cues.

Visualizations

PPI1040_Mechanism cluster_digestion Oral Administration & Absorption cluster_circulation Circulation & Distribution cluster_tissue Tissue Uptake & Plasmalogen Augmentation This compound (Oral) This compound (Oral) Intact Absorption Intact Absorption This compound (Oral)->Intact Absorption Digestion Circulating this compound Circulating this compound Intact Absorption->Circulating this compound Target Tissues Liver Skeletal Muscle Heart Small Intestine Erythrocytes Circulating this compound->Target Tissues Uptake Increased Plasmalogen Levels Increased Plasmalogen Levels Target Tissues->Increased Plasmalogen Levels Functional Improvement Functional Improvement Increased Plasmalogen Levels->Functional Improvement e.g., Normalized Hyperactivity

Caption: Proposed mechanism of action for orally administered this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Animal Model Selection Animal Model Selection Group Allocation Group Allocation Animal Model Selection->Group Allocation Acclimatization Acclimatization Group Allocation->Acclimatization Daily Oral Dosing Daily Oral Dosing Acclimatization->Daily Oral Dosing This compound Formulation This compound Formulation This compound Formulation->Daily Oral Dosing Regular Monitoring Regular Monitoring Daily Oral Dosing->Regular Monitoring Behavioral Testing Behavioral Testing Regular Monitoring->Behavioral Testing Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Biochemical Analysis Biochemical Analysis Tissue Collection->Biochemical Analysis Statistical Analysis Statistical Analysis Biochemical Analysis->Statistical Analysis Interpretation Interpretation Statistical Analysis->Interpretation

Caption: General experimental workflow for in vivo studies with this compound.

References

Technical Support Center: Enhancing the Bioavailability of Synthetic Plasmalogen Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving synthetic plasmalogen precursors.

Frequently Asked Questions (FAQs)

Q1: What are synthetic plasmalogen precursors and why are they used?

A1: Synthetic plasmalogen precursors are molecules designed to increase plasmalogen levels in the body.[1] They are used in research and as a potential therapeutic strategy, known as Plasmalogen Replacement Therapy (PRT), to address deficiencies associated with various diseases, including neurodegenerative and metabolic disorders.[1][2] These precursors are often designed to bypass compromised steps in the endogenous plasmalogen biosynthesis pathway, such as those occurring in the peroxisomes.[1][3]

Q2: What are the main challenges associated with the delivery of synthetic plasmalogen precursors?

A2: The primary challenges include chemical instability (particularly the oxidation of the vinyl-ether bond), low oral bioavailability, and difficulties in crossing biological barriers like the blood-brain barrier (BBB).[1]

Q3: What are the different types of synthetic plasmalogen precursors available?

A3: Several types of synthetic precursors have been developed. Common strategies include the use of alkylglycerols (AGs) and more complex synthetic analogs.[4] Alkylglycerols, such as 1-O-hexadecyl-sn-glycerol (HG), can enter the plasmalogen biosynthesis pathway in the endoplasmic reticulum.[4] Synthetic analogs like PPI-1011, PPI-1025, and PPI-1040 have been designed for more favorable pharmacokinetic properties.[4][5] For example, PPI-1011 is an alkyl-diacyl precursor with DHA at the sn-2 position.[6][7]

Q4: How can I measure the levels of plasmalogens in my experimental samples?

A4: The most common and accurate methods for analyzing and quantifying plasmalogen species are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10] LC-MS/MS is particularly powerful for identifying and quantifying individual plasmalogen species in complex biological mixtures.[8]

Q5: Which signaling pathways are known to be modulated by plasmalogens?

A5: Plasmalogens are known to influence several key signaling cascades. These include the MAPK/ERK, PI3K/AKT, and PKCδ pathways.[6] A lack of plasmalogens can impair the membrane recruitment and functioning of proteins like AKT.[11]

Troubleshooting Guides

Issue 1: Low or undetectable levels of the synthetic precursor in plasma after oral administration.

Possible Cause Troubleshooting Step
Rapid metabolism in the gut. Some precursors, like PPI-1011, are designed to have rapid release of certain groups (e.g., sn-3 lipoic acid) by gut lipases and may not be detectable in their intact form in plasma.[12][13] Instead of measuring the precursor itself, monitor the plasma for its metabolites and the target plasmalogen species.[12][13]
Poor absorption. The chemical structure of the precursor significantly impacts its absorption.[1] Consider using a different precursor with a modified structure, such as this compound, which has shown greater bioavailability than PPI-1011.[6] Encapsulation in hard gelatin capsules may aid in delivery.[12][13]
Degradation in the stomach. While the vinyl-ether bond is acid-labile, studies have shown that it can be largely preserved under conditions mimicking the mammalian stomach.[14] However, the exact pH can influence stability.[14] Consider enteric-coated formulations for highly sensitive precursors.

Issue 2: No significant increase in target tissue plasmalogen levels.

Possible Cause Troubleshooting Step
Inefficient crossing of biological barriers (e.g., Blood-Brain Barrier). Not all precursors or the resulting plasmalogens can efficiently cross the BBB.[15][16] However, studies with labeled PPI-1011 have shown that its metabolites can cross the blood-brain and blood-retina barriers.[6][7][12] It may be necessary to use precursors specifically designed to enhance CNS delivery or consider alternative administration routes for preclinical models.
Dose is too low. Perform a dose-response study to determine the optimal concentration of the precursor. For example, oral dosing of PPI-1011 in rabbits showed a dose-dependent increase in circulating DHA and DHA-containing plasmalogens.[12]
Incorrect timing of sample collection. The pharmacokinetics of precursor conversion and tissue incorporation vary. For PPI-1011, the release of DHA peaked at 6 hours, while increases in phospholipids (B1166683) peaked at 12 hours post-administration.[12][13] Conduct a time-course study to identify the optimal time point for measuring plasmalogen levels in the target tissue.
Homeostatic regulation. The cell has mechanisms to sense and regulate plasmalogen levels, which might limit the increase from precursor administration.[14] This can lead to the remodeling of plasmalogen species, where an increase in one type may be accompanied by a decrease in others.[14] Analyze a broad profile of plasmalogen species, not just the direct target.

Issue 3: High variability in experimental results.

Possible Cause Troubleshooting Step
Inconsistent precursor administration. Ensure precise and consistent dosing for all subjects. For oral gavage, ensure the formulation is homogenous. For capsule administration, confirm complete ingestion.
Dietary differences in animal models. The baseline diet of experimental animals can influence their lipid profiles. Use a standardized and controlled diet for all experimental groups to minimize variability.
Sample collection and processing artifacts. Plasmalogens are susceptible to oxidation.[1] Use antioxidants during sample collection and processing, and store samples appropriately at -80°C. Follow a standardized lipid extraction protocol for all samples.[17]

Quantitative Data Summary

Table 1: Bioavailability and Efficacy of Synthetic Plasmalogen Precursors

PrecursorAnimal ModelDoseKey FindingsReference
PPI-1011 Rabbit200 mg/kg (oral)Not detected in plasma; increased circulating DHA-containing PlsEtn and PtdEtn. Metabolites crossed the blood-brain and blood-retina barriers.[6][12][13]
PPI-1011 Primate (MPTP model)50 mg/kgReduced L-dopa-induced dyskinesia.[7]
This compound Mouse (Pex7hypo/null)50 mg/kg (oral, 20 days)Normalized plasma levels of multiple 16:0 vinyl-ether plasmalogen species to near wild-type levels.[5]
DHA-AAG Human (cognitively impaired)900-3600 mg/day (oral, 4 months)Dose-dependent increase in serum DHA-plasmalogen levels. Improved oxidative stress biomarkers.[18][19]
Alkylglycerol (1-O-octadecyl-rac-glycerol) Mouse (Pex7 KO)2% in dietRestored plasmalogen levels to physiologic levels in systemic tissues.[20]

Experimental Protocols

Protocol 1: Assessment of Oral Bioavailability of a Synthetic Plasmalogen Precursor in a Rabbit Model

This protocol is adapted from studies on PPI-1011.[12][13]

  • Animal Model: Female New Zealand white rabbits (1.8-2.5 kg).

  • Acclimation: Acclimate animals for at least one week prior to the experiment.

  • Precursor Administration:

    • Prepare the synthetic precursor (e.g., PPI-1011) in hard gelatin capsules at the desired dose (e.g., 200 mg/kg).

    • Administer the capsule orally.

  • Blood Sampling:

    • Collect blood samples from the marginal ear vein at baseline (pre-dose) and at specified time points post-administration (e.g., 0, 1, 3, 6, 12, 24, 48 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Lipid Extraction:

    • Perform a lipid extraction from the plasma samples using a modified Folch or Bligh-Dyer method.

  • LC-MS/MS Analysis:

    • Analyze the lipid extracts using a validated LC-MS/MS method to quantify the levels of the precursor (if stable), its metabolites, and the target ethanolamine (B43304) plasmalogens (PlsEtn) and phosphatidylethanolamines (PtdEtn).

  • Data Analysis:

    • Plot the plasma concentrations of the analytes over time to determine the pharmacokinetic profile.

    • Normalize the data to a stable, endogenous lipid species if necessary.[12]

Protocol 2: Analysis of Tissue Plasmalogen Levels Following Precursor Administration

  • Animal Model and Dosing:

    • Use an appropriate animal model (e.g., mouse, rat) and administer the synthetic plasmalogen precursor for a specified duration (e.g., daily oral gavage for 2-4 weeks).[5][20] Include a vehicle-treated control group.

  • Tissue Collection:

    • At the end of the treatment period, euthanize the animals according to approved protocols.

    • Rapidly dissect the tissues of interest (e.g., brain, liver, heart, plasma).

    • Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.

  • Tissue Homogenization:

    • Homogenize the frozen tissue samples in a suitable buffer on ice.

  • Lipid Extraction:

    • Perform a total lipid extraction from the tissue homogenates. A common method is the Bligh and Dyer extraction using a chloroform:methanol:water solvent system.

  • Plasmalogen Analysis by LC-MS/MS:

    • Separate the lipid classes using an appropriate liquid chromatography method (e.g., HILIC).[17]

    • Use a high-resolution mass spectrometer to identify and quantify the different plasmalogen species based on their mass-to-charge ratio and fragmentation patterns.[17]

    • Include internal standards for accurate quantification.

  • Data Analysis:

    • Compare the levels of specific plasmalogen species between the treatment and control groups.

    • Express data as concentration per milligram of tissue or protein.

Visualizations

Plasmalogen_Biosynthesis_and_Precursor_Bypass cluster_Peroxisome Peroxisome cluster_ER Endoplasmic Reticulum (ER) DHAP DHAP Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP 1-Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Alkyl_G3P 1-Alkyl-G3P Alkyl_DHAP->Alkyl_G3P Alkyl_PA 1-Alkyl-2-Acyl-PA Alkyl_G3P->Alkyl_PA Alkyl_DAG 1-Alkyl-2-Acyl-Glycerol Alkyl_PA->Alkyl_DAG Alkyl_PE 1-Alkyl-2-Acyl-PE Alkyl_DAG->Alkyl_PE Plasmalogen Plasmalogen (PE) Alkyl_PE->Plasmalogen PEDS1 Alkylglycerol Synthetic Alkylglycerol (e.g., HG) Alkyl_G3P_bypass 1-Alkyl-G3P Alkylglycerol->Alkyl_G3P_bypass Bypass Peroxisome Alkyl_G3P_bypass->Alkyl_PA

Caption: Plasmalogen biosynthesis pathway and the peroxisomal bypass.

Signaling_Pathways Plasmalogens Plasmalogens Membrane Membrane Fluidity & Lipid Rafts Plasmalogens->Membrane Modulates PKC PKCδ Plasmalogens->PKC Modulates PI3K PI3K Membrane->PI3K Facilitates Recruitment RAF RAF Membrane->RAF Influences Activation AKT AKT PI3K->AKT Activates Cell_Survival Cell Survival & Growth AKT->Cell_Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Downstream Downstream Targets PKC->Downstream

Caption: Key signaling pathways influenced by plasmalogens.

Experimental_Workflow Start Start: Animal Model Selection Dosing Precursor Administration (Oral, IP, etc.) Start->Dosing Time_Course Time-Course Sampling (Blood, Tissues) Dosing->Time_Course Extraction Total Lipid Extraction Time_Course->Extraction Analysis LC-MS/MS Analysis of Plasmalogens Extraction->Analysis Data Data Analysis: Pharmacokinetics & Tissue Levels Analysis->Data End End: Bioavailability Assessment Data->End

Caption: Bioavailability assessment workflow for plasmalogen precursors.

References

Avoiding common pitfalls in plasmalogen replacement therapy studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Plasmalogen Replacement Therapy Studies

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to avoid common pitfalls in plasmalogen replacement therapy (PRT) experiments.

Section 1: Precursor Selection and Formulation

Q1: We are seeing low efficacy with our plasmalogen precursor. What are the most critical factors to consider when selecting a precursor?

A: The choice of precursor is fundamental to the success of a PRT study and efficacy issues often trace back to this selection. Key factors include the precursor's chemical stability, its ability to bypass metabolic defects, and its bioavailability.

  • Stability: The vinyl-ether bond in mature plasmalogens is highly susceptible to oxidation and acid-catalyzed degradation, which can reduce its bioavailability if administered directly.[1][2] Precursors with a more stable ether bond, such as 1-O-alkylglycerols (AGs), are often preferred as they are more resistant to degradation in the gastrointestinal tract.[2][3]

  • Bypassing Metabolic Defects: In many plasmalogen-deficient conditions, such as Alzheimer's disease or certain genetic disorders, the initial biosynthetic steps in the peroxisome are impaired.[2][4] Therefore, selecting a precursor like an alkylglycerol that can enter the synthesis pathway downstream of the peroxisomal steps—at the endoplasmic reticulum—is crucial for effective plasmalogen restoration.[2][5]

  • Bioavailability and Absorption: While direct dietary intervention with plasmalogen-rich foods is impractical due to low bioavailability and the immense quantities required, purified precursors offer a more viable path.[6] Alkylglycerols (AGs) are readily absorbed by the intestine without cleavage of the ether bond, unlike purified plasmalogens which can be extensively broken down.[3][7] Synthetic precursors like PPI-1011 and PPI-1040 have been designed for enhanced bioavailability and the ability to cross the blood-brain barrier.[3][8]

G

Q2: What are the differences between common plasmalogen precursors used in research?

A: Several classes of precursors are used, each with distinct characteristics. The main categories are natural alkylglycerols (AGs) and synthetic analogs. The choice depends on the specific goals of the study, such as targeting the central nervous system or maximizing bioavailability.

Precursor ClassExamplesKey CharacteristicsCommon ApplicationsCitations
Alkylglycerols (AGs) 1-O-hexadecyl-sn-glycerol (HG)1-O-octadecyl-sn-glycerol (OG)Bypass peroxisomal synthesis steps. More stable to acid/oxidation than mature plasmalogens. Complete intestinal absorption.General restoration of plasmalogen levels, particularly in models of peroxisomal disorders.[2][3][7]
Synthetic Precursors PPI-1011 (contains DHA)PPI-1025 (contains oleic acid)Designed for oral bioavailability and stability. Metabolites can cross the blood-brain and blood-retina barriers.Neurodegenerative disease models (e.g., Parkinson's, Alzheimer's) where CNS delivery and specific fatty acid composition are important.[3][8][9]
Synthetic Analogs This compoundA plasmenylethanolamine (PE-Pls) analog with a modified headgroup. Reported to have greater bioavailability and remain more intact during digestion and circulation compared to PPI-1011.Studies requiring high-efficiency plasmalogen restoration.[1][3]
Purified Natural Pls Scallop-derived PlsSea squirt-derived PlsContain mature plasmalogens, but are subject to breakdown in the GI tract. Often enriched in ethanolamine (B43304) plasmalogens (PE-Pls).Human clinical trials for cognitive impairment, though bioavailability can be a challenge.[3][10]

Section 2: Dosing and Administration

Q3: We are unsure of the correct dosage for our animal model. How can we establish an effective dosing regimen?

A: Establishing an effective dose requires careful consideration of the precursor's pharmacokinetics and the study's objectives. There is no one-size-fits-all dose.

  • Dose-Response Studies: It is critical to perform a preliminary dose-response study. For example, studies with the synthetic precursor PPI-1011 in rabbits showed a dose-dependent increase in circulating plasmalogen levels.[1] A typical starting point in rodent models for novel precursors can range from 10 mg/kg to 200 mg/kg, with some studies using much higher doses for alkylglycerols.[2][11]

  • Pharmacokinetics: Understanding the time to peak concentration (Tmax) and half-life (t1/2) is essential. A study on PPI-1011 in rats found peak levels between 6 and 12 hours and a long half-life of 40 hours, suggesting that repeated daily dosing leads to accumulation.[9] After 15 days of consecutive dosing, tissue uptake was significantly higher than after a single dose.[9]

  • Tissue Accumulation: Consider the target tissue. Some precursors may accumulate in adipose tissue, which could act as a reservoir for later plasmalogen biosynthesis.[9] Definitive confirmation of uptake into the target organ (e.g., the brain) is necessary to ensure the precursor reaches its site of action.[9][12]

Section 3: Analytical and Bioanalytical Issues

Q4: Our plasmalogen measurements are highly variable between samples. What are the common analytical pitfalls we need to avoid?

A: Accurate quantification of plasmalogens is challenging and prone to error, with variability often introduced during sample handling and analysis.[13] The vinyl-ether bond is sensitive, and inconsistent measurements can invalidate results.

Key Pitfalls:

  • Improper Sample Handling: Plasmalogens are susceptible to oxidation. Exposure to air, light, and elevated temperatures during collection and storage can lead to degradation. Samples should be processed quickly, stored at -80°C, and subjected to minimal freeze-thaw cycles.

  • Inadequate Extraction: Using a robust lipid extraction method, such as a modified Folch or Bligh-Dyer procedure, is critical for quantitative recovery from biological matrices like plasma, red blood cells, or tissue homogenates.[14]

  • Outdated Analytical Methods: Older methods like gas chromatography (GC-MS) after acid derivatization can quantify total plasmalogens but may not distinguish between individual molecular species and can be distorted by free fatty aldehydes.[15]

  • Lack of Specificity: Modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[16] It allows for the specific and sensitive quantification of hundreds of individual plasmalogen species, which is crucial as different species may have different biological roles.[13][17]

G

Q5: Can you provide a standard protocol for plasmalogen quantification?

A: Below is a generalized protocol for the quantification of ethanolamine plasmalogen (PlsEtn) species from plasma using LC-MS/MS, based on common methodologies.[13][14][16]

Experimental Protocol: LC-MS/MS Quantification of Plasmalogens

  • Materials & Reagents:

    • Plasma samples collected with EDTA and stored at -80°C.

    • Internal Standards: A suite of stable isotope-labeled plasmalogen standards (e.g., PE(P-18:0/18:1-d9)) from a commercial supplier.

    • Solvents: LC-MS grade methanol, chloroform, isopropanol, acetonitrile, and water.

    • Reagents: Formic acid, ammonium (B1175870) formate.

  • Lipid Extraction (Modified Folch Method):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a glass tube, add the internal standard mixture.

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes.

    • Add 500 µL of water to induce phase separation. Vortex for 1 minute and centrifuge (e.g., 2000 x g for 10 min) to separate layers.

    • Carefully collect the lower organic layer containing the lipids using a glass pipette.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid film in 100 µL of a suitable solvent (e.g., 95:5 acetonitrile:water) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., BEH Amide) for separation of phospholipid classes.[13]

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Water with 10 mM ammonium formate.

    • Gradient: Run a gradient from high organic to increasing aqueous content to elute phospholipids.

    • Mass Spectrometry: Operate a tandem quadrupole mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Detection: Use Selective Reaction Monitoring (SRM) to detect specific precursor-to-product ion transitions for each targeted plasmalogen species and its corresponding internal standard. This provides high selectivity and sensitivity.[13][16]

  • Quantification:

    • Generate a calibration curve using authentic reference standards if absolute quantification is desired.

    • For relative quantification, calculate the peak area ratio of the endogenous plasmalogen species to its corresponding stable isotope-labeled internal standard.

    • Normalize the results to the initial plasma volume.

Section 4: Data Interpretation and Functional Outcomes

Q6: We successfully increased total plasmalogen levels, but we don't observe any functional improvement in our disease model. What could be the reason?

A: This is a critical issue in PRT studies and highlights the complexity of plasmalogen biology. An increase in total levels does not automatically translate to a functional benefit.

  • Specificity of Plasmalogen Species: Not all plasmalogens are the same. A precursor might predominantly increase one type of plasmalogen (e.g., those with an 18:0 alkyl chain) while the functional deficit is caused by a lack of a different species (e.g., one containing DHA at the sn-2 position).[3][12] It is crucial to measure the changes in a wide array of individual molecular species, not just the total plasmalogen pool.[13]

  • Headgroup Matters: The two main classes of plasmalogens, ethanolamine plasmalogens (PE-Pls) and choline (B1196258) plasmalogens (PC-Pls), are enriched in different tissues and have different functions. PE-Pls are abundant in the brain, while PC-Pls are enriched in the heart.[3] Most therapies focus on increasing PE-Pls; if the pathology is related to PC-Pls deficiency, the therapy may be ineffective.[3][17]

  • Functional Readouts: Plasmalogens have multiple functions, including serving as antioxidants, modulating membrane fluidity, and participating in cell signaling.[6][7][18] A lack of functional improvement could mean the primary pathological mechanism in your model is not directly addressed by the roles of the restored plasmalogens. For instance, if the key issue is oxidative stress, it's important to measure markers of lipid peroxidation (e.g., malondialdehyde) to see if the restored plasmalogens are having the desired antioxidant effect.[11]

G Pls Plasmalogens antioxidant antioxidant Pls->antioxidant Vinyl-ether bond sacrificially oxidized membrane membrane Pls->membrane Unique structure influences packing signaling signaling Pls->signaling Releases signaling molecules (e.g., DHA)

Q7: Is it possible that the precursor itself, and not the restored plasmalogen, is causing the observed effects?

A: Yes, this is a potential confounding factor. Some synthetic precursors are complex molecules that release other bioactive components upon metabolism. For example, PPI-1011 contains docosahexaenoic acid (DHA) and lipoic acid.[8] Both DHA and lipoic acid have their own well-documented biological activities. Therefore, it is essential to include appropriate control groups in your experimental design.

  • Control Groups: To dissect the effects, consider control groups treated with the individual components of the precursor (e.g., DHA alone) if possible.

References

Methods to prevent oxidation of PPI-1040 during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PPI-1040

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. Given its chemical nature as a synthetic plasmalogen precursor, this compound has specific vulnerabilities, particularly to oxidation and hydrolysis, which can impact experimental outcomes.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a synthetic vinyl-ether plasmalogen, a precursor to plasmalogens, which are critical glycerophospholipids in cellular membranes.[2][3][4] Its structure contains a vinyl-ether bond and a polyunsaturated fatty acid chain, making it susceptible to degradation via oxidation and acid-catalyzed hydrolysis.[1] Maintaining its chemical integrity is crucial for obtaining accurate and reproducible experimental results.

Q2: What are the primary causes of this compound oxidation?

A2: The primary factors leading to the oxidation of this compound include:

  • Exposure to Atmospheric Oxygen: The vinyl-ether linkage and the docosahexaenoic acid (DHA) chain are highly susceptible to reacting with molecular oxygen.

  • Presence of Metal Ions: Trace amounts of metal ions can catalyze oxidative degradation.[5]

  • Light Exposure (Photolysis): UV and visible light can provide the energy to initiate oxidative chain reactions.[6]

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation, including oxidation.

Q3: How can I detect oxidation in my this compound sample?

A3: Oxidation can be detected through several methods:

  • Visual Inspection: While not definitive, a change in the color or clarity of a this compound solution may indicate degradation.

  • Chromatographic Analysis (HPLC/LC-MS): The most reliable method is to use a stability-indicating chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the main this compound peak suggests the formation of degradation products.

  • Peroxide Value Testing: Specific assays can quantify the presence of peroxides, which are primary products of lipid oxidation.

Q4: What are the best practices for handling this compound solutions to minimize oxidation?

A4: To minimize oxidation when working with this compound solutions:

  • Use Degassed Solvents: Prior to dissolving this compound, degas your solvent by sparging with an inert gas (e.g., argon or nitrogen) or using freeze-pump-thaw cycles to remove dissolved oxygen.[7]

  • Work Under an Inert Atmosphere: Whenever possible, handle solutions in a glovebox or by using Schlenk line techniques to maintain an inert atmosphere.[8]

  • Use Antioxidants: For some applications, adding a compatible antioxidant can be beneficial. Research indicates this compound has been formulated with 0.1% thioglycerol.[1]

  • Minimize Headspace: When storing solutions, use vials that are appropriately sized to minimize the amount of air in the headspace.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis. Oxidation or hydrolysis.1. Prepare a fresh sample using degassed solvents and an inert atmosphere. 2. Re-analyze the sample alongside a freshly prepared standard. 3. If the issue persists, perform a forced degradation study (see Protocol 2) to identify potential degradants.
Solid this compound appears discolored or clumpy. Long-term exposure to air, moisture, or light during storage.1. Do not use the material if its physical appearance has changed. 2. Review storage conditions; ensure the container is sealed tightly and protected from light. 3. For future use, aliquot the solid compound into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk material.
Inconsistent results between experiments. Sample degradation due to inconsistent handling.1. Standardize the entire handling workflow, from sample weighing to final analysis (see Diagram 1). 2. Ensure all users follow the same protocol for preparing and handling this compound solutions. 3. Always use freshly prepared solutions for critical experiments.

Data Presentation: Storage & Handling Recommendations

Table 1: Recommended Storage Conditions for this compound

Form Temperature Atmosphere Light Condition Duration
Solid-80°C[1]Sealed under Argon or NitrogenProtect from light (e.g., amber vial)Long-term (months to years)
Solid-20°C[9]Sealed under Argon or NitrogenProtect from lightLong-term (months to years)[9]
Solution in Organic Solvent-80°CInert Gas HeadspaceProtect from lightShort-term (days to weeks)

Table 2: Illustrative Purity of this compound Solution (in degassed methanol) after 24 hours

Handling Condition Purity by HPLC (%) Observations
Stored at 4°C, exposed to air, clear vial92.5%Significant new impurity peaks observed.
Stored at 4°C, N₂ headspace, amber vial98.8%Minor degradation detected.
Stored at -20°C, N₂ headspace, amber vial99.5%High purity maintained.
Stored at -80°C, N₂ headspace, amber vial>99.8%Optimal condition for solution storage.
Note: This data is for illustrative purposes to highlight the impact of proper handling and storage.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment of this compound

This protocol provides a general framework for assessing the purity of this compound and detecting oxidative degradants.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase:

  • Gradient Elution:

    • 0-2 min: 70% B

    • 2-15 min: Ramp to 95% B

    • 15-20 min: Hold at 95% B

    • 20-22 min: Return to 70% B

    • 22-25 min: Re-equilibration at 70% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 280 nm

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in degassed acetonitrile or methanol (B129727) to a final concentration of 1 mg/mL.

    • Further dilute with the initial mobile phase composition to 50 µg/mL.

    • Filter through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Forced Oxidation Study for this compound

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating methods.[10][11][12]

  • Objective: To intentionally degrade this compound under oxidative stress to identify potential degradation products.

  • Materials:

    • This compound solution (1 mg/mL in acetonitrile/water 1:1).

    • 3% Hydrogen Peroxide (H₂O₂).

    • AIBN (Azobisisobutyronitrile) as a radical initiator.

  • Procedure:

    • Oxidative Stress (H₂O₂):

      • To 1 mL of this compound solution, add 100 µL of 3% H₂O₂.

      • Incubate at room temperature, protected from light, for 2, 8, and 24 hours.

      • At each time point, take an aliquot and quench the reaction by adding a small amount of sodium bisulfite solution.

    • Radical-Induced Oxidation (AIBN):

      • Prepare a 1 mg/mL solution of this compound in a solvent like chlorobenzene.

      • Add AIBN to a final concentration of 0.1 M.

      • Heat at 60°C for 4 hours.

  • Analysis: Analyze the stressed samples by HPLC-UV (Protocol 1) and LC-MS to identify and characterize the resulting degradation products. A target degradation of 10-20% is typically desired.[13]

Visual Guides & Workflows

G cluster_prep Preparation cluster_handling Handling & Use cluster_storage Storage a Weigh Solid this compound (in inert atmosphere if possible) b Select Appropriate Degassed Solvent a->b c Dissolve to Create Stock Solution b->c d Make Dilutions for Experiment c->d Freshly Prepared f Store Stock Solution at -80°C c->f For Later Use e Perform Experiment Promptly d->e g Use Amber Vials with Inert Gas Headspace f->g

Diagram 1: Recommended workflow for handling this compound to minimize degradation.

G rect_node rect_node start Suspected Oxidation (e.g., bad HPLC profile) q1 Was the solvent degassed? start->q1 q2 Was the solution handled under N₂/Ar? q1->q2 Yes a1 Action: Repeat experiment using degassed solvents. q1->a1 No q3 Was the solution freshly prepared? q2->q3 Yes a2 Action: Use inert atmosphere techniques. q2->a2 No q4 Is the solid material old or improperly stored? q3->q4 Yes a3 Action: Always use freshly prepared solutions. q3->a3 No a4 Action: Use a new, properly stored aliquot of solid this compound. q4->a4 Yes end_node Problem Likely Resolved q4->end_node No a1->end_node a2->end_node a3->end_node a4->end_node

Diagram 2: Troubleshooting flowchart for investigating suspected this compound oxidation.

G cluster_initiators Initiators cluster_pathway Oxidation Pathway O2 Oxygen (O₂) Radical Lipid Radical (R•) O2->Radical Initiation Light Light (hv) Light->Radical Initiation Metal Metal Ions (Mⁿ⁺) Metal->Radical Initiation PPI This compound (R-H) PPI->Radical Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O₂ Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + R-H Degradants Secondary Oxidative Products Hydroperoxide->Degradants Decomposition

Diagram 3: Conceptual pathway for the free-radical oxidation of lipids like this compound.

References

Dealing with matrix effects in mass spectrometry of PPI-1040

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing matrix effects in the mass spectrometry of PPI-1040.

Troubleshooting Guides

This section addresses common issues encountered during the quantitative analysis of this compound in biological matrices.

Guide 1: Poor Peak Shape and Inconsistent Retention Time

  • Problem: You observe tailing, fronting, or splitting of the this compound peak, and/or the retention time is shifting between injections.

  • Potential Causes & Solutions:

    • Column Overload: The concentration of this compound or co-eluting matrix components is too high.

      • Solution: Dilute the sample extract and re-inject.

    • Inappropriate Mobile Phase: The pH or organic composition of the mobile phase is not optimal for this compound, which is a glycerophospholipid analog.

      • Solution: Adjust the mobile phase pH. Incorporate a small percentage of a stronger organic solvent like isopropanol.

    • Column Contamination: Buildup of phospholipids (B1166683) and other matrix components on the analytical column.

      • Solution: Implement a robust column washing protocol between samples. If the problem persists, use a guard column or replace the analytical column.

Guide 2: Low Signal Intensity and Poor Sensitivity

  • Problem: The signal-to-noise ratio for this compound is low, making accurate quantification difficult, especially at lower concentrations.

  • Potential Causes & Solutions:

    • Ion Suppression: Co-eluting matrix components, particularly endogenous phospholipids, are suppressing the ionization of this compound in the mass spectrometer source.[1]

      • Solution 1: Enhance Sample Preparation: Improve the removal of interfering phospholipids through more rigorous extraction techniques. (See Experimental Protocols section).

      • Solution 2: Optimize Chromatography: Modify the LC gradient to achieve better separation between this compound and the region where phospholipids typically elute.

    • Suboptimal Mass Spectrometer Settings: The ionization and fragmentation parameters are not optimized for this compound.

      • Solution: Perform a detailed tuning of the mass spectrometer using a pure standard of this compound to optimize parameters such as spray voltage, gas flows, and collision energy.

Guide 3: High Variability in Quantitative Results

  • Problem: You are observing poor precision and accuracy in your quality control (QC) samples and replicates.

  • Potential Causes & Solutions:

    • Inconsistent Matrix Effects: The degree of ion suppression or enhancement is varying between different samples or matrix lots.[2]

      • Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience the same matrix effects, providing the most reliable correction.

      • Solution 2: Matrix-Matched Calibrants: If a SIL-IS is unavailable, prepare calibration standards in the same blank biological matrix as your samples to compensate for consistent matrix effects.[3]

    • Inefficient or Variable Sample Recovery: The sample preparation method is not consistently extracting this compound from the matrix.

      • Solution: Validate your extraction method to ensure high and reproducible recovery. (See Experimental Protocols section for evaluating recovery).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A: Matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[4] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the measured signal, resulting in inaccurate and imprecise quantification.[5][6] For this compound, a synthetic plasmalogen, the primary concern in biological matrices like plasma or tissue homogenates is ion suppression caused by high concentrations of endogenous phospholipids, which have similar chemical properties and can interfere with the ionization process.[1]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: The most common method is the post-extraction addition experiment. This involves comparing the response of this compound in a pure solution to its response when spiked into an extracted blank matrix. A significant difference in signal intensity indicates the presence of matrix effects. A qualitative assessment can also be performed using post-column infusion, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.

Q3: What is the best sample preparation technique to minimize matrix effects for this compound?

A: While protein precipitation (PPT) is a simple method, it is often insufficient for removing phospholipids that interfere with this compound analysis. More effective techniques include:

  • Liquid-Liquid Extraction (LLE): This technique partitions this compound into an organic solvent, leaving many interfering substances behind.

  • Solid-Phase Extraction (SPE): SPE is a highly selective method that can effectively separate this compound from matrix components.[7] Specialized SPE cartridges designed for phospholipid removal are also available.

Q4: Can I just dilute my sample to reduce matrix effects?

A: Sample dilution can be an effective strategy to reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[8] However, this approach may not be suitable if the concentration of this compound in the sample is already low, as dilution could bring the analyte concentration below the limit of quantification of the instrument.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary?

A: The use of a SIL-IS is highly recommended and is considered the gold standard for compensating for matrix effects.[3][9] A SIL-IS has the same chemical properties as this compound and will be affected by matrix components in the same way. By using the ratio of the analyte signal to the SIL-IS signal for quantification, variability due to matrix effects and sample processing can be effectively normalized.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Sample Preparation TechniqueMatrix Effect (%)Recovery (%)Process Efficiency (%)
Protein Precipitation (PPT)45 (Suppression)9241
Liquid-Liquid Extraction (LLE)88 (Slight Suppression)8575
Solid-Phase Extraction (SPE)95 (Minimal Effect)9086

Data are exemplary and for illustrative purposes.

Table 2: Effect of a Stable Isotope-Labeled Internal Standard (SIL-IS) on Precision and Accuracy

MethodQC Low (CV%)QC Mid (CV%)QC High (CV%)Accuracy (% Bias)
Without SIL-IS22.518.315.1-25.8 to +19.7
With SIL-IS4.83.12.5-5.2 to +3.8

Data are exemplary and for illustrative purposes.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency

This protocol uses the post-extraction addition method to quantify the impact of the matrix on the analysis of this compound.

Materials:

  • This compound standard solution

  • Blank biological matrix (e.g., plasma, tissue homogenate)

  • Extraction solvents and apparatus for your chosen sample preparation method

  • LC-MS/MS system

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the final reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank matrix samples using your established procedure. Spike this compound into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound into the blank matrix at the same concentrations before performing the extraction procedure.

  • LC-MS/MS Analysis: Analyze all three sets of samples under the same conditions.

  • Calculations:

    • Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (ME * RE) / 100

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general procedure for extracting this compound from plasma using a mixed-mode SPE cartridge.

Materials:

  • Mixed-mode SPE cartridges (e.g., C18 with ion exchange)

  • Plasma sample

  • Internal standard solution (if available)

  • Methanol (B129727), Acetonitrile, Water (LC-MS grade)

  • Formic acid

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add the internal standard and 600 µL of 4% phosphoric acid in water. Vortex to mix.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1% formic acid in water.

    • Wash 2: 1 mL of 50:50 methanol:water.

  • Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Troubleshooting Actions Poor Peak Shape Poor Peak Shape Check System Suitability Check System Suitability Poor Peak Shape->Check System Suitability Low Signal Low Signal Post-Extraction Addition Post-Extraction Addition Low Signal->Post-Extraction Addition High Variability High Variability Review Sample Prep Review Sample Prep High Variability->Review Sample Prep Optimize Chromatography Optimize Chromatography Check System Suitability->Optimize Chromatography Enhance Sample Cleanup Enhance Sample Cleanup Review Sample Prep->Enhance Sample Cleanup Post-Extraction Addition->Enhance Sample Cleanup Use SIL-IS Use SIL-IS Optimize Chromatography->Use SIL-IS Enhance Sample Cleanup->Use SIL-IS

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

Biological Sample (Plasma, Tissue) Biological Sample (Plasma, Tissue) Sample Pre-treatment Sample Pre-treatment Biological Sample (Plasma, Tissue)->Sample Pre-treatment Add SIL-IS Protein Precipitation (PPT) Protein Precipitation (PPT) Sample Pre-treatment->Protein Precipitation (PPT) Acetonitrile Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Sample Pre-treatment->Solid-Phase Extraction (SPE) Load on Cartridge Supernatant Supernatant Protein Precipitation (PPT)->Supernatant Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Supernatant->LC-MS/MS Analysis High Matrix Wash Interferences Wash Interferences Solid-Phase Extraction (SPE)->Wash Interferences Elute this compound Elute this compound Wash Interferences->Elute this compound Dry & Reconstitute Dry & Reconstitute Elute this compound->Dry & Reconstitute Dry & Reconstitute->LC-MS/MS Analysis Low Matrix

Caption: Comparison of sample preparation workflows for this compound.

References

How to optimize tissue homogenization for plasmalogen extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize tissue homogenization for plasmalogen extraction.

Frequently Asked Questions (FAQs)

Q1: What are plasmalogens and why is their extraction challenging?

Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[1][2] This bond is susceptible to cleavage under acidic conditions, which poses a significant challenge during extraction and analysis.[3] Their accurate identification and quantification are crucial for understanding their roles in various physiological and pathological processes, including neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4][5]

Q2: Which homogenization method is best for my tissue type?

The optimal homogenization method depends on the tissue's properties. Soft tissues like the brain and liver require gentle but thorough disruption, while hard tissues such as muscle and bone need more vigorous homogenization.[6][7]

Q3: What are the most common solvent systems for plasmalogen extraction?

The most widely used solvent systems are based on chloroform (B151607) and methanol (B129727) mixtures, such as the Folch and Bligh & Dyer methods.[8][9][10] These methods efficiently extract a broad range of lipids, including plasmalogens. However, alternative "greener" solvents like methyl-tert-butyl ether (MTBE) are gaining popularity due to reduced toxicity.[9][11][12]

Q4: How can I prevent plasmalogen degradation during sample preparation?

To minimize degradation, it is critical to work quickly and keep samples cold.[6] Tissues should be fresh or rapidly frozen in liquid nitrogen immediately after collection and stored at -80°C.[6][7] Avoiding acidic conditions is also crucial to protect the acid-labile vinyl-ether bond of plasmalogens.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during tissue homogenization and plasmalogen extraction.

Issue 1: Low Plasmalogen Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Incomplete Tissue Homogenization Ensure the chosen homogenization method is appropriate for the tissue type. Visually inspect for any remaining tissue fragments.For soft tissues, consider rotor-stator homogenizers. For hard tissues, cryogenic grinding or bead mills are more effective.[6][13] Increase homogenization time or intensity if necessary.
Suboptimal Solvent Extraction The solvent-to-tissue ratio may be incorrect, or the solvent system may not be optimal for plasmalogen extraction.Adhere to established protocols like the Folch method (chloroform:methanol, 2:1 v/v).[8][9] Ensure sufficient solvent volume to create a single-phase system during homogenization.[8]
Plasmalogen Degradation The vinyl-ether bond is acid-labile. Exposure to acidic conditions, even briefly, can lead to significant loss.[3] Repeated freeze-thaw cycles can also degrade plasmalogens.[14][15]Maintain a neutral or slightly basic pH throughout the extraction process. Avoid repeated freezing and thawing of tissue samples and extracts.[14][15]
Phase Separation Issues Incorrect solvent ratios or the presence of excess water can lead to poor phase separation and loss of lipids into the aqueous phase.After the initial extraction, add the correct amount of water or saline to induce clear phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3 for the Folch method.[8]
Issue 2: Poor Reproducibility of Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Inconsistent Homogenization Manual homogenization methods can introduce variability between samples.Utilize automated homogenizers like bead mills or rotor-stator systems with pre-set programs for consistent processing.[16][17]
Variable Sample Handling Differences in the time between tissue collection, freezing, and extraction can affect lipid profiles.Standardize all sample handling procedures. Process all samples in a consistent and timely manner.[6]
Instrumental Variability Fluctuations in instrument performance (e.g., mass spectrometer) can lead to inconsistent data.Regularly calibrate and maintain analytical instruments. Use internal standards to normalize for variations in instrument response.

Experimental Protocols

Protocol 1: Tissue Homogenization and Lipid Extraction using a Rotor-Stator Homogenizer (Folch Method)

This protocol is suitable for soft tissues like the brain or liver.

Materials:

  • Fresh or frozen tissue sample

  • Rotor-stator homogenizer

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Ice bucket

Procedure:

  • Weigh approximately 100 mg of frozen tissue and place it in a glass centrifuge tube on ice.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

  • Immediately homogenize the tissue using a rotor-stator homogenizer for 30-60 seconds, or until no visible tissue particles remain. Keep the sample on ice to prevent heating.

  • Agitate the homogenate on a shaker at room temperature for 20 minutes.

  • Add 0.4 mL of 0.9% NaCl solution to the tube to induce phase separation.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipids in an appropriate solvent for downstream analysis.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_homogenization Homogenization cluster_extraction Lipid Extraction (Folch) cluster_analysis Downstream Analysis tissue_collection Tissue Collection snap_freezing Snap Freezing in Liquid N2 tissue_collection->snap_freezing storage Storage at -80°C snap_freezing->storage weigh_tissue Weigh Frozen Tissue storage->weigh_tissue add_solvent Add Chloroform:Methanol (2:1) weigh_tissue->add_solvent homogenize Homogenize (Rotor-Stator) add_solvent->homogenize agitate Agitate for 20 min homogenize->agitate add_nacl Add 0.9% NaCl agitate->add_nacl vortex Vortex add_nacl->vortex centrifuge Centrifuge (2,000 x g) vortex->centrifuge collect_phase Collect Lower Organic Phase centrifuge->collect_phase dry_extract Dry Under Nitrogen collect_phase->dry_extract resuspend Resuspend in Solvent dry_extract->resuspend lc_ms LC-MS/MS Analysis resuspend->lc_ms

Caption: Workflow for plasmalogen extraction from tissue.

troubleshooting_logic start Low Plasmalogen Yield cause1 Incomplete Homogenization? start->cause1 cause2 Suboptimal Extraction? start->cause2 cause3 Degradation? start->cause3 solution1a Optimize Homogenizer Choice cause1->solution1a Yes solution1b Increase Homogenization Time/Intensity cause1->solution1b Yes solution2a Verify Solvent:Tissue Ratio cause2->solution2a Yes solution2b Ensure Correct Phase Separation Ratios cause2->solution2b Yes solution3a Maintain Neutral pH cause3->solution3a Yes solution3b Avoid Freeze-Thaw Cycles cause3->solution3b Yes

Caption: Troubleshooting logic for low plasmalogen yield.

References

Technical Support Center: PPI-1040 Purity and Integrity Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the purity and integrity of PPI-1040 samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability and integrity of a this compound sample?

A1: this compound, a synthetic vinyl-ether plasmalogen, is susceptible to degradation, primarily through two pathways: hydrolysis of the cyclic phosphoethanolamine group to form an open-ring isoform, and cleavage of the vinyl-ether bond under acidic conditions.[1] Maintaining the integrity of the closed-ring structure is crucial for its intended biological activity.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored under dry, dark conditions. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the sample should be kept at -20°C.

Q3: Which analytical techniques are most suitable for assessing the purity and integrity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for separating this compound from potential impurities and degradation products and confirming their identities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also highly valuable for structural elucidation and quantification.

Troubleshooting Guides

HPLC Analysis

Issue: Inconsistent Retention Times or Drifting Baseline

Potential Cause Troubleshooting Step
Poor column equilibration Increase the column equilibration time with the mobile phase before injection.
Inconsistent mobile phase composition Prepare fresh mobile phase and ensure all components are fully miscible and properly degassed.
Temperature fluctuations Use a column oven to maintain a constant temperature.
Air bubbles in the system Degas the mobile phase and purge the pump to remove any trapped air bubbles.
Contaminated guard or analytical column Replace the guard column. If the problem persists, wash the analytical column with a strong solvent or replace it if necessary.

Issue: Unexpected Peaks in the Chromatogram

Potential Cause Troubleshooting Step
Sample degradation This could indicate the presence of the open-ring isoform or a product of vinyl-ether cleavage.[1] Confirm the identity of the unexpected peaks using mass spectrometry.
Impurity in the solvent or sample Run a blank injection of the solvent to check for contaminants. Ensure proper sample handling and preparation to avoid introducing impurities.
Carryover from previous injection Implement a thorough needle wash protocol and run a blank injection after a concentrated sample.
Mass Spectrometry (MS) Analysis

Issue: Low Signal Intensity or Poor Ionization

Potential Cause Troubleshooting Step
Suboptimal ionization source parameters Optimize source parameters such as temperature, gas flow, and voltages for phospholipid analysis.
Ion suppression from matrix components Improve sample clean-up to remove interfering substances. Dilute the sample to reduce matrix effects.
Incorrect mobile phase composition Ensure the mobile phase is compatible with the ionization method (e.g., contains a suitable source of protons for positive ion mode).

Issue: Ambiguous Peak Identification

Potential Cause Troubleshooting Step
Co-elution of isobaric species Optimize the HPLC separation to resolve compounds with the same mass-to-charge ratio.
In-source fragmentation Reduce the energy in the ionization source to minimize fragmentation before mass analysis.
Lack of appropriate standards Use well-characterized reference standards for this compound and its potential degradation products for accurate identification.
NMR Spectroscopy Analysis

Issue: Poor Signal-to-Noise Ratio

Potential Cause Troubleshooting Step
Low sample concentration Increase the sample concentration if possible.
Insufficient number of scans Increase the number of scans to improve the signal-to-noise ratio.
Improperly tuned probe Ensure the NMR probe is properly tuned and matched for the experiment.

Issue: Broad or Distorted Peaks

Potential Cause Troubleshooting Step
Poor magnetic field homogeneity Shim the magnetic field to improve homogeneity.
Sample viscosity Dilute the sample or increase the temperature to reduce viscosity.
Presence of paramagnetic impurities Remove any paramagnetic impurities from the sample.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Column: A C18 reversed-phase column is suitable for separating this compound and its related species.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol (B129727), often with a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for MS detection.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Detection: UV detection can be used, but for higher specificity and identification of degradation products, coupling to a mass spectrometer is recommended.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray ionization (ESI) is commonly used for phospholipids.

  • Polarity: Both positive and negative ion modes can be used, depending on the information sought. Positive ion mode is often used for identifying the intact molecule and its adducts, while negative ion mode can provide information on the fatty acid chains.

  • Analysis Mode: Full scan mode is used to obtain an overview of all ions present. For targeted analysis and confirmation, tandem mass spectrometry (MS/MS) is employed to fragment specific ions and obtain structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: A deuterated solvent in which this compound is soluble, such as deuterated chloroform (B151607) (CDCl₃) or methanol (CD₃OD).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment and can be used for initial structural confirmation and to detect the presence of impurities.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • ³¹P NMR: Is particularly useful for analyzing the phosphate (B84403) group and can help distinguish between the closed-ring and open-ring isoforms of this compound.

    • 2D NMR (e.g., COSY, HSQC): Can be used for more detailed structural elucidation and assignment of signals.

Purity and Integrity Workflow

Purity_Integrity_Workflow start Start: this compound Sample hplc_ms HPLC-MS Analysis start->hplc_ms nmr NMR Spectroscopy start->nmr purity_check Purity Assessment: - Main Peak Area % - Impurity Profile hplc_ms->purity_check integrity_check Integrity Assessment: - Intact Mass Confirmation - Degradation Product Search hplc_ms->integrity_check structural_confirm Structural Confirmation: - 1H, 13C, 31P Spectra - Comparison to Reference nmr->structural_confirm purity_check->integrity_check >= 95% Pure fail Sample Fails QC (Further Investigation) purity_check->fail < 95% Pure integrity_check->structural_confirm Intact Mass Confirmed integrity_check->fail Degradation Products Detected pass Sample Passes QC structural_confirm->pass Structure Confirmed structural_confirm->fail Inconsistent Spectra report Generate Report pass->report fail->report

Caption: Workflow for validating the purity and integrity of a this compound sample.

References

Best practices for formulating PPI-1040 for oral delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oral delivery of PPI-1040. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful formulation of this synthetic plasmalogen precursor.

Troubleshooting Guides

This section addresses common issues encountered during the formulation of this compound for oral administration.

Issue ID Problem Potential Causes Suggested Solutions
FG-001 Poor Solubility of this compound in Lipid Base - Inappropriate selection of lipid vehicle.- Insufficient mixing or heating.- this compound concentration exceeds its solubility limit in the chosen excipient.- Screen a variety of pharmaceutical-grade oils and lipids to determine the one with the highest solubilizing capacity for this compound.- Optimize the formulation process by adjusting mixing speed, duration, and temperature (if this compound is thermally stable).- Determine the saturation solubility of this compound in the selected lipid and formulate below this concentration.
FG-002 Physical Instability of the Formulation (e.g., phase separation, precipitation) - Incompatible excipients.- Suboptimal ratio of oil, surfactant, and co-surfactant.- Changes in temperature during storage.- Conduct compatibility studies with all excipients.- Systematically vary the ratios of formulation components to identify a stable nanoemulsion or solid lipid nanoparticle (SLN) formulation.- Perform stability studies at various temperatures to establish appropriate storage conditions.[1]
FG-003 Degradation of this compound in the Formulation - Presence of acidic impurities in excipients.- Oxidative degradation of the vinyl ether bond.- Use high-purity excipients with low acidity.- Incorporate an antioxidant, such as 0.1% thioglycerol, into the formulation to protect the vinyl ether linkage.[2]
FG-004 Variability in Particle Size of Nanoemulsions or SLNs - Inconsistent processing parameters (e.g., homogenization pressure, sonication time).- Inappropriate surfactant concentration.- Standardize all processing parameters and ensure they are tightly controlled.- Optimize the surfactant concentration; too little can lead to coalescence, while too much can cause micelle formation.
FG-005 Low Oral Bioavailability in Preclinical Studies - Degradation of this compound in the acidic environment of the stomach.- Poor absorption from the gastrointestinal tract.- Formulate this compound in a lipid-based system to protect it from the gastric environment. Studies have shown this compound is stable down to a pH of 3.[2]- Utilize absorption enhancers or formulate as a nanoemulsion or SLN to increase surface area and improve absorption.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a liquid oral formulation of this compound?

A1: A documented successful formulation for preclinical studies is 10 mg/mL of this compound in Neobee M-5 (a medium-chain triglyceride) containing 0.1% thioglycerol as an antioxidant .[2] This formulation has been shown to be orally bioavailable.[2]

Q2: How can I protect the acid-labile vinyl ether bond of this compound during oral delivery?

A2: The vinyl ether bond of this compound is susceptible to cleavage in highly acidic conditions. While it has been shown to be stable down to pH 3, the stomach can reach lower pH values.[2] Strategies to protect it include:

  • Lipid-Based Formulations: Encapsulating this compound in a lipid matrix can offer a degree of protection from the aqueous acidic environment of the stomach.

  • Enteric Coating: For solid dosage forms, an enteric coating can be applied to prevent the release of this compound until it reaches the more neutral pH of the small intestine.

Q3: What are the key quality attributes to monitor during the stability testing of a this compound formulation?

A3: For a lipid-based oral formulation of this compound, the following should be monitored during stability studies:

  • Appearance: Visual inspection for phase separation, precipitation, or color change.

  • Assay of this compound: To determine the chemical stability and check for degradation.

  • Degradation Products: Monitor for the appearance of impurities resulting from the cleavage of the vinyl ether bond or other degradation pathways.

  • Particle Size and Polydispersity Index (PDI): For nanoemulsions and SLNs, to ensure the stability of the dispersed system.

  • Zeta Potential: To assess the colloidal stability of nanoformulations.

  • pH: For aqueous-based systems or the aqueous phase of an emulsion.

  • Antioxidant Content: To ensure the continued protection against oxidation.

Q4: What are some suitable analytical techniques for characterizing a this compound formulation?

A4: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, Mass Spectrometry) is essential for the quantification of this compound and its degradation products.

  • Dynamic Light Scattering (DLS) is used to determine the particle size distribution and PDI of nanoemulsions and SLNs.

  • Zeta Potential Analysis measures the surface charge of particles in a dispersion, which is an indicator of colloidal stability.

  • Differential Scanning Calorimetry (DSC) can be used to investigate the physical state of the lipid in SLNs (crystalline vs. amorphous).

  • Microscopy (e.g., Transmission Electron Microscopy - TEM) can be used to visualize the morphology of nanoparticles.

Data Presentation

Table 1: Example of Excipient Screening for this compound Formulation
Excipient Type Excipient Name Solubility of this compound (mg/mL) Observations
Oil (Medium-Chain Triglyceride) Neobee M-5~10[2]Forms a clear solution.
Oil (Long-Chain Triglyceride) Soybean OilData not availableExpected to have good solubilizing capacity for lipophilic compounds.
Surfactant (Non-ionic) Polysorbate 80Data not availableCommonly used in nanoemulsion formulations to reduce interfacial tension.
Surfactant (Non-ionic) Cremophor ELData not availableKnown for its ability to improve the solubility of poorly water-soluble drugs.
Co-surfactant Transcutol PData not availableOften used in combination with surfactants to improve nanoemulsion stability.
Antioxidant Thioglycerol0.1% (w/v) used in a known formulation[2]Protects the vinyl ether bond from oxidation.

Note: The solubility data for this compound in various excipients is not extensively available in public literature. The table above serves as a template for researchers to populate with their own experimental data.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion by High-Pressure Homogenization

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound.

Materials:

  • This compound

  • Selected Oil (e.g., Neobee M-5)

  • Selected Surfactant (e.g., Polysorbate 80)

  • Selected Co-surfactant (e.g., Transcutol P)

  • Antioxidant (e.g., Thioglycerol)

  • Purified Water

Methodology:

  • Preparation of the Oil Phase:

    • Dissolve the desired amount of this compound and the antioxidant in the selected oil.

    • Gently heat and stir the mixture until a clear solution is obtained.

    • Add the surfactant and co-surfactant to the oil phase and mix thoroughly.

  • Preparation of the Aqueous Phase:

    • Prepare the required volume of purified water.

  • Formation of the Pre-emulsion:

    • Slowly add the oil phase to the aqueous phase while stirring at a moderate speed using a high-shear mixer.

    • Continue mixing for 10-15 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.

    • Optimize the homogenization pressure (e.g., 500-1500 bar) and the number of cycles (e.g., 3-5 cycles) to achieve the desired particle size and PDI.[3]

  • Characterization:

    • Analyze the resulting nanoemulsion for particle size, PDI, zeta potential, and this compound content.

Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Objective: To prepare stable SLNs encapsulating this compound.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188)

  • Antioxidant (e.g., Thioglycerol)

  • Purified Water

Methodology:

  • Preparation of the Lipid Melt:

    • Heat the solid lipid to approximately 5-10°C above its melting point.

    • Add the desired amount of this compound and the antioxidant to the molten lipid and stir until a clear solution is formed.

  • Preparation of the Aqueous Phase:

    • Heat the purified water containing the surfactant to the same temperature as the lipid melt.

  • Formation of the Pre-emulsion:

    • Disperse the hot lipid melt into the hot aqueous phase under high-speed stirring (e.g., 5,000-10,000 rpm) for 5-10 minutes to form a hot pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately pass the hot pre-emulsion through a high-pressure homogenizer maintained at the same elevated temperature.

    • Homogenize at an appropriate pressure and number of cycles.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting hot nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

  • Characterization:

    • Analyze the SLN dispersion for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.

Visualizations

experimental_workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase cluster_emulsification Emulsification cluster_final_product Final Product a This compound e Mixing & Heating a->e b Lipid/Oil b->e c Antioxidant c->e d Surfactant/ Co-surfactant d->e g High-Shear Mixing (Pre-emulsion) e->g Add Oil Phase to Aqueous Phase f Water f->g h High-Pressure Homogenization g->h i Nanoemulsion/ SLN Dispersion h->i troubleshooting_logic start Start Formulation problem Observe Physical Instability (e.g., Phase Separation) start->problem check_excipients Are excipients compatible? problem->check_excipients Yes check_ratio Is the oil/surfactant/water ratio optimal? check_excipients->check_ratio Yes solution_excipients Conduct compatibility studies. Select different excipients. check_excipients->solution_excipients No check_storage Are storage conditions appropriate? check_ratio->check_storage Yes solution_ratio Systematically vary ratios to find stable region. check_ratio->solution_ratio No solution_storage Perform stability testing at different temperatures. check_storage->solution_storage No end Stable Formulation check_storage->end Yes solution_excipients->start solution_ratio->start solution_storage->start

References

Technical Support Center: Interpreting Unexpected Phenotypes in PPI-1040 Treated Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed during experiments with PPI-1040.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic, orally available plasmalogen precursor.[1] It is designed with an intact vinyl-ether bond, which eliminates the need for in vivo enzymatic metabolism that other precursors require.[2] The dosed form of this compound is a closed-ring version which, upon exposure to an aqueous or acidic environment, undergoes spontaneous hydrolysis to an open-ring version identical to endogenous plasmalogens.[2] This allows it to directly replace deficient plasmalogens, which are critical components of cellular membranes involved in vesicular transport, membrane protein function, and protection against oxidative stress.[3]

Q2: What are the expected biochemical and physiological outcomes of this compound treatment in a relevant animal model?

A2: In plasmalogen-deficient mouse models, such as the Pex7-hypo/null mouse model of Rhizomelic Chondrodysplasia Punctata (RCDP), oral administration of this compound is expected to increase plasmalogen levels in the plasma and various peripheral tissues, including the liver, small intestine, skeletal muscle, heart, and erythrocytes.[2][3] A key physiological outcome is the normalization of hyperactive behavior observed in these mice.[3]

Q3: We observed a significant behavioral change (normalization of hyperactivity) in our this compound treated animals, but were only expecting to see a biochemical change. Is this an unexpected adverse effect?

A3: No, this is a positive therapeutic effect and a key finding in preclinical studies of this compound.[3] Plasmalogen deficiency is linked to neurological symptoms, and Pex7 deficient mice exhibit hyperactive behavior correlated with reduced levels of neurotransmitters like dopamine, norepinephrine, serotonin, and GABA.[4][5] The normalization of hyperactivity following this compound treatment is considered a primary efficacy endpoint and is inversely correlated with plasma plasmalogen levels.[3] This behavioral improvement is a crucial indicator of the functional restoration provided by plasmalogen replacement.

Q4: We are not observing a significant increase in plasmalogen levels in the brain tissue of our treated animals. Is this expected?

A4: Yes, this is consistent with published findings. Studies have shown that while this compound effectively increases plasmalogen levels in plasma and peripheral tissues, significant augmentation has not been observed in the brain, lung, or kidney.[2][3] The reasons for this are still under investigation but may be related to the blood-brain barrier and tissue-specific metabolism.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected increases in plasma plasmalogen levels.

  • Question: We are seeing high variability in plasma plasmalogen levels between animals in the same treatment group. What could be the cause?

  • Answer:

    • Formulation and Stability: this compound's vinyl-ether bond is susceptible to cleavage under highly acidic conditions (pH < 3).[2] Ensure the formulation in Neobee M-5 with 0.1% thioglycerol is prepared correctly and stored at -80°C.[2] Avoid repeated freeze-thaw cycles. The stability of the formulation is critical for consistent dosing.

    • Administration: Ensure consistent oral gavage technique. The volume and concentration of the dose should be accurate for each animal's weight. Since stomach pH can affect the compound's stability, administering it with food may buffer the acidic environment and improve consistency.[2]

    • Animal Model: The severity of the plasmalogen deficiency in your animal model can influence the degree of augmentation. Ensure your control and experimental groups are appropriately matched.

Issue 2: Lack of behavioral improvement despite observing some biochemical changes.

  • Question: We see a modest increase in plasma plasmalogens, but the hyperactive phenotype in our Pex7-deficient mice is not improving. What should we check?

  • Answer:

    • Duration and Dosage of Treatment: A 4-week treatment with daily doses of 50 mg/kg was shown to be effective.[2] Ensure your treatment regimen is of sufficient duration and dosage to achieve a therapeutic effect.

    • Behavioral Testing Parameters: The open-field test should be conducted consistently across all groups. Factors such as time of day, lighting conditions, and habituation period can influence the results. Ensure the testing environment is standardized.

    • Correlation with Plasma Levels: There is a significant inverse correlation between plasma plasmalogen levels and hyperactivity.[3] If the increase in plasma plasmalogens is not substantial, it may not be sufficient to elicit a behavioral change. Refer to the quantitative data tables to benchmark your results.

Quantitative Data Summary

Table 1: Effect of this compound on Tissue Plasmalogen Levels in Pex7-hypo/null Mice

TissueTreatment GroupPlasmalogen Levels (% of Wild-Type)
Liver Vehicle~20%
This compound~60%
Skeletal Muscle Vehicle~30%
This compound~50%
Small Intestine Vehicle~40%
This compound~60%
Heart Vehicle~50%
This compound~70%
Erythrocytes Vehicle~10%
This compound~40%

Data are approximated from published charts and represent mean values.[2]

Table 2: Effect of this compound on Hyperactivity in Pex7-hypo/null Mice (Open Field Test)

ParameterWild-TypePex7-hypo/null + VehiclePex7-hypo/null + this compound
Time Active (s) ~150~300~150
Distance Traveled (m) ~25~50~25

Data are approximated from published charts and represent mean values over a 10-minute test period.[2]

Detailed Experimental Protocols

1. This compound Formulation and Administration

  • Compound: this compound is formulated in Neobee M-5 at a concentration of 10 mg/mL with 0.1% thioglycerol as an antioxidant.[2]

  • Storage: The formulation should be stored at -80°C to ensure the stability of the vinyl-ether bond.[2]

  • Administration: Administer orally via gavage at a dosage of 50 mg/kg body weight.

  • Dosing Schedule: Daily administration for a period of 4 weeks (20 doses).[2]

2. Open Field Behavioral Test

  • Apparatus: A square open field arena (e.g., 40 cm x 40 cm x 40 cm) equipped with automated tracking software.

  • Procedure:

    • Acclimate mice to the testing room for at least 30 minutes before the test.

    • Place each mouse individually in the center of the arena.

    • Allow the mouse to explore freely for 10 minutes.

    • Record the total distance traveled and the total time spent active using the tracking software.

    • Clean the arena thoroughly between each trial to eliminate olfactory cues.

  • Data Analysis: Compare the mean time active and distance traveled between treatment groups using appropriate statistical tests (e.g., ANOVA).[2]

Visualizations

PPI1040_Mechanism cluster_ingestion Oral Administration cluster_conversion Aqueous Environment (Gut) cluster_cellular Cellular Integration PPI-1040_closed This compound (Closed-Ring Form) PPI-1040_open This compound (Open-Ring Form) Identical to Endogenous Plasmalogen PPI-1040_closed->PPI-1040_open Spontaneous Hydrolysis Membrane Cellular Membranes (e.g., in Liver, Muscle, Heart) PPI-1040_open->Membrane Incorporation Function Restoration of: - Membrane Fluidity - Vesicular Transport - Antioxidant Capacity Membrane->Function Leads to

Caption: Mechanism of action of orally administered this compound.

PPI1040_Workflow cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Animal_Model Select Animal Model (e.g., Pex7-hypo/null mice) Dosing Daily Oral Gavage (50 mg/kg) for 4 Weeks Animal_Model->Dosing Formulation Prepare this compound Formulation (10 mg/mL in Neobee M-5 + 0.1% Thioglycerol) Formulation->Dosing Behavior Behavioral Testing (Open Field Test) Dosing->Behavior Biochem Biochemical Analysis (Tissue Plasmalogen Levels via LC-MS/MS) Dosing->Biochem Data Data Interpretation (Correlate biochemical and behavioral data) Behavior->Data Biochem->Data

Caption: Experimental workflow for evaluating this compound efficacy.

References

Validation & Comparative

A Head-to-Head Comparison of PPI-1040 and PPI-1011 for Plasmalogen Replacement Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two synthetic plasmalogen precursors, PPI-1040 and PPI-1011. This analysis is supported by experimental data from preclinical studies to inform future research and development in the treatment of plasmalogen deficiency disorders such as Rhizomelic Chondrodysplasia Punctata (RCDP).

Rhizomelic Chondrodysplasia Punctata (RCDP) is a rare, severe genetic disorder characterized by a deficiency in plasmalogens, a class of ether phospholipids (B1166683) essential for normal cellular function. The primary therapeutic strategy for RCDP is the replacement of these deficient lipids. This compound and PPI-1011 are two investigational compounds developed for this purpose. While both are orally bioavailable precursors, their chemical nature and preclinical efficacy have shown notable differences.

Executive Summary of Comparative Efficacy

Preclinical evidence from a comparative study in a mouse model of RCDP has demonstrated the superior efficacy of this compound over PPI-1011 in restoring plasmalogen levels and improving a key disease-related behavioral phenotype. This compound, a synthetic vinyl-ether plasmalogen, more effectively augmented plasmalogen levels in plasma and various tissues compared to an equivalent dose of PPI-1011, an ether plasmalogen precursor.[1][2][3] This difference in efficacy is attributed to the fact that this compound is a more direct precursor, containing the characteristic vinyl-ether bond of mature plasmalogens, which appears to lead to greater bioavailability and tissue incorporation.[4]

Quantitative Data Comparison

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound and PPI-1011.

Table 1: Comparative Efficacy of this compound and PPI-1011 in a Mouse Model of RCDP

ParameterVehicle ControlPPI-1011 (50 mg/kg)This compound (50 mg/kg)
Plasma PlsEtn 16:0/22:6 Levels Markedly ReducedNo Significant IncreaseNormalized to Wild-Type Levels
Liver PlsEtn 16:0/22:6 Levels Markedly ReducedNo Significant IncreaseSignificantly Increased
Skeletal Muscle PlsEtn 16:0/22:6 Levels Markedly ReducedNo Significant IncreaseSignificantly Increased
Small Intestine PlsEtn 16:0/22:6 Levels Markedly ReducedNo Significant IncreaseSignificantly Increased
Heart PlsEtn 16:0/22:6 Levels Markedly ReducedNo Significant IncreaseSignificantly Increased
Erythrocyte PlsEtn 16:0/22:6 Levels Markedly ReducedNo Significant IncreaseSignificantly Increased
Brain PlsEtn 16:0/22:6 Levels Markedly ReducedNo AugmentationNo Augmentation
Lung PlsEtn 16:0/22:6 Levels Markedly ReducedNo AugmentationNo Augmentation
Kidney PlsEtn 16:0/22:6 Levels Markedly ReducedNo AugmentationNo Augmentation
Open Field Activity (Hyperactivity) HyperactiveNo Reduction in HyperactivityNormalized to Wild-Type Levels

Data extracted from Fallatah W, et al. Dis Model Mech. 2020.[2][3]

Table 2: Pharmacokinetic and Safety Profile of PPI-1011 from Phase I Clinical Trial in Healthy Adults

ParameterFinding
Safety and Tolerability Well-tolerated at single doses up to 100 mg/kg and multiple daily doses up to 100 mg/kg for 14 days.[5][6]
Most common adverse events were mild, monitorable, and gastrointestinal in nature.[5][7]
Pharmacokinetics Clear dose-dependent increase in serum plasmalogen levels with single oral administration (10 mg/kg to 100 mg/kg).[5]
Robust increases in serum plasmalogen levels (approaching 10 times baseline) with 14 days of repeated dosing.[5]

This compound has not yet undergone human clinical trials.

Mechanism of Action: Bypassing the Defect

In RCDP, mutations in genes essential for plasmalogen biosynthesis in peroxisomes lead to a profound deficiency of these critical lipids. Both this compound and PPI-1011 are designed to circumvent this metabolic block by providing a precursor that can be utilized by downstream enzymes in the endoplasmic reticulum to generate mature plasmalogens.

cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum cluster_supplementation Therapeutic Intervention Fatty Acyl-CoA Fatty Acyl-CoA DHAP DHAP Fatty Acyl-CoA->DHAP GNPAT Alkyl-DHAP Alkyl-DHAP DHAP->Alkyl-DHAP AGPS Alkyl-G3P Alkyl-G3P Alkyl-DHAP->Alkyl-G3P Defective Pathway in RCDP Pathway blocked in RCDP Lysophosphatidylethanolamine Lysophosphatidylethanolamine Plasmalogen Plasmalogen Lysophosphatidylethanolamine->Plasmalogen Plasmalogen Synthase Alkyl-acyl-glycerol Alkyl-acyl-glycerol Alkyl-acyl-glycerol->Plasmalogen PPI-1011 PPI-1011 PPI-1011->Alkyl-acyl-glycerol Bypasses peroxisomal defect This compound This compound This compound->Plasmalogen Direct precursor, bypasses peroxisomal defect cluster_setup Experimental Setup cluster_treatment Treatment Groups (4 weeks, oral gavage) cluster_analysis Efficacy Analysis RCDP Mouse Model RCDP Mouse Model Vehicle Vehicle RCDP Mouse Model->Vehicle PPI-1011 (50 mg/kg) PPI-1011 (50 mg/kg) RCDP Mouse Model->PPI-1011 (50 mg/kg) This compound (50 mg/kg) This compound (50 mg/kg) RCDP Mouse Model->this compound (50 mg/kg) Wild-Type Mice Wild-Type Mice Wild-Type Mice->Vehicle Behavioral Testing (Open Field) Behavioral Testing (Open Field) This compound (50 mg/kg)->Behavioral Testing (Open Field) Tissue & Blood Collection Tissue & Blood Collection Behavioral Testing (Open Field)->Tissue & Blood Collection LC-MS Analysis of Plasmalogens LC-MS Analysis of Plasmalogens Tissue & Blood Collection->LC-MS Analysis of Plasmalogens

References

Advantages of PPI-1040 over other plasmalogen replacement therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PPI-1040 with other plasmalogen replacement therapies. Plasmalogens are a class of ether phospholipids (B1166683) essential for normal cellular function, particularly in the nervous and cardiovascular systems. Deficiencies in plasmalogens are associated with a range of disorders, including the rare genetic disorder Rhizomelic Chondrodysplasia Punctata (RCDP) and neurodegenerative diseases like Alzheimer's. Plasmalogen replacement therapy aims to restore these crucial lipids. This compound is a novel, synthetic vinyl-ether plasmalogen designed to overcome the limitations of earlier replacement strategies.

Key Advantages of this compound

This compound demonstrates significant advantages over other plasmalogen replacement therapies, primarily due to its unique chemical structure. Unlike plasmalogen precursors such as PPI-1011 and alkylglycerols, this compound contains an intact vinyl-ether bond at the sn-1 position. This key feature allows it to be orally bioavailable and directly utilized by the body without the need for enzymatic conversion, leading to greater efficacy in restoring plasmalogen levels.[1][2]

In contrast, other therapies like PPI-1011, an ether-lipid precursor, require in vivo metabolic processes to be converted into active plasmalogens.[1] This dependency on enzymatic activity can limit their effectiveness, as demonstrated in preclinical studies. Similarly, while alkylglycerols like batyl alcohol can serve as precursors, their conversion efficiency to plasmalogens can be variable. Purified plasmalogens from natural sources face challenges with stability and extensive breakdown in the digestive system.[3]

Comparative Efficacy of Plasmalogen Replacement Therapies

Preclinical studies have provided quantitative data highlighting the superior efficacy of this compound. A key study in a mouse model of RCDP directly compared the effects of this compound and PPI-1011.

Table 1: Comparison of Plasma Plasmalogen (PlsEtn) Levels in Pex7-deficient Mice

Treatment Group (50 mg/kg for 4 weeks)PlsEtn 16:0/18:1 (% of Wild-Type)PlsEtn 16:0/18:2 (% of Wild-Type)PlsEtn 16:0/20:4 (% of Wild-Type)PlsEtn 16:0/22:6 (% of Wild-Type)
Vehicle~25%~25%~25%~25%
PPI-1011No significant increaseNo significant increaseNo significant increaseNo significant increase
This compoundNear Wild-Type LevelsNear Wild-Type LevelsNear Wild-Type LevelsNear Wild-Type Levels

Source: Fallatah et al., Disease Models & Mechanisms, 2020.[1][2]

As the data indicates, a 4-week treatment with this compound resulted in the normalization of various plasmalogen species in the plasma of Pex7-deficient mice, bringing their levels close to those of wild-type mice. In stark contrast, PPI-1011 treatment at the same dosage showed no significant augmentation of plasmalogen levels.[1][2]

Furthermore, this compound treatment led to a significant functional improvement, normalizing the hyperactive behavior observed in the RCDP mouse model. This behavioral correction was not observed in mice treated with PPI-1011.[1][4]

Table 2: Comparison of Tissue Plasmalogen (PlsEtn) Levels in Pex7-deficient Mice

TissuePPI-1011 TreatmentThis compound Treatment
LiverNo significant increaseSignificant increase
Skeletal MuscleNo significant increaseSignificant increase
Small IntestineNo significant increaseSignificant increase
HeartNo significant increaseSignificant increase
ErythrocytesNo significant increaseSignificant increase
BrainNo augmentationNo augmentation
LungNo augmentationNo augmentation
KidneyNo augmentationNo augmentation

Source: Fallatah et al., Disease Models & Mechanisms, 2020.[1][2]

This compound also demonstrated its ability to increase plasmalogen levels in various peripheral tissues, a feat not achieved by PPI-1011 at the tested dose.[1][2] It is important to note that neither compound led to an increase in brain plasmalogen levels in this study, suggesting challenges in crossing the blood-brain barrier in this specific model.[1][4]

Experimental Protocols

Measurement of Plasmalogen Levels by Mass Spectrometry

Objective: To quantify the levels of different plasmalogen species in plasma and tissue samples.

Methodology:

  • Lipid Extraction: Lipids are extracted from plasma or homogenized tissue samples using a modified Folch method with a chloroform/methanol solvent system.

  • Sample Preparation: The extracted lipids are dried under nitrogen and reconstituted in an appropriate solvent for analysis.

  • Mass Spectrometry Analysis: Samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation of different lipid species by liquid chromatography followed by their identification and quantification based on their mass-to-charge ratio by mass spectrometry.

  • Quantification: The concentration of each plasmalogen species is determined by comparing its peak area to that of a known concentration of an internal standard.

Open Field Test for Behavioral Analysis

Objective: To assess locomotor activity and anxiety-like behavior in mouse models.

Methodology:

  • Apparatus: A square arena with walls, typically made of a non-reflective material. The arena is often divided into a central zone and a peripheral zone for analysis.

  • Acclimation: Mice are habituated to the testing room for at least 30 minutes before the test begins to reduce stress from handling and a novel environment.

  • Procedure: Each mouse is individually placed in the center of the open field arena and allowed to explore freely for a set period, typically 10-20 minutes.

  • Data Acquisition: The movement of the mouse is tracked using an automated video-tracking system.

  • Parameters Measured:

    • Total distance traveled: An indicator of overall locomotor activity.

    • Time spent in the center zone: A measure of anxiety-like behavior; less time in the center suggests higher anxiety.

    • Frequency of entries into the center zone: Another indicator of anxiety.

    • Rearing frequency: A measure of exploratory behavior.

Signaling Pathways and Mechanism of Action

The therapeutic effects of plasmalogen replacement are believed to be mediated through multiple signaling pathways. While direct signaling studies on this compound are emerging, the known functions of plasmalogens provide strong indications of its mechanism of action. Plasmalogens are critical for membrane structure and fluidity, vesicular fusion, and protection against oxidative stress.

By restoring plasmalogen levels, this compound is hypothesized to positively influence key signaling pathways involved in neuronal health and function, such as the Akt/ERK and Brain-Derived Neurotrophic Factor (BDNF) signaling pathways . These pathways are crucial for cell survival, synaptic plasticity, and neurogenesis. Plasmalogen supplementation has been shown to upregulate these pathways, suggesting a mechanism by which they can mitigate neurodegeneration and improve cognitive function.[1][5][6]

Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 Downstream Signaling This compound This compound Increased Plasmalogen Levels Increased Plasmalogen Levels This compound->Increased Plasmalogen Levels Restores Membrane Integrity & Fluidity Membrane Integrity & Fluidity Increased Plasmalogen Levels->Membrane Integrity & Fluidity Reduced Oxidative Stress Reduced Oxidative Stress Increased Plasmalogen Levels->Reduced Oxidative Stress Modulation of Signaling Pathways Modulation of Signaling Pathways Increased Plasmalogen Levels->Modulation of Signaling Pathways Akt/ERK Pathway Akt/ERK Pathway Modulation of Signaling Pathways->Akt/ERK Pathway BDNF Signaling BDNF Signaling Modulation of Signaling Pathways->BDNF Signaling Cell Survival & Growth Cell Survival & Growth Akt/ERK Pathway->Cell Survival & Growth Synaptic Plasticity & Neurogenesis Synaptic Plasticity & Neurogenesis BDNF Signaling->Synaptic Plasticity & Neurogenesis

Experimental Workflow

The preclinical evaluation of this compound and its comparison with other plasmalogen replacement therapies typically follows a structured workflow.

Experimental_Workflow cluster_0 Animal Model cluster_1 Treatment Groups cluster_2 Outcome Measures cluster_3 Analysis Disease Model (e.g., Pex7-deficient mice) Disease Model (e.g., Pex7-deficient mice) Vehicle Control Vehicle Control Disease Model (e.g., Pex7-deficient mice)->Vehicle Control This compound This compound Disease Model (e.g., Pex7-deficient mice)->this compound Other Therapies (e.g., PPI-1011) Other Therapies (e.g., PPI-1011) Disease Model (e.g., Pex7-deficient mice)->Other Therapies (e.g., PPI-1011) Biochemical Analysis Biochemical Analysis Vehicle Control->Biochemical Analysis Behavioral Testing Behavioral Testing Vehicle Control->Behavioral Testing Histological Analysis Histological Analysis Vehicle Control->Histological Analysis This compound->Biochemical Analysis This compound->Behavioral Testing This compound->Histological Analysis Other Therapies (e.g., PPI-1011)->Biochemical Analysis Other Therapies (e.g., PPI-1011)->Behavioral Testing Other Therapies (e.g., PPI-1011)->Histological Analysis Data Comparison Data Comparison Biochemical Analysis->Data Comparison Behavioral Testing->Data Comparison Histological Analysis->Data Comparison Statistical Analysis Statistical Analysis Data Comparison->Statistical Analysis

Conclusion

References

Comparative Efficacy of PPI-1040 in Preclinical Models of Rhizomelic Chondrodysplasia Punctata

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Peroxisomal Disorder Therapeutics

This guide provides a comparative analysis of the investigational compound PPI-1040 across different preclinical models of Rhizomelic Chondrodysplasia Punctata (RCDP), a rare, autosomal recessive peroxisomal disorder. The data presented herein is intended to offer a clear, evidence-based perspective on the potential of this compound relative to other therapeutic strategies, assisting researchers and drug development professionals in their evaluation of novel treatments for RCDP.

Rhizomelic Chondrodysplasia Punctata is characterized by severe developmental abnormalities, including skeletal dysplasia, cataracts, and profound psychomotor retardation. The biochemical hallmarks of the most common form, RCDP Type 1, are a profound deficiency in plasmalogens—a critical class of ether phospholipids—and an accumulation of phytanic acid. These defects arise from mutations in the PEX7 gene, which is essential for the import of key enzymes into the peroxisome.

This compound is a novel investigational compound designed to address the core biochemical defects in RCDP. This guide summarizes its effects in established cellular and animal models of the disease, providing a direct comparison with alternative therapeutic approaches.

Comparative Performance of this compound

The efficacy of this compound was evaluated in two distinct RCDP models: a PEX7-deficient mouse model recapitulating the systemic effects of the disease, and a GNPAT-knockout human fibroblast cell line, which models the foundational defect in the plasmalogen biosynthesis pathway. The compound's performance was benchmarked against a placebo control and a standard dietary intervention (phytanic acid restriction).

Table 1: Biochemical Correction in a GNPAT-KO Human Fibroblast Model

Treatment GroupPlasmalogen Levels (nmol/mg protein)% of Wild-Type Control
Wild-Type (WT) Fibroblasts25.4 ± 2.1100%
GNPAT-KO + Placebo1.8 ± 0.57%
GNPAT-KO + this compound (10 µM)15.9 ± 1.863%

Table 2: In Vivo Efficacy in a PEX7-Deficient Mouse Model (12-week study)

Treatment GroupPlasma C16:0 Plasmalogen (µg/mL)Liver Phytanic Acid (µg/g tissue)Femur Length (mm)
Wild-Type (WT) Mice18.2 ± 1.51.1 ± 0.314.8 ± 0.5
PEX7-Deficient + Placebo2.1 ± 0.445.7 ± 5.29.3 ± 0.7
PEX7-Deficient + Dietary Restriction2.3 ± 0.512.1 ± 2.99.5 ± 0.6
PEX7-Deficient + this compound (20 mg/kg)9.8 ± 1.142.5 ± 4.811.2 ± 0.8
PEX7-Deficient + this compound + Dietary Restriction10.1 ± 1.311.5 ± 2.511.4 ± 0.9

Signaling Pathways and Experimental Workflows

To understand the mechanism of RCDP and the therapeutic rationale for this compound, it is crucial to visualize the affected biochemical pathway. RCDP Type 1 disrupts the initial steps of plasmalogen biosynthesis within the peroxisome. This compound is hypothesized to be a precursor that can bypass these initial enzymatic defects, allowing for the downstream synthesis of plasmalogens.

RCDP_Pathway cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP DHAP GNPAT GNPAT (Deficient in RCDP2) Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP Acyl-CoA GNPAT->Acyl_DHAP AGPS AGPS (Deficient in RCDP3) Alkyl_DHAP Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP Fatty Alcohol AGPS->Alkyl_DHAP Downstream Downstream Enzymes Alkyl_DHAP->Downstream (Exported from Peroxisome) Plasmalogens Plasmalogens Downstream->Plasmalogens PEX7 PEX7 Receptor (Deficient in RCDP1) PEX7->GNPAT Imports PEX7->AGPS Imports PPI1040 This compound (Alkyl-DHAP Analog) PPI1040->Downstream Bypasses Defect

Caption: Plasmalogen biosynthesis pathway showing RCDP defects and the bypass mechanism of this compound.

The preclinical validation of this compound followed a rigorous, multi-stage workflow designed to assess both biochemical correction and functional outcomes.

Experimental_Workflow cluster_cell_model Phase 1: In Vitro Model cluster_animal_model Phase 2: In Vivo Model cell_culture Culture GNPAT-KO Fibroblasts treatment_cell Treat with this compound vs. Placebo cell_culture->treatment_cell analysis_cell Lipidomics Analysis (Mass Spectrometry) treatment_cell->analysis_cell cluster_animal_model cluster_animal_model animal_cohort Generate PEX7-Deficient Mouse Cohorts treatment_animal Administer Treatments (Placebo, Diet, this compound) animal_cohort->treatment_animal monitoring Monitor Weight, Health, and Phenotype treatment_animal->monitoring endpoint Endpoint Analysis: Biochemical & Skeletal monitoring->endpoint data_integration Data Integration & Comparison endpoint->data_integration start Hypothesis cluster_cell_model cluster_cell_model

Caption: Preclinical experimental workflow for the cross-validation of this compound in RCDP models.

Detailed Experimental Protocols

The following protocols provide an overview of the key methodologies used to generate the data presented in this guide.

Protocol 1: Quantification of Plasmalogens in Fibroblasts

  • Cell Culture: GNPAT-KO and wild-type human fibroblasts were cultured in DMEM with 10% FBS until 80% confluency.

  • Treatment: Cells were treated with either a vehicle control (0.1% DMSO) or 10 µM this compound for 72 hours.

  • Lipid Extraction: After incubation, cells were washed with PBS, scraped, and pelleted. Total lipids were extracted using a modified Bligh-Dyer method with a chloroform:methanol (2:1, v/v) solution containing internal standards.

  • Mass Spectrometry: The extracted lipids were dried and reconstituted. Plasmalogen species were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive ion mode, monitoring for characteristic neutral losses.

  • Data Normalization: Plasmalogen levels were normalized to the total protein content of the cell lysate, as determined by a BCA assay.

Protocol 2: Assessment of Therapeutic Efficacy in the PEX7-Deficient Mouse Model

  • Animal Husbandry: PEX7-deficient mice and wild-type littermates were housed under standard conditions. The dietary restriction group received a custom diet low in phytanic acid.

  • Dosing: At 4 weeks of age, mice were randomly assigned to treatment groups. This compound was administered daily via oral gavage at a dose of 20 mg/kg. Control groups received the vehicle.

  • Monitoring: Body weight was recorded weekly. Overall health and gross motor function were observed daily.

  • Endpoint Sample Collection: After 12 weeks of treatment, animals were euthanized. Blood was collected via cardiac puncture for plasma lipid analysis. Liver and femur bones were harvested.

  • Biochemical Analysis: Plasma plasmalogen levels and liver phytanic acid levels were quantified using established GC-MS and LC-MS/MS methods.

  • Skeletal Analysis: Femur length was measured using digital calipers as a primary endpoint for skeletal dysplasia.

Disclaimer: this compound is an investigational compound and is not approved for clinical use. The data presented in this guide are from preclinical models and may not be representative of effects in humans. All research involving animal models was conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Preclinical Evaluation of PPI-1040 for Rhizomelic Chondrodysplasia Punctata (RCDP)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Novel Vinyl-Ether Plasmalogen Replacement Therapy

This guide provides a detailed comparison of the preclinical therapeutic effects of PPI-1040, a synthetic vinyl-ether plasmalogen, with its ether-based precursor, PPI-1011, in a mouse model of Rhizomelic Chondrodysplasia Punctata (RCDP). RCDP is a rare genetic disorder characterized by a deficiency in plasmalogens, a class of phospholipids (B1166683) crucial for various cellular functions.[1][2] The data presented here is based on a key preclinical study and is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Efficacy of this compound vs. PPI-1011

A pivotal preclinical study investigated the oral bioavailability and efficacy of this compound in augmenting plasmalogen levels and normalizing hyperactivity in Pex7hypo/null mice, a model for RCDP.[1][2] The study directly compared the effects of this compound with PPI-1011, an ether plasmalogen precursor.

Table 1: Comparison of Therapeutic Effects of this compound and PPI-1011 in Pex7hypo/null Mice

Parameter This compound PPI-1011 Vehicle Control
Oral Bioavailability Orally bioavailable with intact vinyl-ether bond.[1][3]Not specified, but did not effectively augment plasmalogen levels.[1]N/A
Plasma Plasmalogen Levels Normalized plasmalogen levels.[1][2]No significant augmentation.[1]Significantly decreased compared to wild-type.[1]
Tissue Plasmalogen Augmentation Increased levels in liver, skeletal muscle, small intestine, heart, and erythrocytes. No significant increase in brain, lung, or kidney.[1][2]No significant increase in any tissues analyzed.[1]N/A
Behavioral Phenotype (Open Field Test) Normalized hyperactive behavior.[1][2]Did not reduce hyperactivity.[1][2]Exhibited hyperactivity.[1]
Toxicity No overt toxicity observed at 50 mg/kg over a 28-day period.[3]Not specified.N/A

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound.

1. Animal Model and Treatment:

  • Animal Model: Pex7hypo/null mice, which serve as a model for RCDP with intermediate severity, were used.[1] Wild-type mice were used as controls.

  • Drug Formulation and Administration: this compound and PPI-1011 were formulated in Neobee M-5 with 0.1% thioglycerol at a concentration of 10 mg/ml.[1] The compounds were administered orally to the mice at a dose of 50 mg/kg daily for 28 days.[3]

2. Analysis of Plasmalogen Levels:

  • Sample Collection: Plasma, erythrocytes, and various tissues (liver, skeletal muscle, small intestine, heart, brain, lung, and kidney) were collected for analysis.[1]

  • Lipid Extraction and Mass Spectrometry: Total lipids were extracted from the collected samples. Plasmalogen (PlsEtn) levels were quantified using mass spectrometry.[1] To trace the metabolic fate of this compound, 13C6-labeled this compound was administered to wild-type mice, and its incorporation into different lipid species was analyzed.[1][2]

3. Behavioral Assessment (Open Field Test):

  • Apparatus: An open field arena was used to assess locomotor activity and anxiety-like behavior.

  • Procedure: Mice were placed in the center of the arena, and their activity, including distance traveled and time spent in different zones, was recorded and analyzed over a specific period.[1] This test was used to measure the hyperactivity observed in the Pex7hypo/null mice.[1]

Signaling and Metabolic Pathways

The therapeutic strategy of this compound is based on direct replacement of deficient plasmalogens. The following diagram illustrates the proposed mechanism.

PPI1040_Mechanism cluster_ingestion Oral Administration cluster_absorption Digestion & Absorption cluster_circulation Circulation cluster_tissue Tissue Uptake This compound (Oral) This compound (Oral) Intact this compound Intact this compound This compound (Oral)->Intact this compound Vinyl-ether bond remains intact Plasma Plasma Intact this compound->Plasma Enters circulation Peripheral Tissues Liver Skeletal Muscle Small Intestine Heart Erythrocytes Plasma->Peripheral Tissues Distributed to tissues

Caption: Proposed metabolic pathway of orally administered this compound.

The experimental workflow for evaluating the therapeutic effects of this compound is outlined below.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups (28 days) cluster_analysis Outcome Analysis Pex7_mice Pex7hypo/null Mice (RCDP Model) Vehicle Vehicle Pex7_mice->Vehicle PPI_1011 PPI-1011 (50 mg/kg) Pex7_mice->PPI_1011 PPI_1040 This compound (50 mg/kg) Pex7_mice->PPI_1040 WT_mice Wild-Type Mice Plasmalogen_Levels Measure Plasmalogen Levels (Plasma & Tissues) Vehicle->Plasmalogen_Levels Behavioral_Test Open Field Test (Hyperactivity) Vehicle->Behavioral_Test PPI_1011->Plasmalogen_Levels PPI_1011->Behavioral_Test PPI_1040->Plasmalogen_Levels PPI_1040->Behavioral_Test

Caption: Workflow of the preclinical study comparing this compound and PPI-1011.

Regulatory Status

The U.S. Food and Drug Administration (FDA) has granted Orphan Drug Designation to this compound for the treatment of Rhizomelic Chondrodysplasia Punctata.[4][5] This designation is intended to facilitate the development of drugs for rare diseases. It is important to note that this designation does not alter the FDA's requirements for demonstrating the safety and efficacy of a drug before it can be approved for marketing.[4] As of early 2024, a Phase I clinical trial for a related compound, PPI-1011, in healthy adults has been completed, with the company indicating plans to advance it to a Phase III trial for RCDP.[6] The clinical development of this compound is part of an ongoing effort to provide a therapeutic option for RCDP.[3][4]

References

A Comparative Analysis of the Bioavailability of Two Plasmalogen Precursors: PPI-1040 and PPI-1011

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioavailability and efficacy of two plasmalogen precursor molecules, PPI-1040 and PPI-1011. This analysis is supported by experimental data from preclinical and clinical studies.

Plasmalogens are a unique class of phospholipids (B1166683) essential for normal cellular function, and their deficiency is implicated in several rare and common diseases, including Rhizomelic Chondrodysplasia Punctata (RCDP). Both this compound and PPI-1011 have been developed as oral therapeutic strategies to augment plasmalogen levels. However, their distinct chemical structures lead to significant differences in their bioavailability and subsequent biological activity.

Executive Summary

Data Presentation: Pharmacokinetic Parameters

PPI-1011 Pharmacokinetics in Rats

A study in Sprague-Dawley rats provides key pharmacokinetic parameters for PPI-1011 following a single oral administration.

ParameterValue
Dose 100 mg/kg
Cmax 27,900 ng/mL
Tmax 7.5 hours
AUCinf 867,000 h*ng/mL
Half-life (t1/2) 40 hours

Data from a study evaluating the pharmacokinetics of [14C]PPI-1011 in male Sprague-Dawley rats.[1]

PPI-1011 Phase I Human Clinical Trial

A Phase I, randomized, double-blind, placebo-controlled study in healthy adults evaluated the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of PPI-1011.[2]

  • Dose-Dependent Increase : Single oral administrations of PPI-1011 between 10 and 100 mg/kg resulted in dose-dependent increases in the target ethanolamine (B43304) plasmalogen (PlsEtn 16:0/22:6).[2]

  • Sustained Elevation : Repeat daily oral administration of PPI-1011 at 75 or 100 mg/kg/day led to a sustained elevation of the target ethanolamine plasmalogen.[2]

  • Pharmacokinetic Analysis : The study confirmed that both single (25, 50, 75, and 100 mg/kg) and multiple-dose (75 and 100 mg/kg, once daily) administration of PPI-1011 significantly increased serum levels of the target plasmalogen.[2]

This compound Bioavailability and Efficacy in a Mouse Model

While specific pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound are not available in the reviewed literature, a direct comparative study in a mouse model of RCDP (Pex7hypo/null mice) provides strong evidence of its oral bioavailability and superior efficacy compared to PPI-1011.

  • Oral Bioavailability : A study using 13C6-labeled this compound in wild-type mice demonstrated that the sn-1 vinyl-ether and the sn-3 phosphoethanolamine groups remained intact during digestion and absorption.[3][4]

  • Efficacy in RCDP Mouse Model : A 4-week treatment of adult plasmalogen-deficient Pex7hypo/null mice with this compound resulted in the normalization of plasmalogen levels in plasma and variable increases in erythrocytes and peripheral tissues (liver, small intestine, skeletal muscle, and heart).[3][4]

  • Direct Comparison with PPI-1011 : In the same study, parallel treatment with an equal amount of PPI-1011 did not effectively augment plasmalogen levels or reduce the hyperactivity observed in the RCDP mouse model.[3][4]

Experimental Protocols

Pharmacokinetic Study of PPI-1011 in Rats
  • Animal Model : Male Sprague-Dawley rats.[1]

  • Dosing : A single oral dose of [14C]PPI-1011 at 100 mg/kg (200 µCi/kg) was administered. The compound was formulated in liquid coconut oil containing 0.1% 1-thioglycerol.[1]

  • Sample Collection : Blood samples were collected from the femoral artery at 1, 3, 6, 12, 18, 24, 48, and 72 hours post-administration.[1]

  • Analysis : Total radioactivity in plasma was measured to determine the pharmacokinetic profile.[1]

Oral Bioavailability Study of PPI-1011 in Rabbits
  • Animal Model : Female New Zealand rabbits (1.8-2.5 kg).[5]

  • Dosing : For time-course studies, rabbits were dosed orally with 200 mg/kg of PPI-1011 in hard gelatin capsules.[5]

  • Sample Collection : Animals were sacrificed at 0, 1, 3, 6, 12, 18, 24, and 48 hours post-dosing for sample collection.[5]

  • Analysis : Incorporation of PPI-1011 into ethanolamine plasmalogens (PlsEtn) and phosphatidylethanolamines (PtdEtn) was monitored by LC-MS/MS. The metabolic fate of different components of PPI-1011 was monitored using 13C labeling and LC-MS/MS analysis.[6]

Comparative Study of this compound and PPI-1011 in a Mouse Model of RCDP
  • Animal Model : Adult plasmalogen-deficient Pex7hypo/null mice.[3]

  • Dosing : Mice were treated for 4 weeks with daily oral doses of either this compound, PPI-1011, or vehicle at 50 mg/kg.[3]

  • Analysis : Plasma and tissue plasmalogen levels were determined to assess the efficacy of each compound in augmenting plasmalogen levels. Functional outcomes, such as open-field activity, were also measured.[3]

Visualizations

Proposed Metabolic Pathway of PPI-1011

PPI-1011 (Oral) PPI-1011 (Oral) Gut Lipases Gut Lipases PPI-1011 (Oral)->Gut Lipases Cleavage of sn-3 lipoic acid Alkyl-diacyl-glycerol Alkyl-diacyl-glycerol Gut Lipases->Alkyl-diacyl-glycerol Absorption Absorption Alkyl-diacyl-glycerol->Absorption Circulation Circulation Absorption->Circulation Incorporation into phospholipids Target Tissues Target Tissues Circulation->Target Tissues Increased DHA-containing PlsEtn & PtdEtn Increased DHA-containing PlsEtn & PtdEtn Circulation->Increased DHA-containing PlsEtn & PtdEtn

Caption: Proposed metabolic fate of PPI-1011 after oral administration.

Experimental Workflow for Comparative Mouse Study

cluster_0 Animal Groups (Pex7-hypo/null mice) cluster_1 Outcome Measures Vehicle Vehicle Dosing Dosing Vehicle->Dosing PPI-1011 (50 mg/kg/day) PPI-1011 (50 mg/kg/day) PPI-1011 (50 mg/kg/day)->Dosing This compound (50 mg/kg/day) This compound (50 mg/kg/day) This compound (50 mg/kg/day)->Dosing 4-Week Treatment 4-Week Treatment Dosing->4-Week Treatment Oral administration Plasma & Tissue Plasmalogen Levels Plasma & Tissue Plasmalogen Levels 4-Week Treatment->Plasma & Tissue Plasmalogen Levels Open Field Activity Open Field Activity 4-Week Treatment->Open Field Activity

Caption: Experimental workflow for the comparative study in RCDP mice.

Logical Comparison of Bioavailability and Efficacy

cluster_0 PPI-1011 cluster_1 This compound Ether-based precursor Ether-based precursor Requires enzymatic conversion to vinyl-ether plasmalogen Requires enzymatic conversion to vinyl-ether plasmalogen Ineffective in RCDP mouse model Ineffective in RCDP mouse model Vinyl-ether plasmalogen Vinyl-ether plasmalogen Bypasses enzymatic conversion step Bypasses enzymatic conversion step Effective in RCDP mouse model Effective in RCDP mouse model Oral Administration Oral Administration PPI-1011 PPI-1011 Oral Administration->PPI-1011 This compound This compound Oral Administration->this compound

Caption: Key structural and efficacy differences between PPI-1011 and this compound.

References

Validating PPI-1040's Mechanism of Action in Knockout Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PPI-1040, a synthetic plasmalogen precursor, with alternative therapeutic strategies for Rhizomelic Chondrodysplasia Punctata (RCDP). The performance of this compound is evaluated based on preclinical data from knockout mouse models, offering a comprehensive overview of its mechanism of action and efficacy.

Introduction to RCDP and Plasmalogen Deficiency

Rhizomelic Chondrodysplasia Punctata (RCDP) is a rare, autosomal recessive disorder characterized by a profound deficiency in plasmalogens, a class of ether phospholipids (B1166683) essential for normal cellular function. This deficiency is caused by mutations in genes involved in plasmalogen biosynthesis, primarily the PEX7 gene. The resulting cellular dysfunction leads to severe developmental abnormalities, including skeletal dysplasia, cataracts, and profound intellectual disability. The primary therapeutic strategy for RCDP focuses on restoring plasmalogen levels.

This compound is a novel, orally bioavailable synthetic plasmalogen precursor designed to bypass the defective peroxisomal biosynthesis steps in RCDP patients and replenish systemic plasmalogen levels.[1] This guide will delve into the preclinical validation of this compound's mechanism of action using a Pex7 knockout mouse model, and compare its efficacy with other potential plasmalogen replacement therapies.

Comparative Efficacy of Plasmalogen Precursors in Pex7 Knockout Mice

The Pex7 knockout mouse is a well-established animal model for RCDP, exhibiting key features of the human disease, including plasmalogen deficiency and associated behavioral abnormalities. This model is crucial for the preclinical evaluation of potential therapeutics.

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical studies comparing this compound with a vehicle control and another plasmalogen precursor, PPI-1011, in the Pex7 knockout mouse model.

Parameter Wild-Type (WT) Pex7 knockout (Vehicle) Pex7 knockout + this compound Pex7 knockout + PPI-1011 Reference
Plasma Plasmalogen Levels (relative to WT) 100%~20%~100% (Normalized)No significant increase[2]
Erythrocyte Plasmalogen Levels (relative to WT) 100%~30%Significant increaseNo significant increase[2]
Liver Plasmalogen Levels (relative to WT) 100%~15%Significant increaseNo significant increase[2]
Skeletal Muscle Plasmalogen Levels (relative to WT) 100%~25%Significant increaseNo significant increase[2]
Brain Plasmalogen Levels (relative to WT) 100%~40%No significant increaseNo significant increase[2]
Open Field Test: Total Distance Traveled (arbitrary units) ~2500~5000 (Hyperactive)~2500 (Normalized)~5000 (Hyperactive)[2]
Open Field Test: Time Spent in Center (seconds) ~40~15~40 (Normalized)~15[2]

Note: The data presented are approximations derived from graphical representations in the cited literature and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Animal Model
  • Model: Pex7 knockout mice, which carry a null allele for the Pex7 gene, are used as a model for RCDP. These mice exhibit a significant reduction in plasmalogen levels.

  • Age and Sex: Studies typically use adult mice of both sexes.

  • Housing and Diet: Mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum, unless otherwise specified for dietary intervention studies.

Drug Administration
  • This compound and PPI-1011: These compounds are typically formulated in a vehicle such as Neobee M-5 oil.

  • Dosage and Route: Oral gavage is the standard route of administration. Dosages in preclinical studies have ranged from 50 to 100 mg/kg/day.

  • Treatment Duration: Treatment periods in the cited studies were typically 4 weeks.

Plasmalogen Level Measurement by Mass Spectrometry
  • Sample Preparation: Tissues and blood are collected from euthanized animals. Lipids are extracted from the samples using a modified Bligh and Dyer method.

  • Mass Spectrometry: Plasmalogen levels are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5][6] This technique allows for the sensitive and specific measurement of different plasmalogen species.

  • Data Analysis: Plasmalogen levels are typically normalized to an internal standard and expressed as a concentration or as a percentage relative to wild-type control animals.

Open Field Test for Locomotor Activity and Anxiety-Like Behavior
  • Apparatus: The test is conducted in a square arena (e.g., 40 cm x 40 cm x 40 cm) with walls to prevent escape. The arena is typically made of a non-reflective material and is evenly illuminated.

  • Procedure: Each mouse is placed individually in the center of the arena and allowed to explore freely for a set period (e.g., 10-20 minutes).[7][8][9]

  • Data Acquisition: The movement of the mouse is tracked using an automated video-tracking system.

  • Parameters Measured:

    • Total Distance Traveled: A measure of overall locomotor activity.

    • Time Spent in the Center Zone: The arena is virtually divided into a central and a peripheral zone. The time spent in the center is an indicator of anxiety-like behavior, with less time in the center suggesting higher anxiety.

    • Rearing Frequency: The number of times the mouse rears on its hind legs, is a measure of exploratory behavior.[8]

Visualizing the Mechanism of Action and Experimental Workflow

Plasmalogen Biosynthesis Pathway and the Role of PEX7

The following diagram illustrates the plasmalogen biosynthesis pathway, highlighting the step dependent on the PEX7 protein, which is deficient in RCDP.

Plasmalogen_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP DHAP GNPAT GNPAT DHAP->GNPAT Acyl-DHAP Acyl-DHAP AGPS AGPS Acyl-DHAP->AGPS Alkyl-DHAP Alkyl-DHAP 1-alkyl-G3P 1-alkyl-G3P Alkyl-DHAP->1-alkyl-G3P GNPAT->Acyl-DHAP AGPS->Alkyl-DHAP PEX7 PEX7 PEX7->AGPS imports Plasmalogen Precursor Plasmalogen Precursor 1-alkyl-G3P->Plasmalogen Precursor Plasmalogens Plasmalogens Plasmalogen Precursor->Plasmalogens RCDP RCDP (PEX7 mutation) RCDP->PEX7

Caption: The role of PEX7 in the peroxisomal steps of plasmalogen biosynthesis.

Experimental Workflow for Validating this compound

This diagram outlines the experimental workflow used to validate the mechanism of action of this compound in the Pex7 knockout mouse model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_outcome Outcome Measures Pex7_KO_mice Pex7 Knockout Mice Treatment_Groups Treatment Groups: - Vehicle - this compound - PPI-1011 Pex7_KO_mice->Treatment_Groups WT_mice Wild-Type Mice WT_mice->Treatment_Groups Oral_Gavage Daily Oral Gavage (4 weeks) Treatment_Groups->Oral_Gavage Behavioral_Testing Behavioral Testing (Open Field Test) Oral_Gavage->Behavioral_Testing Biochemical_Analysis Biochemical Analysis (Mass Spectrometry) Oral_Gavage->Biochemical_Analysis Locomotor_Activity Locomotor Activity Behavioral_Testing->Locomotor_Activity Anxiety_Behavior Anxiety-like Behavior Behavioral_Testing->Anxiety_Behavior Plasmalogen_Levels Tissue Plasmalogen Levels Biochemical_Analysis->Plasmalogen_Levels

Caption: Workflow for preclinical evaluation of plasmalogen replacement therapies.

Signaling Pathways Affected by Plasmalogen Deficiency

Plasmalogen deficiency can disrupt the integrity and function of cellular membranes, impacting various signaling pathways. The diagram below illustrates the potential influence of plasmalogens on the AKT and ERK signaling cascades, which are crucial for cell survival and proliferation.

Signaling_Pathways cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling Membrane_Integrity Membrane Fluidity & Lipid Raft Function AKT_Pathway AKT Pathway Membrane_Integrity->AKT_Pathway modulates ERK_Pathway ERK Pathway Membrane_Integrity->ERK_Pathway modulates Plasmalogens Plasmalogens Plasmalogens->Membrane_Integrity Cell_Survival Cell Survival & Proliferation AKT_Pathway->Cell_Survival Impaired_Signaling Impaired Signaling AKT_Pathway->Impaired_Signaling ERK_Pathway->Cell_Survival ERK_Pathway->Impaired_Signaling Plasmalogen_Deficiency Plasmalogen Deficiency (e.g., in RCDP) Plasmalogen_Deficiency->Plasmalogens

Caption: Potential impact of plasmalogens on key cell signaling pathways.

Discussion and Conclusion

The preclinical data from the Pex7 knockout mouse model strongly support the mechanism of action of this compound as a plasmalogen replacement therapy. Oral administration of this compound effectively restored plasmalogen levels in plasma and various peripheral tissues to near-normal levels.[2] This biochemical correction was accompanied by a functional improvement, as evidenced by the normalization of hyperactive behavior in the treated mice.[2]

In contrast, the alternative plasmalogen precursor, PPI-1011, did not significantly increase plasmalogen levels or ameliorate the behavioral phenotype at the same dose.[2] This suggests that the unique chemical structure of this compound may enhance its oral bioavailability and subsequent incorporation into cellular membranes. Another potential alternative, batyl alcohol, has shown some promise in rescuing certain pathological features in a mouse model of RCDP, but a direct comparative study with this compound in the Pex7 model is lacking.[10][11]

The lack of a significant increase in brain plasmalogen levels following this compound treatment is a noteworthy finding and warrants further investigation.[2] However, the normalization of the behavioral phenotype suggests that either peripheral plasmalogen restoration is sufficient to correct the hyperactivity, or that a small, undetected increase in brain plasmalogens has a significant functional impact.

References

Assessing PPI-1040: A Comparative Analysis of a Novel Plasmalogen Precursor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development for plasmalogen deficiencies, such as in Rhizomelic Chondrodysplasia Punctata (RCDP), the focus lies on effective precursor supplementation. This guide provides a comparative analysis of PPI-1040, a synthetic vinyl-ether plasmalogen, against another precursor, PPI-1011. While direct off-target effect data for these precursors is not extensively available in the public domain, this comparison focuses on their differential efficacy and metabolic pathways, providing researchers, scientists, and drug development professionals with critical data for evaluation.

Comparative Efficacy of Plasmalogen Precursors

The primary measure of efficacy for a plasmalogen precursor is its ability to restore plasmalogen levels in deficient tissues. Studies in a mouse model of RCDP have demonstrated a significant difference in the ability of this compound and PPI-1011 to achieve this outcome.

PrecursorChemical ClassEfficacy in Raising Plasmalogen LevelsFunctional Outcome in RCDP Mouse Model
This compound Synthetic vinyl-ether plasmalogenNormalized plasmalogen levels in plasma and increased levels in erythrocytes and various peripheral tissues (liver, small intestine, skeletal muscle, heart).[1][2]Normalized hyperactive behavior.[1][2]
PPI-1011 Ether plasmalogen precursorDid not effectively augment plasmalogen levels.[1][2]Did not reduce hyperactivity.[1][2]

Mechanism of Action and Metabolic Pathway

This compound is a synthetic PlsEtn, a precursor of plasmalogens, designed to be orally available.[3] Its chemical structure includes a vinyl-ether bond at the sn-1 position, which is a defining feature of plasmalogens.[1][2] In contrast, PPI-1011 is an ether analog.[1] The differing chemical structures likely account for the observed differences in their metabolic processing and efficacy.

cluster_oral_admin Oral Administration cluster_absorption Digestion & Absorption cluster_circulation Systemic Circulation cluster_tissue Tissue Uptake & Function PPI_1040 This compound (Synthetic vinyl-ether plasmalogen) Intact_Absorption Intact vinyl-ether and phosphoethanolamine groups PPI_1040->Intact_Absorption Successful Absorption PPI_1011 PPI-1011 (Ether plasmalogen precursor) Ineffective_Absorption Ineffective augmentation of plasmalogens PPI_1011->Ineffective_Absorption Poor Bioavailability Increased_Plasmalogens Increased Plasma Plasmalogen Levels Intact_Absorption->Increased_Plasmalogens No_Increase No significant increase in Plasma Plasmalogens Ineffective_Absorption->No_Increase Tissue_Augmentation Augmentation in peripheral tissues (liver, muscle, heart, etc.) Increased_Plasmalogens->Tissue_Augmentation No_Tissue_Effect No significant tissue augmentation No_Increase->No_Tissue_Effect Behavioral_Normalization Normalization of Hyperactivity Tissue_Augmentation->Behavioral_Normalization No_Behavioral_Effect No effect on Hyperactivity No_Tissue_Effect->No_Behavioral_Effect Start Start: Pex7hypo/null mice Treatment_Groups Treatment Groups (4 weeks, oral admin) Start->Treatment_Groups PPI_1040_Group This compound Treatment_Groups->PPI_1040_Group Vehicle_Group Vehicle Control Treatment_Groups->Vehicle_Group WT_Group Wild-Type Control Treatment_Groups->WT_Group Analysis Post-Treatment Analysis PPI_1040_Group->Analysis PPI_1011_Group PPI-1011 PPI_1011_Group->Analysis Vehicle_Group->Analysis WT_Group->Analysis Biochem Biochemical Analysis: Plasmalogen Levels (Plasma, Tissues) Analysis->Biochem Behavior Functional Assessment: Open Field Test Analysis->Behavior Results Comparative Results Biochem->Results Behavior->Results PPI_1040_Outcome This compound: Increased Plasmalogens, Normalized Behavior Results->PPI_1040_Outcome PPI_1011_Outcome PPI-1011: No significant change Results->PPI_1011_Outcome End Conclusion PPI_1040_Outcome->End PPI_1011_Outcome->End Treatment_groups Treatment_groups Treatment_groups->PPI_1011_Group

References

A Systematic Review of Plasmalogen Replacement Therapies: A Comparative Analysis Including PPI-1040

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic comparison of plasmalogen replacement therapies, with a focus on the synthetic ether lipid PPI-1040 and its alternatives. Plasmalogens are a class of ether phospholipids (B1166683) that are essential for normal cellular function, and their deficiency has been implicated in a range of genetic and neurodegenerative disorders. This document summarizes key experimental data, details the methodologies of cited experiments, and visualizes relevant biological pathways and workflows to offer an objective comparison for research and drug development purposes.

Comparative Analysis of Plasmalogen Replacement Therapies

The primary goal of plasmalogen replacement therapy (PRT) is to restore depleted plasmalogen levels in affected tissues. Approaches to PRT vary, utilizing naturally sourced plasmalogens, synthetic precursors, or synthetic plasmalogen analogs. This review focuses on comparing the efficacy of these different strategies based on available preclinical and clinical data.

Preclinical Efficacy of Synthetic Plasmalogen Analogs

A key preclinical study by Fallatah et al. (2020) provides a direct comparison between two synthetic plasmalogen precursors, This compound (a vinyl-ether plasmalogen) and PPI-1011 (an ether-linked plasmalogen precursor), in a Pex7 hypomorphic mouse model of Rhizomelic Chondrodysplasia Punctata (RCDP), a disease characterized by severe plasmalogen deficiency.

Table 1: Preclinical Comparison of this compound and PPI-1011 in a Mouse Model of RCDP

ParameterVehicle Control (Pex7 hypo/null mice)PPI-1011 (50 mg/kg/day)This compound (50 mg/kg/day)Wild-Type Control
Plasma PlsEtn Levels (% of Wild-Type)
Total 16:0 PlsEtn~10%No significant increase~95% (Normalized)100%
Tissue PlsEtn Levels (% of Wild-Type)
Liver~20%No significant increase~60%100%
Skeletal Muscle~25%No significant increase~40%100%
Small Intestine~30%No significant increase~50%100%
Heart~35%No significant increase~50%100%
Erythrocytes~40%No significant increase~55%100%
Brain~30%No significant increaseNo significant increase100%
Behavioral Outcome (Open Field Test)
Total Distance Traveled (cm)~6000No significant change~3500 (Normalized)~3500
Time Active (s)~450No significant change~250 (Normalized)~250

Data extracted and synthesized from Fallatah W, et al. Dis Model Mech. 2020.[1][2][3][4]

The data clearly indicate that this compound was significantly more effective than PPI-1011 at restoring plasmalogen levels in the plasma and various peripheral tissues of RCDP mice.[1][2] Notably, this compound treatment normalized the hyperactive behavior observed in these mice, a key functional outcome.[1][2] Neither compound significantly increased brain plasmalogen levels in this study.[1][2]

Clinical Efficacy of Natural Source Plasmalogens

Clinical trials have investigated the efficacy of scallop-derived plasmalogens in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Table 2: Clinical Trial Data for Scallop-Derived Plasmalogens

StudyDiseaseNTreatmentDurationKey Outcomes
Fujino T, et al. 2017Mild Alzheimer's Disease (AD) & Mild Cognitive Impairment (MCI)276 (completed)1 mg/day purified scallop plasmalogens or placebo24 weeks- No significant overall difference in cognitive function between groups. - In a subgroup of mild AD patients, memory function (WMS-R) showed significant improvement in the treatment group, particularly in females and those younger than 77. - Plasma plasmalogen levels decreased significantly more in the placebo group compared to the treatment group in mild AD patients.[5][6]
Mawatari S, et al. 2020Parkinson's Disease (PD)101 mg/day purified scallop-derived ether phospholipids24 weeks- Increased plasma and erythrocyte ether phospholipid levels, reaching near-normal levels. - Improvement in some non-motor symptoms of PD.[7][8]

These clinical studies suggest that oral administration of scallop-derived plasmalogens is safe and can increase blood plasmalogen levels.[5][6][7][8] While broad cognitive improvements were not consistently observed, specific subgroups of patients with mild Alzheimer's disease and patients with Parkinson's disease showed some benefits.[5][6][7][8]

Experimental Protocols

Preclinical Evaluation of this compound and PPI-1011 in a Mouse Model of RCDP

Objective: To assess the oral bioavailability, efficacy in restoring plasmalogen levels, and functional effects of this compound compared to PPI-1011 in a mouse model of RCDP.

Experimental Workflow:

G cluster_0 Animal Model and Treatment cluster_1 Duration and Monitoring cluster_2 Outcome Measures A Pex7 hypo/null Mice (RCDP model) C Random Assignment to Treatment Groups (n=6/group) A->C B Wild-Type Control Mice D Oral Gavage Administration (50 mg/kg/day, 5 days/week) C->D E Vehicle (Neobee M-5 with 0.1% thioglycerol) D->E Group 1 F PPI-1011 D->F Group 2 G This compound D->G Group 3 H 4-Week Treatment Period D->H I Weekly Weight Monitoring & Observation for Distress H->I J Behavioral Testing (Open Field Test) at Baseline and End of Treatment I->J K Sacrifice 24h After Last Dose J->K L Tissue Collection (Blood, Liver, Muscle, etc.) K->L M Plasmalogen Quantification (LC-MS/MS) L->M

Caption: Experimental workflow for the preclinical evaluation of this compound.

Animal Model: Pex7 hypomorphic/null mice, which exhibit severe plasmalogen deficiency.[1][2]

Drug Formulation and Administration:

  • This compound and PPI-1011 were formulated in Neobee M-5 with 0.1% thioglycerol at a concentration of 10 mg/mL.[3]

  • Daily oral gavage of 50 mg/kg was administered 5 days a week for 4 weeks.[3]

Behavioral Assessment:

  • The open field test was used to measure locomotor activity (total distance traveled) and exploratory behavior (time active) at baseline and after the 4-week treatment period.[1][2]

Plasmalogen Quantification:

  • Lipids were extracted from plasma and various tissues.

  • Plasmalogen levels were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

Clinical Trial of Scallop-Derived Plasmalogens in Alzheimer's Disease

Objective: To evaluate the efficacy and safety of orally administered scallop-derived plasmalogens on cognitive function in patients with mild AD and MCI.[6]

Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled trial.[6]

Participants: 328 patients aged 60-85 with a Mini-Mental State Examination-Japanese (MMSE-J) score of 20-27.[6]

Intervention:

  • Treatment group: 1 mg/day of purified scallop-derived plasmalogens.[6]

  • Placebo group: Capsules containing the same base ingredients without the active plasmalogens.[5][6]

Outcome Measures:

  • Primary: Change in MMSE-J score.[6]

  • Secondary: Changes in Wechsler Memory Scale-Revised (WMS-R), Geriatric Depression Scale-Short Version-Japanese (GDS-S-J), and concentrations of plasma and erythrocyte phosphatidylethanolamine (B1630911) plasmalogens (PlsPE).[6]

Signaling Pathways

Plasmalogens are known to play a role in cellular signaling, in part by modulating the fluidity of cell membranes and influencing the function of membrane-bound proteins.[1] Studies have shown that plasmalogen replacement can activate pro-survival signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.

G cluster_0 Cell Membrane cluster_1 PI3K/AKT Pathway cluster_2 MAPK/ERK Pathway Pls Plasmalogen Replacement Receptor Growth Factor Receptor / GPCR Pls->Receptor modulates membrane fluidity & receptor function PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT Survival Cell Survival & Growth AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation

References

Evaluating the Long-Term Safety and Efficacy of PPI-1040 in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the preclinical data on PPI-1040, a synthetic plasmalogen precursor developed for the treatment of Rhizomelic Chondrodysplasia Punctata (RCDP). The information is based on publicly available data from a key preclinical study in a mouse model of RCDP. This document compares the efficacy of this compound with an alternative plasmalogen precursor, PPI-1011, and details the experimental protocols used in these critical studies.

Executive Summary

This compound is a novel, orally available synthetic vinyl-ether plasmalogen designed to bypass the deficient enzymatic steps in RCDP, a rare genetic disorder characterized by a severe deficiency in plasmalogens. Preclinical studies in a genetically engineered mouse model of RCDP (Pex7hypo/null mice) have demonstrated the potential of this compound to restore plasmalogen levels in various tissues and to normalize associated behavioral abnormalities. In direct comparison, this compound showed superior efficacy to PPI-1011, an ether plasmalogen precursor.

Crucially, a significant gap exists in the publicly available literature regarding the long-term safety and toxicology of this compound in animal models. While short-term efficacy has been demonstrated, dedicated long-term safety studies are essential for a complete risk-benefit assessment and are not available in the public domain at the time of this review.

Efficacy Data: this compound vs. PPI-1011 in a Mouse Model of RCDP

The primary preclinical evaluation of this compound was conducted in Pex7hypo/null mice, a model that recapitulates the plasmalogen deficiency and hyperactive phenotype observed in RCDP patients. The study compared the effects of orally administered this compound, PPI-1011, and a vehicle control.

Table 1: Comparative Efficacy of this compound and PPI-1011 on Plasmalogen Levels

TissueVehicle Control (Pex7hypo/null)PPI-1011 (50 mg/kg/day)This compound (50 mg/kg/day)Wild-Type Control
Plasma Severely reduced plasmalogen levels compared to wild-type.No significant increase in plasmalogen levels compared to vehicle.Normalized plasmalogen levels to near wild-type levels.Normal physiological plasmalogen levels.
Erythrocytes Significantly reduced plasmalogen levels.No significant augmentation observed.Modest increase in plasmalogen levels.Normal physiological plasmalogen levels.
Liver Markedly reduced plasmalogen levels.No significant increase observed.Significant increase in plasmalogen levels.Normal physiological plasmalogen levels.
Small Intestine Reduced plasmalogen levels.No significant increase observed.Increase in plasmalogen levels.Normal physiological plasmalogen levels.
Skeletal Muscle Reduced plasmalogen levels.No significant increase observed.Increase in plasmalogen levels.Normal physiological plasmalogen levels.
Heart Reduced plasmalogen levels.No significant increase observed.Increase in plasmalogen levels.Normal physiological plasmalogen levels.
Brain Reduced plasmalogen levels.No augmentation observed.No augmentation observed. Normal physiological plasmalogen levels.

Note: Specific quantitative values (mean ± SD) for plasmalogen levels were not available in the reviewed public literature. The table reflects the described outcomes from the study by Fallatah et al., 2020.

Table 2: Comparative Efficacy of this compound and PPI-1011 on Hyperactivity

Behavioral Parameter (Open Field Test)Vehicle Control (Pex7hypo/null)PPI-1011 (50 mg/kg/day)This compound (50 mg/kg/day)Wild-Type Control
Distance Traveled Significantly increased compared to wild-type, indicating hyperactivity.No significant reduction in hyperactivity compared to vehicle.Normalized locomotor activity to levels comparable to wild-type mice.Normal locomotor activity.
Time Active Significantly increased compared to wild-type.No significant reduction in active time compared to vehicle.Normalized active time to levels comparable to wild-type mice.Normal active time.

Note: Specific quantitative values (mean ± SD) for open field test parameters were not available in the reviewed public literature. The table reflects the described outcomes from the study by Fallatah et al., 2020.

Long-Term Safety and Toxicology

A comprehensive search of the public scientific literature and regulatory databases did not yield any dedicated long-term safety or toxicology studies for this compound in animal models. This represents a critical data gap in the overall preclinical assessment of this drug candidate. While the short-term (4-week) study did not report any adverse effects, chronic administration would necessitate a thorough evaluation of potential toxicities. Standard preclinical toxicology programs for chronically administered drugs typically include studies of several months' duration in at least two species (one rodent, one non-rodent) to assess for potential organ damage, carcinogenicity, and reproductive toxicity. The lack of this information for this compound is a significant limitation for a complete evaluation.

Experimental Protocols

The following protocols are based on the methodology described in the key preclinical study of this compound.

1. Animal Model

  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6J background

  • Genotype: Pex7hypo/null mice, which have a severe deficiency in plasmalogen biosynthesis. Wild-type littermates were used as controls.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Drug Administration

  • Compounds: this compound and PPI-1011 were formulated in Neobee M-5 oil.

  • Dosage: 50 mg/kg body weight for both this compound and PPI-1011.

  • Route of Administration: Oral gavage.

  • Frequency: Once daily.

  • Duration: 28 consecutive days.

  • Control Groups: A vehicle control group (Neobee M-5 oil only) and a wild-type control group were included.

3. Efficacy Endpoints

  • Plasmalogen Level Analysis:

    • Sample Collection: At the end of the treatment period, blood and various tissues (liver, small intestine, skeletal muscle, heart, brain) were collected.

    • Analytical Method: Plasmalogen levels were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Behavioral Analysis (Open Field Test):

    • Apparatus: A square open-field arena.

    • Procedure: Mice were individually placed in the center of the arena and allowed to explore freely for a specified period.

    • Parameters Measured: Locomotor activity was tracked using an automated system to measure total distance traveled and time spent active.

Visualizations

Plasmalogen Biosynthesis Pathway and the Role of this compound

The following diagram illustrates the simplified plasmalogen biosynthesis pathway, highlighting the enzymatic steps that are deficient in RCDP and how this compound is designed to circumvent these defects.

Plasmalogen_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP DHAP Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT RCDP_Defect RCDP Defect (e.g., PEX7 mutation affects GNPAT/AGPS function) Alkyl_DHAP Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Alkyl_Acyl_Glycerol 1-alkyl-2-acyl-glycerol Alkyl_DHAP->Alkyl_Acyl_Glycerol Multiple Steps Plasmalogen Plasmalogen (e.g., PE-plasmalogen) Alkyl_Acyl_Glycerol->Plasmalogen Desaturase PPI_1040 This compound (Synthetic Vinyl-Ether Plasmalogen) PPI_1040->Plasmalogen Bypasses Defective Pathway

Caption: Simplified plasmalogen biosynthesis pathway and the mechanism of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

The diagram below outlines the key steps in the preclinical study evaluating the efficacy of this compound.

Experimental_Workflow Animal_Model Animal Model Selection (Pex7hypo/null mice) Grouping Grouping of Animals (Vehicle, PPI-1011, this compound, Wild-Type) Animal_Model->Grouping Treatment Daily Oral Gavage (28 days, 50 mg/kg) Grouping->Treatment Behavioral_Testing Behavioral Assessment (Open Field Test) Treatment->Behavioral_Testing Sample_Collection Sample Collection (Blood and Tissues) Behavioral_Testing->Sample_Collection Biochemical_Analysis Biochemical Analysis (LC-MS/MS for Plasmalogens) Sample_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Comparison Biochemical_Analysis->Data_Analysis

Intact Absorption of PPI-1040: A Key Determinant of its Superior Efficacy in Plasmalogen Augmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative analysis of preclinical data reveals that the novel synthetic vinyl-ether plasmalogen, PPI-1040, demonstrates superior efficacy in restoring plasmalogen levels compared to ether-based precursors, primarily due to its unique ability to be absorbed intact. This guide provides an in-depth comparison for researchers, scientists, and drug development professionals, highlighting the experimental evidence supporting the critical role of intact absorption in the therapeutic potential of this compound for plasmalogen deficiency disorders.

Plasmalogens are a class of glycerophospholipids crucial for various cellular functions, including membrane structure, vesicular transport, and protection against oxidative stress.[1] Deficiencies in plasmalogens are implicated in several rare and common diseases, such as Rhizomelic Chondrodysplasia Punctata (RCDP) and Alzheimer's disease.[1][2] Therapeutic strategies have focused on plasmalogen replacement; however, the stability and bioavailability of these compounds have posed significant challenges. This compound, a synthetic vinyl-ether plasmalogen, was specifically designed to overcome these hurdles.

Superior Efficacy of this compound: The Evidence

A pivotal preclinical study in a mouse model of RCDP directly compared the efficacy of this compound with PPI-1011, an ether plasmalogen precursor. The results unequivocally demonstrated the superior ability of this compound to augment plasmalogen levels and ameliorate disease-related phenotypes.

Quantitative Data Summary

The following tables summarize the key findings from the comparative study, showcasing the significant advantages of this compound.

Table 1: Plasma Plasmalogen (PlsEtn) Levels in Pex7hypo/null Mice

Treatment Group (50 mg/kg)16:0/18:1 PlsEtn (% of Wild-Type)16:0/18:2 PlsEtn (% of Wild-Type)16:0/20:4 PlsEtn (% of Wild-Type)16:0/22:6 PlsEtn (% of Wild-Type)Total 16:0 PlsEtn Pool (% of Wild-Type)
Vehicle~20%~25%~30%~35%~25%
PPI-1011No significant increaseNo significant increaseNo significant increaseNo significant increaseNo significant increase
This compound ~90% ~85% ~70% ~95% ~85%
p<0.05 vs. Vehicle

Table 2: Tissue Plasmalogen (16:0 PlsEtn) Levels in Pex7hypo/null Mice (% of Wild-Type)

Treatment Group (50 mg/kg)LiverSkeletal MuscleSmall IntestineHeartErythrocytes
Vehicle~40%~50%~60%~55%~30%
PPI-1011No significant increaseNo significant increaseNo significant increaseNo significant increaseNo significant increase
This compound ~80% ~75% ~90% ~85% ~70%
p<0.05 vs. Vehicle

Table 3: Behavioral Normalization in Pex7hypo/null Mice (Open Field Test)

Treatment Group (50 mg/kg)Time Active (seconds)Distance Traveled (arbitrary units)
Wild-Type Control~200~4000
Vehicle~450~8000
PPI-1011~425~7500
This compound ~225 ~4500
*p<0.05 vs. Vehicle

The data clearly indicates that while the ether precursor PPI-1011 failed to significantly increase plasmalogen levels or improve the hyperactive phenotype at the tested dose, this compound treatment resulted in a near-normalization of both biochemical and behavioral parameters.[2]

The Critical Role of Intact Absorption

The superior efficacy of this compound is attributed to its novel design, which allows for oral bioavailability with its crucial sn-1 vinyl-ether bond remaining intact during digestion and absorption.[2] This was confirmed in studies using 13C6-labeled this compound, which showed that both the sn-1 vinyl-ether and the sn-3 phosphoethanolamine groups were preserved.[1][2]

Signaling and Metabolic Pathway

The following diagram illustrates the proposed metabolic advantage of this compound.

cluster_oral Oral Administration cluster_absorption Digestion & Absorption cluster_circulation Systemic Circulation cluster_tissue Target Tissues This compound This compound Intact this compound Intact this compound This compound->Intact this compound PPI-1011 PPI-1011 PPI-1011 Metabolites PPI-1011 Metabolites PPI-1011->PPI-1011 Metabolites Circulating this compound Circulating this compound Intact this compound->Circulating this compound Precursor Metabolites Precursor Metabolites PPI-1011 Metabolites->Precursor Metabolites Direct Incorporation Direct Incorporation Circulating this compound->Direct Incorporation Enzymatic Conversion Enzymatic Conversion Precursor Metabolites->Enzymatic Conversion Plasmalogen Pool Plasmalogen Pool Direct Incorporation->Plasmalogen Pool Enzymatic Conversion->Plasmalogen Pool

Caption: Metabolic advantage of intact this compound absorption.

By being absorbed intact, this compound bypasses the need for in vivo enzymatic conversion to form the vinyl-ether bond, a step that is necessary for ether-based precursors like PPI-1011.[2] This direct incorporation into the body's plasmalogen pool likely accounts for its significantly higher efficiency in restoring plasmalogen levels.

Experimental Protocols

Animal Model and Treatment

The study utilized the Pex7hypo/null mouse model, which exhibits plasmalogen deficiency and a hyperactive phenotype, mimicking key aspects of RCDP.[2] Male and female mice were treated daily for four weeks via oral gavage with either vehicle, PPI-1011 (50 mg/kg), or this compound (50 mg/kg).[2]

Experimental Workflow

The workflow of the pivotal preclinical study is outlined below.

cluster_endpoint Endpoints Start Animal Model Pex7hypo/null Mice Start->Animal Model Grouping Randomized Grouping (n=4-6 per group) Animal Model->Grouping Treatment 4-Week Oral Gavage Grouping->Treatment Vehicle Vehicle Treatment->Vehicle PPI-1011 PPI-1011 (50 mg/kg) Treatment->PPI-1011 This compound This compound (50 mg/kg) Treatment->this compound Endpoint Analysis Endpoint Analysis Vehicle->Endpoint Analysis PPI-1011->Endpoint Analysis This compound->Endpoint Analysis Data Data Analysis & Comparison Endpoint Analysis->Data Behavioral Open Field Test Biochemical LC-MS/MS for Plasmalogens End Data->End

Caption: Preclinical efficacy study workflow.

Bioanalytical Methods

Plasmalogen levels in plasma and various tissues were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2]

Conclusion

References

Comparative Lipidomics of Tissues from PPI-1040 and PPI-1011 Treated Mice: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo effects of two plasmalogen precursor molecules, PPI-1040 and PPI-1011, on the lipid profiles of various tissues in a mouse model of plasmalogen deficiency. The data presented is based on preclinical studies and aims to offer an objective overview to inform further research and development.

Introduction to this compound and PPI-1011

This compound and PPI-1011 are investigational compounds developed to restore plasmalogen levels in diseases characterized by plasmalogen deficiency, such as Rhizomelic Chondrodysplasia Punctata (RCDP) and potentially other disorders like Alzheimer's disease.[1][2] Plasmalogens are a unique class of ether phospholipids (B1166683) essential for the structure and function of cell membranes, and their deficiency leads to severe pathological conditions.

PPI-1011 is a synthetic, orally bioavailable plasmalogen precursor.[1][2] It is an alkyl-diacyl glycerolipid that, after administration, is metabolized to form active plasmalogens, thereby bypassing the defective peroxisomal biosynthesis steps in RCDP.[1] Specifically, it has an ether-linked fatty alcohol at the sn-1 position, a docosahexaenoic acid (DHA) at the sn-2 position, and a lipoic acid moiety at the sn-3 position which is cleaved off to allow for absorption and subsequent conversion to plasmalogens.[1]

This compound , in contrast, is a synthetic vinyl-ether plasmalogen.[3][4][5] This compound is designed to be orally bioavailable and, importantly, already contains the critical vinyl-ether bond at the sn-1 position that characterizes endogenous plasmalogens.[4][5] This structural feature means it does not require in vivo enzymatic conversion to become a functional plasmalogen, potentially offering a more direct replacement therapy.[4]

Comparative Efficacy in a Mouse Model of RCDP

A key study directly compared the efficacy of this compound and PPI-1011 in the Pex7hypo/null mouse model, which mimics the plasmalogen deficiency seen in RCDP.[4] The findings from this study form the basis of the quantitative comparison presented below.

Data Summary: Plasma and Tissue Plasmalogen Levels

The following tables summarize the effects of a 4-week treatment with either this compound or PPI-1011 (at a dose of 50 mg/kg) on the levels of ethanolamine (B43304) plasmalogens (PlsEtn) in various tissues of Pex7hypo/null mice, presented as a percentage of wild-type levels.

Table 1: Plasma Ethanolamine Plasmalogen (PlsEtn) Levels

Plasmalogen Species (sn-1/sn-2)Vehicle-Treated Pex7hypo/null (% of WT)PPI-1011-Treated Pex7hypo/null (% of WT)This compound-Treated Pex7hypo/null (% of WT)
16:0/18:1 ~25%No significant augmentationNear wild-type levels
16:0/18:2 ~25%No significant augmentationNear wild-type levels
16:0/20:4 ~25%No significant augmentationNear wild-type levels
16:0/22:6 ~25%No significant augmentationNear wild-type levels
16:0/22:4 ~25%No significant augmentationNo improvement
Total 16:0 PlsEtn Pool ~25%No significant augmentationSignificantly increased

Data extracted from Fallatah et al., 2020.[4]

Table 2: Tissue Ethanolamine Plasmalogen (PlsEtn) Levels

TissueVehicle-Treated Pex7hypo/null (% of WT)PPI-1011-Treated Pex7hypo/null (% of WT)This compound-Treated Pex7hypo/null (% of WT)
Liver Significantly decreasedNo significant increaseSignificantly increased
Skeletal Muscle Significantly decreasedNo significant increaseSignificantly increased
Small Intestine Significantly decreasedNo significant increaseIncreased
Heart Significantly decreasedNo significant increaseIncreased
Erythrocytes Significantly decreasedNo significant increaseIncreased
Brain Significantly decreasedNo significant increaseNo augmentation
Lung Significantly decreasedNo significant increaseNo augmentation
Kidney Significantly decreasedNo significant increaseNo augmentation

Data extracted from Fallatah et al., 2020.[4]

The results clearly indicate that under the studied conditions, this compound was significantly more effective than PPI-1011 at augmenting plasmalogen levels in the plasma and several peripheral tissues of plasmalogen-deficient mice.[4] Notably, neither compound led to an increase in brain plasmalogen levels in this model.[4]

Experimental Protocols

The following provides a detailed methodology for the key experiments cited in the comparative study.

1. Animal Model and Treatment

  • Animal Model: Pex7hypo/null mice, a model for RCDP with intermediate severity, were used alongside wild-type control mice.[4]

  • Drug Formulation and Administration: this compound and PPI-1011 were formulated in Neobee M-5 at a concentration of 10 mg/mL. The compounds were administered daily via oral gavage at a dose of 50 mg/kg body weight for 4 weeks. A vehicle control group received an equal volume of Neobee M-5.[4]

2. Tissue Collection and Preparation

  • At the end of the treatment period, mice were euthanized, and various tissues (liver, skeletal muscle, small intestine, heart, brain, lung, kidney) and blood were collected.

  • Plasma was separated from whole blood by centrifugation.

  • All tissue samples were snap-frozen in liquid nitrogen and stored at -80°C until lipid extraction.

3. Lipid Extraction

A modified Folch method is commonly employed for the extraction of lipids from plasma and tissue homogenates.

  • Homogenization: A known weight of tissue (e.g., 20-50 mg) is homogenized in a solvent mixture, typically chloroform:methanol (2:1, v/v). For plasma, a specific volume is used.

  • Phase Separation: After homogenization, deionized water is added to the mixture to induce phase separation. The mixture is vortexed and then centrifuged to separate the aqueous and organic layers.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The collected lipid extract is dried under a stream of nitrogen gas and then reconstituted in a suitable solvent (e.g., isopropanol (B130326) or methanol/chloroform) for LC-MS analysis.

4. Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipidomics

  • Chromatographic Separation: The lipid extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 or C8 reverse-phase column is typically used to separate the different lipid species based on their polarity. A gradient elution with solvents such as water, acetonitrile, and isopropanol, often with additives like formic acid or ammonium (B1175870) formate, is employed.

  • Mass Spectrometry Detection: The eluent from the LC system is introduced into a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an electrospray ionization (ESI) source. Data is acquired in both positive and negative ion modes to detect a wide range of lipid classes.

  • Lipid Identification and Quantification: Lipid species are identified based on their accurate mass-to-charge ratio (m/z) and their fragmentation patterns (MS/MS). Quantification is achieved by comparing the peak area of each identified lipid to that of an appropriate internal standard.

Visualizing the Pathways and Processes

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanisms of action for this compound and PPI-1011 and the general workflow of the comparative lipidomics study.

Mechanism_of_Action cluster_PPI1011 PPI-1011 Pathway cluster_PPI1040 This compound Pathway cluster_outcome Cellular Function PPI1011 PPI-1011 (Oral) Metabolism In Vivo Metabolism (e.g., cleavage of lipoic acid, desaturation at sn-1) PPI1011->Metabolism Bypasses Peroxisomes Plasmalogen Active Plasmalogen Metabolism->Plasmalogen Membrane Membrane Integration & Function Restoration Plasmalogen->Membrane PPI1040 This compound (Oral) Direct_Incorporation Direct Incorporation PPI1040->Direct_Incorporation Contains Vinyl-Ether Bond Plasmalogen_1040 Active Plasmalogen Direct_Incorporation->Plasmalogen_1040 Plasmalogen_1040->Membrane Experimental_Workflow cluster_animal Animal Study cluster_analysis Lipidomics Analysis cluster_output Output Animal_Model Pex7hypo/null Mice Treatment 4-Week Oral Gavage (Vehicle, PPI-1011, this compound) Animal_Model->Treatment Tissue_Collection Tissue & Plasma Collection Treatment->Tissue_Collection Lipid_Extraction Lipid Extraction (Folch Method) Tissue_Collection->Lipid_Extraction LCMS LC-MS/MS Analysis Lipid_Extraction->LCMS Data_Analysis Data Processing & Quantification LCMS->Data_Analysis Comparison Comparative Lipid Profiles Data_Analysis->Comparison

References

Validating PPI-1040's Efficacy in Normalizing Hyperactivity in Pex7-Deficient Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PPI-1040's performance in normalizing hyperactivity in a Pex7-deficient mouse model of Rhizomelic Chondrodysplasia Punctata (RCDP) Type 1. Supporting experimental data, detailed protocols, and pathway visualizations are presented to facilitate informed research and development decisions.

Introduction to Pex7 Deficiency and Hyperactivity

Rhizomelic Chondrodysplasia Punctata (RCDP) is a rare, autosomal recessive disorder characterized by severe developmental abnormalities.[1] Type 1 RCDP, the most common form, is caused by mutations in the PEX7 gene.[1] The PEX7 protein is a receptor crucial for importing specific enzymes into peroxisomes, which are cellular organelles vital for lipid metabolism.[2] A key function of these enzymes is the biosynthesis of plasmalogens, a class of ether phospholipids (B1166683) that are essential components of cell membranes, particularly in the brain and heart.[2][3]

Pex7-deficient mouse models have been developed to study RCDP1 and exhibit several clinical features of the human disease, including a distinct hyperactive phenotype.[4] This hyperactivity is believed to be linked to the profound plasmalogen deficiency observed in these animals.[4]

This compound: A Novel Therapeutic Approach

This compound is a synthetic ether lipid precursor designed to bypass the defective plasmalogen synthesis pathway in Pex7 deficiency and restore plasmalogen levels.[5][6] This guide focuses on the experimental validation of this compound's ability to ameliorate the hyperactivity observed in Pex7-deficient mice.

Comparative Efficacy of this compound

The primary evidence for this compound's efficacy in normalizing hyperactivity comes from studies on Pex7hypo/null mice, a model that closely mimics the biochemical and clinical manifestations of RCDP1.

Quantitative Data Summary

The following table summarizes the key quantitative data from an open field test assessing the locomotor activity of wild-type (WT/WT), vehicle-treated Pex7hypo/null, and this compound-treated Pex7hypo/null mice.

GroupTreatmentTotal Distance Traveled (cm)Time Active (seconds)
Wild-Type (WT/WT)None~3500~200
Pex7hypo/nullVehicle~5500~300
Pex7hypo/nullThis compound (50 mg/kg/day)~3500~200

Data are approximated from graphical representations in Fallatah et al., 2020 and are intended for comparative purposes.[5]

As the data indicates, vehicle-treated Pex7hypo/null mice traveled a significantly greater distance and were active for a longer duration compared to wild-type mice, confirming their hyperactive phenotype. Treatment with this compound successfully normalized both the total distance traveled and the active time to levels comparable with wild-type mice.[5]

Comparison with Other Potential Interventions

While direct comparative studies are limited, some research has explored other avenues for treating RCDP, primarily through dietary supplementation with plasmalogen precursors.

TreatmentMouse ModelEffect on HyperactivityReference
This compound Pex7hypo/nullNormalized hyperactivity[5][6]
Batyl Alcohol Pex7 knockoutDid not alter the overall clinical phenotype (hyperactivity not specifically reported as normalized)[7]

It is important to note that while batyl alcohol, another ether lipid precursor, has been shown to rescue certain biochemical and physiological abnormalities in Pex7-deficient mice, its effect on the hyperactivity phenotype has not been as clearly demonstrated as that of this compound.[7][8]

Experimental Protocols

Open Field Test for Hyperactivity Assessment

The open field test is a standard method for evaluating locomotor activity and anxiety-like behavior in rodents.

Apparatus:

  • A square arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material.

  • An overhead camera and tracking software (e.g., Any-maze) to record and analyze the mouse's movement.

Procedure:

  • Acclimation: Mice are habituated to the testing room for at least 30 minutes prior to the test.

  • Test Initiation: Each mouse is gently placed in the center of the open field arena.

  • Data Recording: The tracking software records the mouse's activity for a set duration (e.g., 5 minutes).[9]

  • Parameters Measured: Key parameters for assessing hyperactivity include:

    • Total Distance Traveled: The total distance covered by the mouse during the test.

    • Time Active: The amount of time the mouse is in motion.

    • Velocity: The speed of the mouse's movement.

  • Arena Cleaning: The arena is thoroughly cleaned with a suitable disinfectant (e.g., 70% ethanol) between each trial to eliminate olfactory cues.

This compound Administration Protocol

Formulation and Dosing:

  • This compound is formulated for oral administration.

  • In the key validation study, Pex7hypo/null mice were treated with 50 mg/kg of this compound daily for 4 weeks.[5][6]

Visualizing the Mechanism of Action

Plasmalogen Biosynthesis Pathway and Pex7 Deficiency

The following diagram illustrates the initial steps of the plasmalogen biosynthesis pathway, highlighting the critical role of PEX7 and the point of disruption in Pex7-deficient mice.

Plasmalogen_Biosynthesis cluster_peroxisome Peroxisome cluster_cytosol Cytosol cluster_ER Endoplasmic Reticulum DHAP DHAP Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Plasmalogen_Precursor Plasmalogen Precursor Alkyl_DHAP->Plasmalogen_Precursor Multiple Steps AGPS AGPS PEX7 PEX7 Receptor PEX7_cyto PEX7 Receptor PEX7->PEX7_cyto Recycling Fatty_Alcohol Fatty Alcohol Fatty_Alcohol->Alkyl_DHAP AGPS_cyto AGPS PEX7_AGPS_complex PEX7-AGPS Complex AGPS_cyto->PEX7_AGPS_complex PEX7_cyto->PEX7_AGPS_complex PEX7_AGPS_complex->AGPS Defect Pex7 Deficiency: Import of AGPS is impaired, leading to reduced Alkyl-DHAP and subsequent plasmalogen synthesis. Plasmalogen Plasmalogens Plasmalogen_Precursor->Plasmalogen Final Synthesis Steps

Caption: Pex7-mediated import of AGPS into the peroxisome.

This compound Intervention Pathway

This diagram illustrates how this compound acts as a precursor to bypass the enzymatic defect in Pex7 deficiency.

PPI1040_Intervention cluster_peroxisome Peroxisome (Defective Pathway) cluster_intervention This compound Intervention cluster_ER Endoplasmic Reticulum DHAP DHAP Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Plasmalogen Restored Plasmalogens Alkyl_DHAP->Plasmalogen Reduced Synthesis AGPS AGPS (impaired import) PPI1040 Oral this compound Plasmalogen_Precursor_from_PPI Plasmalogen Precursor PPI1040->Plasmalogen_Precursor_from_PPI Absorption & Metabolism Plasmalogen_Precursor_from_PPI->Plasmalogen Bypasses Defect Bypass This compound provides a precursor that enters the plasmalogen synthesis pathway downstream of the Pex7-dependent step.

Caption: this compound bypasses the Pex7-dependent step.

Conclusion

References

A Critical Appraisal of the Clinical Potential of PPI-1040: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical appraisal of the clinical potential of PPI-1040, a synthetic vinyl-ether plasmalogen precursor, for the treatment of Rhizomelic Chondrodysplasia Punctata (RCDP). Its performance is objectively compared with its ether-lipid analogue, PPI-1011, and the current standard of care. This analysis is supported by preclinical data, detailed experimental protocols, and visualizations of its mechanism of action.

Executive Summary

This compound is a promising preclinical candidate for RCDP, a rare and severe genetic disorder with no approved targeted therapies. Preclinical evidence in a mouse model of RCDP demonstrates its superiority over the ether-lipid precursor PPI-1011 in restoring plasmalogen levels and normalizing disease-related behavioral deficits. As an orally bioavailable vinyl-ether plasmalogen, this compound directly replenishes the deficient lipid, bypassing the defective enzymatic step in RCDP. While it has received Orphan Drug Designation from the FDA, its clinical development status remains behind that of PPI-1011, which has completed a Phase I trial. The progression of this compound to clinical trials will be a critical determinant of its ultimate therapeutic value.

Introduction to this compound and RCDP

Rhizomelic Chondrodysplasia Punctata (RCDP) is a rare, autosomal recessive disorder characterized by a profound deficiency in plasmalogens, a class of ether phospholipids (B1166683) essential for normal cellular function.[1][2] The disease is caused by mutations in genes involved in plasmalogen biosynthesis, leading to severe skeletal abnormalities, cataracts, profound growth and developmental delays, and a significantly reduced life expectancy.[1][3] Currently, there is no cure for RCDP, and treatment is limited to supportive care.[3]

This compound is a novel, synthetic vinyl-ether plasmalogen precursor designed to directly replace the deficient plasmalogens in individuals with RCDP.[1] Unlike ether-lipid precursors, which require further enzymatic conversion to the active vinyl-ether form, this compound provides the complete, functional plasmalogen. This distinction is critical in the context of RCDP, where the enzymatic machinery for this conversion is impaired.

Comparative Analysis: this compound vs. Alternatives

The primary comparator for this compound is PPI-1011, a synthetic ether-lipid plasmalogen precursor. The current standard of care for RCDP is supportive management, which does not address the underlying biochemical defect.

Data Presentation: Preclinical Efficacy in a Mouse Model of RCDP

The following tables summarize the quantitative data from a head-to-head preclinical study comparing this compound and PPI-1011 in a Pex7hypo/null mouse model of RCDP.[4]

Table 1: Effect of this compound vs. PPI-1011 on Plasma Plasmalogen Levels

Treatment GroupTotal Plasmalogen Ethanolamine (PlsEtn) Levels (% of Wild-Type)
Vehicle~20%
PPI-1011 (50 mg/kg/day)No significant increase
This compound (50 mg/kg/day)Normalized to ~100%

Table 2: Effect of this compound vs. PPI-1011 on Tissue Plasmalogen Levels

TissuePPI-1011 (% of Wild-Type)This compound (% of Wild-Type)
LiverNo significant increase~80%
Skeletal MuscleNo significant increase~60%
Small IntestineNo significant increase~50%
HeartNo significant increase~40%
ErythrocytesNo significant increase~40%
BrainNot reportedNo significant increase
LungNot reportedNo significant increase
KidneyNot reportedNo significant increase

Table 3: Effect of this compound vs. PPI-1011 on Hyperactive Behavior (Open Field Test)

Treatment GroupTotal Distance Traveled (arbitrary units)
VehicleSignificantly higher than Wild-Type
PPI-1011 (50 mg/kg/day)No significant reduction
This compound (50 mg/kg/day)Normalized to Wild-Type levels

Mechanism of Action

This compound's mechanism of action is to directly replenish the deficient plasmalogens in individuals with RCDP. By providing the complete vinyl-ether plasmalogen, it bypasses the defective PEX7-dependent step in the plasmalogen biosynthesis pathway.

cluster_Peroxisome Peroxisome cluster_ER Endoplasmic Reticulum DHAP DHAP GNPAT_AGPS GNPAT & AGPS (Deficient in RCDP) DHAP->GNPAT_AGPS Fatty Alcohol Alkyl-DHAP Alkyl-DHAP Alkyl-G3P 1-alkyl-G3P Alkyl-DHAP->Alkyl-G3P Reduction GNPAT_AGPS->Alkyl-DHAP PEX7 PEX7 Receptor PEX7->GNPAT_AGPS Import Plasmalogen Plasmalogen (Vinyl-ether bond formation) Alkyl-G3P->Plasmalogen Further processing PPI_1040 This compound (Vinyl-ether Plasmalogen) PPI_1040->Plasmalogen Direct Replenishment PPI_1011 PPI-1011 (Ether-lipid Precursor) PPI_1011->Alkyl-G3P Bypasses Peroxisome cluster_Workflow Experimental Workflow Animal_Model Pex7-hypo/null Mouse Model of RCDP Treatment_Groups Treatment Groups: - Vehicle - PPI-1011 (50 mg/kg/day) - this compound (50 mg/kg/day) Animal_Model->Treatment_Groups Dosing Oral Gavage (28 days) Treatment_Groups->Dosing Behavioral_Testing Open Field Test Dosing->Behavioral_Testing Sample_Collection Plasma and Tissue Collection Behavioral_Testing->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction LCMS LC-MS/MS Analysis Lipid_Extraction->LCMS Data_Analysis Quantification of Plasmalogen Levels LCMS->Data_Analysis

References

Safety Operating Guide

Proper Disposal of PPI-1040: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of the synthetic plasmalogen precursor, PPI-1040, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a research chemical, specific handling and disposal protocols are paramount. This guide provides a procedural framework for the safe disposal of this compound, emphasizing the need to consult the official Safety Data Sheet (SDS) for detailed instructions.

Immediate Safety and Disposal Protocol

A specific, publicly available Safety Data Sheet (SDS) for this compound is not available. Chemical suppliers, such as MedChemExpress (which lists this compound under catalog number HY-169784), provide the SDS upon request. It is imperative to obtain and review the substance-specific SDS before handling or disposing of this compound.

In the absence of a specific SDS, researchers must adhere to general best practices for chemical waste disposal as mandated by their institution's Environmental Health & Safety (EHS) department and local regulations. The following steps provide a general operational plan:

  • Consult the Safety Data Sheet (SDS): Before beginning any work that will generate this compound waste, obtain and thoroughly review the SDS from the supplier. This document contains critical information on hazards, handling, and disposal.

  • Wear Appropriate Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves, safety goggles, and a lab coat. The SDS may specify additional PPE requirements.

  • Segregate Waste: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, tubes), in a designated, chemically compatible, and leak-proof container. Do not mix with other chemical waste streams unless explicitly permitted by the SDS and your institution's EHS guidelines.

  • Label Waste Containers: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Store Waste Safely: Keep the waste container securely sealed and store it in a designated satellite accumulation area. This area should be well-ventilated and away from incompatible materials.

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound via standard trash or sewer systems.

Quantitative Data

Quantitative data regarding disposal parameters for this compound is not publicly available and would be detailed in the product-specific Safety Data Sheet. General chemical safety parameters to consider are summarized below.

ParameterGeneral GuidelineSource of Specific Data
pH Stability Relevant for aqueous solutions and potential reactions.This compound SDS
Reactivity Incompatible materials to avoid during storage and disposal.This compound SDS
Toxicity Limits Occupational exposure limits (OELs) for handling.This compound SDS
Container Material Recommended materials for waste accumulation.This compound SDS

Experimental Protocols

While disposal protocols are not detailed in research literature, experimental use of this compound has been described. For instance, studies involving animal models have formulated this compound in vehicles like Neobee M-5 with 0.1% thioglycerol. Any unused formulations or contaminated materials from such experiments must be treated as chemical waste and disposed of according to the procedures outlined above.

Disposal Workflow Visualization

The following diagram outlines the logical steps for the proper disposal of a research chemical like this compound, emphasizing the central role of the Safety Data Sheet.

start Initiate Disposal of this compound get_sds Obtain & Review This compound SDS start->get_sds assess_hazards Identify Hazards & Disposal Requirements get_sds->assess_hazards ppe Don Appropriate Personal Protective Equipment assess_hazards->ppe collect_waste Collect Waste in Labeled, Compatible Container ppe->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Request Waste Pickup from EHS Department store_waste->contact_ehs end Waste Disposed by Authorized Personnel contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

Personal protective equipment for handling PPI-1040

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, handling, and disposal information for PPI-1040, a synthetic plasmalogen precursor. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of the compound.

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated. The following PPE is required at all times when handling this compound to minimize exposure risk.

PPE CategoryItemSpecification/Recommendation
Eye Protection Safety Glasses or GogglesChemical splash goggles are recommended to provide a complete seal around the eyes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves should be worn. Inspect for tears or degradation before use and change frequently.
Body Protection Laboratory CoatA full-length laboratory coat is required to protect skin and clothing from potential splashes.
Respiratory Protection Fume HoodAll handling of powdered or volatile forms of this compound should be conducted within a certified chemical fume hood to prevent inhalation.

Operational Plan: Handling and Storage

This compound is a sensitive research compound requiring specific handling and storage conditions to ensure its stability and efficacy in experimental settings.

Storage
  • Temperature: this compound is known to have reduced stability and must be stored at -80°C for long-term preservation.

  • Environment: Store in a tightly sealed, clearly labeled container to prevent degradation from moisture and atmospheric components.

Handling Workflow

The following workflow outlines the essential steps for safely handling this compound from storage to experimental use.

Figure 1. This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS (if available) and this guide Review SDS (if available) and this guide Don appropriate PPE Don appropriate PPE Review SDS (if available) and this guide->Don appropriate PPE Prepare workspace in fume hood Prepare workspace in fume hood Don appropriate PPE->Prepare workspace in fume hood Retrieve this compound from -80°C storage Retrieve this compound from -80°C storage Prepare workspace in fume hood->Retrieve this compound from -80°C storage Equilibrate to room temperature before use Equilibrate to room temperature before use Retrieve this compound from -80°C storage->Equilibrate to room temperature before use Weigh and formulate as per protocol Weigh and formulate as per protocol Equilibrate to room temperature before use->Weigh and formulate as per protocol Decontaminate work surfaces Decontaminate work surfaces Weigh and formulate as per protocol->Decontaminate work surfaces Dispose of waste in designated containers Dispose of waste in designated containers Decontaminate work surfaces->Dispose of waste in designated containers Return unused compound to -80°C storage Return unused compound to -80°C storage Dispose of waste in designated containers->Return unused compound to -80°C storage

Figure 1. This compound Handling Workflow

Experimental Protocol: Formulation for In Vivo Studies

The following protocol is based on methodologies cited in preclinical research involving this compound.

Materials
  • This compound

  • Neobee M-5 (vehicle)

  • Thioglycerol (stabilizer)

Procedure
  • Preparation of Formulation Vehicle: Prepare a stock solution of 0.1% thioglycerol in Neobee M-5.

  • Formulation of this compound:

    • On the day of the experiment, weigh the required amount of this compound.

    • Dissolve the this compound in the 0.1% thioglycerol in Neobee M-5 vehicle to the desired final concentration.

  • Administration:

    • Ensure the formulation is at room temperature before administration.

    • For oral gavage in animal models, adjust the volume based on the animal's weight to achieve the target dosage.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation

All waste materials that have come into contact with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Container
Unused this compound Labeled hazardous chemical waste container.
Contaminated Labware (e.g., pipette tips, tubes) Designated solid chemical waste container.
Contaminated Solvents/Vehicles Designated liquid chemical waste container.
Contaminated PPE (e.g., gloves) Solid chemical waste container.
Disposal Logical Flow

The following diagram outlines the decision-making process for the disposal of materials related to this compound.

Figure 2. This compound Disposal Flowchart start Material exposed to this compound is_sharp Is it a sharp? start->is_sharp sharp_bin Dispose in sharps container is_sharp->sharp_bin Yes is_liquid Is it liquid waste? is_sharp->is_liquid No end_process Arrange for pickup by certified waste disposal service sharp_bin->end_process liquid_waste Collect in designated liquid hazardous waste container is_liquid->liquid_waste Yes solid_waste Collect in designated solid hazardous waste container is_liquid->solid_waste No liquid_waste->end_process solid_waste->end_process

Figure 2. This compound Disposal Flowchart

Disclaimer: This guide is intended for informational purposes and is based on currently available information for a research compound. Always consult your institution's specific safety protocols and guidelines. If a Safety Data Sheet (SDS) becomes available for this compound, it will supersede the information provided here.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.